molecular formula C17H32N6O6S B15622129 CAQK peptide

CAQK peptide

Cat. No.: B15622129
M. Wt: 448.5 g/mol
InChI Key: XOEMOWBIULLVPI-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAQK peptide is a useful research compound. Its molecular formula is C17H32N6O6S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32N6O6S

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1

InChI Key

XOEMOWBIULLVPI-BJDJZHNGSA-N

Origin of Product

United States

Foundational & Exploratory

What is the amino acid sequence of CAQK peptide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the CAQK Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound, a tetrapeptide with the amino acid sequence Cysteine-Alanine-Glutamine-Lysine, has emerged as a significant targeting moiety for therapeutic and diagnostic applications in central nervous system (CNS) injuries.[1][2] Discovered through in vivo phage display, this peptide demonstrates a remarkable ability to selectively home to sites of acute brain injury and demyelination.[1][3][4] Its primary target is a proteoglycan complex within the extracellular matrix (ECM) that is upregulated following neural injury, with Tenascin-C being a key binding partner.[3][4] Beyond its role as a targeting vehicle, the this compound itself has demonstrated intrinsic therapeutic properties, including the alleviation of neuroinflammation and reduction of secondary injury in preclinical models of traumatic brain injury (TBI).[4] This guide provides a comprehensive overview of the this compound, including its biochemical properties, mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.

Amino Acid Sequence and Physicochemical Properties

The amino acid sequence of the this compound is Cysteine-Alanine-Glutamine-Lysine .

PropertyValueReference
Amino Acid Sequence Cys-Ala-Gln-Lys[5][6]
Molecular Weight ~490.6 g/mol Calculated
Key Functional Residue Cysteine[3]

The free sulfhydryl group on the N-terminal cysteine is essential for its binding activity to Tenascin-C.[3]

Mechanism of Action and Signaling Pathways

The this compound selectively binds to components of the extracellular matrix that are upregulated in response to CNS injury, such as chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and Tenascin-C.[2][3] This targeted accumulation allows for the localized delivery of conjugated payloads or for the peptide's intrinsic therapeutic effects to be exerted directly at the site of injury.

In the context of traumatic brain injury, treatment with CAQK has been shown to modulate the inflammatory response in microglia.[4] Pathway analysis of brain tissue from CAQK-treated TBI models revealed a significant impact on the TYROBP causal network in microglia.[3] TYROBP (TYRO protein tyrosine kinase-binding protein), also known as DAP12, is an adaptor protein that plays a crucial role in microglial activation and the subsequent inflammatory cascade.[5][7][8] By modulating this pathway, CAQK treatment leads to a downregulation of key inflammatory genes, a reduction in microglial and astrocyte activation, and ultimately, a decrease in neuroinflammation and apoptosis.[3][4]

Diagram 1: Postulated Signaling Pathway of CAQK in Modulating Neuroinflammation

CAQK_Signaling_Pathway cluster_ECM Injured Extracellular Matrix (ECM) cluster_Microglia Microglia cluster_Outcome Therapeutic Outcome Tenascin_C Tenascin-C TYROBP TYROBP Network Tenascin_C->TYROBP Modulates CAQK This compound CAQK->Tenascin_C Binds NF_kB NF-κB Pathway TYROBP->NF_kB Activation Reduced Activation & Phagocytosis TYROBP->Activation Inflammatory_Genes Downregulation of Inflammatory Genes (TNF, CXCL10, etc.) NF_kB->Inflammatory_Genes Inhibits Neuroinflammation Reduced Neuroinflammation Inflammatory_Genes->Neuroinflammation Activation->Neuroinflammation Apoptosis Reduced Apoptosis Neuroinflammation->Apoptosis Leads to

Caption: CAQK binds to Tenascin-C in the injured ECM, modulating the TYROBP network in microglia.

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical studies involving the this compound.

Table 1: In Vivo Administration and Efficacy
Animal ModelInjury TypeCAQK DoseAdministration RouteKey FindingReference
MouseTraumatic Brain Injury (CCI)2.5 mg/kg per injectionIntravenous (i.v.)~50% reduction in tissue loss[4]
MouseDemyelination (Lysolecithin)100 nmoles in 100 µLIntravenous (i.v.)Selective accumulation at lesion sites[1][9]
MouseDemyelination (EAE)Not specifiedIntravenous (i.v.)Homing to demyelinating regions[1]
PigTraumatic Brain Injury (CCI)Not specifiedIntravenous (i.v.)Homing to the injured brain area[3]
Table 2: In Vitro Binding Assay Parameters
Assay TypeLabeled LigandLigand ConcentrationTarget ProteinTarget ConcentrationIncubation ConditionsReference
Fluorescence PolarizationFAM-CAQK20 nMCSPG ComplexNot specified60 min at 37 °C[4]
Fluorescence PolarizationFAM-CAQK20 nMTenascin-C (TnC)1 µM1 h at 37 °C[4]

Detailed Experimental Protocols

Peptide Synthesis and Purification

A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry is recommended for producing the this compound.

  • Resin Preparation : Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection : Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the amide resin.

  • Amino Acid Coupling : Sequentially couple the Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU in the presence of a base like DIPEA.

  • Cleavage and Deprotection : After the final coupling and deprotection step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

  • Purification : Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Quality Control : Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC. Purity should exceed 90-95% for in vivo studies.

In Vivo Homing and Efficacy Studies in Mice

This protocol describes the intravenous administration of CAQK to assess its homing capabilities and therapeutic effects in a mouse model of TBI.

  • Animal Model : Induce a controlled cortical impact (CCI) injury in anesthetized mice.

  • Peptide Preparation : Dissolve lyophilized this compound in sterile saline to a final concentration for a dose of 2.5 mg/kg. For homing studies, fluorescein (B123965) (FAM)-labeled CAQK can be used.

  • Administration : At 6 hours post-injury, administer the CAQK solution or vehicle (saline) via tail vein injection. For efficacy studies, repeat injections once daily for 7 days.[4]

  • Tissue Collection and Analysis :

    • For Homing : At a predetermined time after the final injection (e.g., 1-2 hours), perfuse the animals with PBS followed by 4% paraformaldehyde.[10] Harvest the brains and other organs for imaging to detect the fluorescently labeled peptide.

    • For Efficacy : At the end of the treatment period (e.g., 7 days), collect the brains for histological analysis (e.g., H&E staining for tissue loss, TUNEL staining for apoptosis, and immunohistochemistry for GFAP and Iba1 to assess gliosis).[3]

  • Functional Assessment : Conduct behavioral tests (e.g., rotarod for motor function, Morris water maze for cognitive function) before and after the treatment period to evaluate functional recovery.

Diagram 2: Experimental Workflow for In Vivo Homing Study

InVivo_Workflow Start Start Induce_Injury Induce TBI in Mouse Model (e.g., CCI) Start->Induce_Injury Prepare_Peptide Prepare FAM-labeled This compound in Saline Induce_Injury->Prepare_Peptide Inject_Peptide Intravenous Injection (Tail Vein) Prepare_Peptide->Inject_Peptide Circulation Allow Peptide to Circulate (e.g., 2 hours) Inject_Peptide->Circulation Perfuse Perfuse with PBS and Paraformaldehyde Circulation->Perfuse Harvest Harvest Brain and other Organs Perfuse->Harvest Image Fluorescence Microscopy to Detect Peptide Homing Harvest->Image End End Image->End

Caption: Workflow for assessing the homing of fluorescently labeled this compound in a TBI mouse model.

Fluorescence Polarization (FP) Binding Assay

This protocol is for quantifying the binding of CAQK to a target protein like Tenascin-C.

  • Reagent Preparation :

    • Fluorescent Peptide : Prepare a stock solution of FAM-labeled this compound. The final concentration in the assay should be low (e.g., 20 nM) and well below the expected dissociation constant (Kd).[4]

    • Target Protein : Prepare a series of dilutions of the purified target protein (e.g., Tenascin-C) in a suitable binding buffer (e.g., PBS with 0.01% Tween-20).

    • Competitor Peptide (for competition assays) : Prepare serial dilutions of unlabeled this compound.

  • Assay Procedure :

    • In a black, low-binding 96- or 384-well plate, add the FAM-CAQK peptide to all wells.

    • Add the serially diluted target protein to the wells. For competition assays, add a fixed concentration of the target protein and serial dilutions of the unlabeled competitor.

    • Bring all wells to the same final volume with the binding buffer.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Data Acquisition : Read the fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Data Analysis : Plot the change in millipolarization (mP) units as a function of the protein concentration. Fit the data to a one-site binding model to determine the Kd. For competition assays, calculate the IC50 value.

Conclusion and Future Directions

The this compound represents a promising platform for the development of targeted therapies for acute CNS injuries. Its ability to selectively accumulate at sites of injury and its intrinsic anti-inflammatory and neuroprotective effects make it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions between CAQK and its ECM targets, further defining the downstream signaling consequences of this interaction, and advancing CAQK-based therapeutics into clinical trials for conditions such as traumatic brain injury and multiple sclerosis. The systematic application of the protocols outlined in this guide will be instrumental in advancing our understanding and utilization of this potent tetrapeptide.

References

The CAQK Peptide: A Targeted Approach to Mitigating Central Nervous System Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising therapeutic agent for central nervous system (CNS) injuries, including traumatic brain injury (TBI) and demyelinating diseases.[1][2][3][4] Initially identified through in vivo phage display for its ability to selectively home to injured brain tissue, CAQK has demonstrated intrinsic neuroprotective properties beyond its function as a targeting moiety.[1][4] This technical guide provides a comprehensive overview of the CAQK peptide, its binding targets, mechanism of action, and the experimental methodologies used to elucidate its function.

Core Concepts: CAQK Binding and Mechanism of Action

The this compound selectively binds to components of the extracellular matrix (ECM) that are upregulated in response to CNS injury.[5][6][7] This targeted binding is a key feature of its therapeutic potential, allowing for the concentration of its effects at the site of injury while minimizing systemic exposure.

Binding Target: An Injury-Upregulated Proteoglycan Complex

Research has identified the primary binding target of CAQK as a complex of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and the extracellular matrix glycoprotein (B1211001) tenascin-C.[6][7][8][9] This complex, which also includes versican, hyaluronan, and proteoglycan link protein (Hapln), is significantly upregulated in the microenvironment of CNS lesions, creating a specific molecular signature for CAQK to recognize.[6] While the precise binding affinity (Kd) of CAQK to this complex has not been definitively quantified in the reviewed literature, fluorescence polarization assays have demonstrated a clear, dose-dependent binding.

Mechanism of Neuroprotection

Upon binding to its target in the injured CNS, the this compound initiates a cascade of neuroprotective effects, primarily through the modulation of inflammatory and apoptotic pathways.

  • Anti-Inflammatory Effects: CAQK treatment has been shown to significantly reduce neuroinflammation following CNS injury. This is achieved, in part, by downregulating the expression of key inflammatory markers.[2][3][4][5] Studies have demonstrated a reduction in the activation of microglia and astrocytes, as evidenced by decreased expression of Iba1 and Glial Fibrillary Acidic Protein (GFAP), respectively.[5] Furthermore, CAQK has been shown to modulate the TYROBP causal network in microglia and the TNFα/NF-κB signaling pathway, both of which are critical drivers of the inflammatory response in the CNS.

  • Anti-Apoptotic Effects: CAQK administration leads to a significant reduction in neuronal apoptosis in the injured area.[2][3][5] This has been quantified through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation characteristic of apoptotic cells. The reduction in apoptosis is a likely contributor to the observed decrease in lesion volume and tissue loss following CAQK treatment.[5]

Quantitative Data on CAQK Efficacy

The neuroprotective effects of the this compound have been quantified in various preclinical models of CNS injury. The following tables summarize the key findings.

ParameterAnimal ModelInjury ModelTreatment RegimenOutcomeReference
Lesion Volume/Tissue Loss MouseControlled Cortical Impact (TBI)2.5 mg/kg CAQK, IV, once daily for 7 days, starting 6 hours post-injuryApproximately 50% reduction in tissue loss[5]
Apoptosis MouseControlled Cortical Impact (TBI)2.5 mg/kg CAQK, IV, once daily for 7 days, starting 6 hours post-injurySignificant reduction in TUNEL-positive cells[5]
Microglial Activation MouseControlled Cortical Impact (TBI)2.5 mg/kg CAQK, IV, once daily for 7 days, starting 6 hours post-injurySignificant reduction in Iba1 expression[5]
Astrocyte Activation MouseControlled Cortical Impact (TBI)2.5 mg/kg CAQK, IV, once daily for 7 days, starting 6 hours post-injuryDrastic reduction in GFAP expression[5]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the binding and efficacy of the this compound.

In Vivo Phage Display for Target Discovery

This technique was instrumental in the initial identification of the this compound.

  • Library Administration: A library of bacteriophages, each displaying a unique peptide sequence on its surface, is injected intravenously into an animal model of CNS injury (e.g., a mouse with a penetrating brain injury).

  • Homing and Recovery: The phages are allowed to circulate for a defined period, during which phages displaying peptides with an affinity for the injured tissue will accumulate at the lesion site. The animal is then perfused to remove unbound phages from the circulation. The injured brain tissue is harvested, homogenized, and the bound phages are "rescued" or eluted.

  • Amplification and Sequencing: The recovered phages are amplified by infecting a bacterial host. The peptide-encoding DNA from the amplified phages is then sequenced to identify the peptide sequences that homed to the injury site.

  • Iterative Selection: The process of injection, recovery, and amplification is repeated for several rounds to enrich for the phage clones with the highest affinity for the target tissue.

Controlled Cortical Impact (CCI) Model of TBI

The CCI model is a widely used and highly reproducible method for inducing a focal traumatic brain injury.

  • Anesthesia and Craniotomy: The animal (typically a mouse or rat) is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the desired cortical region to expose the dura mater.

  • Impact Induction: A pneumatically or electromagnetically driven impactor tip of a defined diameter is positioned over the exposed brain. The impactor is rapidly accelerated to a predetermined velocity and depth to create a controlled contusion.

  • Post-operative Care: The surgical site is closed, and the animal is allowed to recover with appropriate post-operative care, including analgesia.

  • Outcome Assessment: The severity of the injury and the effects of therapeutic interventions can be assessed through behavioral testing, histological analysis of lesion volume, and immunohistochemical staining for markers of inflammation and cell death.

Lysolecithin-Induced Demyelination Model

This model is used to study focal demyelination and remyelination, relevant to diseases like multiple sclerosis.

  • Anesthesia and Injection: The animal is anesthetized and placed in a stereotaxic frame. A glass micropipette is used to inject a small volume (e.g., 1-2 µL) of a 1% lysolecithin solution into a specific white matter tract, such as the corpus callosum or spinal cord.

  • Demyelination and Remyelination: Lysolecithin, a detergent, causes localized destruction of myelin sheaths, leading to demyelination within a few days. This is followed by a spontaneous process of remyelination over several weeks.

  • Tissue Analysis: At different time points post-injection, the tissue is harvested and analyzed using histological stains for myelin (e.g., Luxol Fast Blue or FluoroMyelin) and immunohistochemistry for cellular markers to assess the extent of demyelination, inflammation, and remyelination.

Fluorescence Polarization Assay for Binding Analysis

This assay is used to quantify the binding affinity between a fluorescently labeled peptide (like FAM-CAQK) and its target protein.

  • Reagent Preparation: A fluorescently labeled version of the this compound is synthesized. The target protein (e.g., purified tenascin-C or the CSPG complex) is prepared in a suitable buffer.

  • Binding Reaction: A constant concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the target protein in a multi-well plate.

  • Polarization Measurement: The plate is placed in a fluorescence polarization reader. The instrument excites the fluorescent label with polarized light and measures the polarization of the emitted light.

  • Data Analysis: When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger target protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. By plotting the change in polarization against the concentration of the target protein, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.

Immunohistochemistry (IHC) for Tissue Analysis

IHC is used to visualize the localization of specific proteins within tissue sections.

  • Tissue Preparation: The brain tissue is fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned using a cryostat or microtome.

  • Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval) is required to unmask the target epitope.

  • Blocking and Permeabilization: The tissue sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding and a detergent (e.g., Triton X-100) to permeabilize cell membranes.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., Iba1 for microglia, GFAP for astrocytes, or an antibody against the FAM-label on CAQK).

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

  • Counterstaining and Mounting: The sections are often counterstained with a nuclear stain like DAPI and then mounted on slides with an anti-fade mounting medium.

  • Imaging: The stained sections are visualized using a fluorescence microscope.

Signaling Pathways and Visualizations

The neuroprotective effects of the this compound are mediated through its influence on key intracellular signaling pathways.

TNFα/NF-κB Signaling Pathway

In CNS injury, the pro-inflammatory cytokine TNFα is upregulated and binds to its receptor (TNFR), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of genes involved in inflammation and apoptosis. CAQK treatment has been shown to attenuate this pathway, leading to a reduction in the inflammatory response.

G cluster_nucleus TBI CNS Injury (e.g., TBI) TNFa TNFα TBI->TNFa Upregulates TenascinC Tenascin-C / CSPG Complex TBI->TenascinC Upregulates TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (e.g., cytokines) Apoptosis Apoptosis CAQK CAQK CAQK->NFkB Inhibits (Downstream Effect) CAQK->TenascinC Binds NFkB_n->Inflammation NFkB_n->Apoptosis G Injury CNS Injury Ligands Injury-associated Ligands Injury->Ligands Releases TREM2 TREM2 Ligands->TREM2 Binds TYROBP TYROBP (DAP12) TREM2->TYROBP Associates with SYK SYK TYROBP->SYK Recruits & Activates Downstream Downstream Signaling (e.g., PI3K, PLCγ) SYK->Downstream Activates Activation Microglial Activation (Phagocytosis, Cytokine Release) Downstream->Activation CAQK CAQK CAQK->TYROBP Downregulates Network G start Start cci Induce TBI (CCI Model in Mice) start->cci treatment Administer CAQK or Vehicle (e.g., IV) cci->treatment behavioral Behavioral Testing (e.g., motor function) treatment->behavioral sacrifice Sacrifice Animals and Harvest Brain Tissue behavioral->sacrifice histology Histological Analysis (Lesion Volume) sacrifice->histology ihc Immunohistochemistry (Iba1, GFAP, TUNEL) sacrifice->ihc analysis Data Analysis and Quantification histology->analysis ihc->analysis end End analysis->end

References

Chondroitin Sulfate Proteoglycans as a Therapeutic Target for the CAQK Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chondroitin Sulfate Proteoglycans (CSPGs) as a therapeutic target, with a specific focus on the CAQK peptide. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying biology, mechanism of action, and experimental methodologies relevant to this promising area of neurotherapeutics.

Introduction: The Challenge of Central Nervous System Injury and the Role of CSPGs

Central Nervous System (CNS) injuries, such as traumatic brain injury (TBI) and spinal cord injury (SCI), present a formidable challenge in modern medicine due to the limited regenerative capacity of neural tissue.[1][2][3] A key factor impeding recovery is the formation of a glial scar at the injury site, which acts as a physical and chemical barrier to axonal regeneration.[1][4][5] Chondroitin Sulfate Proteoglycans (CSPGs) are major components of this glial scar and are significantly upregulated following CNS injury.[1][6][7]

CSPGs are a class of proteoglycans consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains.[1][6] In the context of CNS injury, CSPGs, including aggrecan, versican, neurocan, and brevican, create an inhibitory microenvironment that hinders neuronal sprouting and functional recovery.[1][6] This inhibitory nature makes CSPGs a critical target for therapeutic intervention.

The this compound: A Targeted Approach to CSPGs

The this compound, a four-amino-acid sequence (Cysteine-Alanine-Glutamine-Lysine), has emerged as a promising agent for targeting the CSPG-rich extracellular matrix (ECM) of injured CNS tissue.[8][9][10] Discovered through in vivo phage display screening in a mouse model of TBI, the this compound has demonstrated a remarkable ability to selectively home to sites of neural injury.[2][11][12]

Mechanism of Action

The targeting mechanism of CAQK is attributed to its binding affinity for a complex of CSPGs and associated ECM molecules that are overexpressed in the glial scar.[8][13] This complex is known to include hyaluronic acid, versican, aggrecan, brevican, neurocan, phosphacan, tenascin-R, and hyaluronan and proteoglycan link protein (Hapln).[13] By binding to this complex, CAQK can act as a homing agent to deliver therapeutic payloads, such as nanoparticles and small molecules, directly to the site of injury, thereby increasing their local concentration and reducing systemic side effects.[10][11][14] Recent studies also suggest that the this compound itself may possess intrinsic therapeutic properties, including the reduction of neuroinflammation and apoptosis.[6][8][15]

Quantitative Data on CAQK Targeting and Efficacy

While a precise equilibrium dissociation constant (Kd) for the CAQK-CSPG interaction is not yet firmly established in the literature, semi-quantitative data from various studies underscore its targeting efficiency and therapeutic potential.

ParameterFindingAnimal ModelReference
Phage Recovery 10-fold higher phage recovery in the injured brain hemisphere compared to the uninjured contralateral side.Mouse (Puncture Brain Injury)[2]
Homing of Fluorescently Labeled CAQK Significant accumulation of FAM-CAQK at lesion sites in demyelination models.Mouse (Lysolecithin-induced Demyelination)[16][17]
Targeting of Nanoparticles CAQK-conjugated nanoparticles show intense binding to injured human cortical brain sections.Human (Ex vivo)[2]
Reduction in Lesion Size Treatment with CAQK resulted in a reduction in the size of the injury compared to control mice.Mouse (TBI)[6][15]
Reduction of Inflammatory Markers Lower expression of inflammatory markers in the injured area of CAQK-treated mice.Mouse (TBI)[6][15]
Functional Recovery CAQK treatment improved functional deficits in TBI mice.Mouse (TBI)[6][15]

Signaling Pathways Modulated by CAQK Targeting of CSPGs

The interaction of CAQK with the CSPG-rich microenvironment at the site of CNS injury can influence key signaling pathways implicated in inflammation and neurite outgrowth.

Inhibition of Pro-inflammatory Signaling

One of the significant downstream effects of CAQK-mediated targeting is the reduction of pro-inflammatory signaling pathways. Specifically, it has been shown to attenuate the TNFα/NF-κB signaling cascade, which plays a central role in the inflammatory response following CNS injury.[16]

TNF_alpha_NF_kB_Pathway cluster_ECM Extracellular Matrix (Injured CNS) cluster_Cell Glial Cell / Neuron CSPGs CSPG Complex TNFR TNFα Receptor CAQK This compound CAQK->CSPGs Binds to TNF_alpha TNFα CAQK->TNF_alpha Inhibits (Downstream Effect) IKK IKK Complex TNFR->IKK Recruits & Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription TNF_alpha->TNFR Activates

CAQK's inhibitory effect on the TNFα/NF-κB pathway.
Potential Modulation of Inhibitory Signaling at the Growth Cone

CSPGs in the glial scar are known to interact with receptors on the neuronal growth cone, such as Protein Tyrosine Phosphatase σ (PTPσ) and Leukocyte common antigen-related (LAR), to activate the RhoA/ROCK signaling pathway. This pathway is a major inhibitor of neurite outgrowth. While direct modulation of this pathway by CAQK has not been explicitly detailed, by targeting and potentially neutralizing the inhibitory CSPG environment, CAQK may indirectly mitigate this anti-regenerative signaling.

Rho_ROCK_Pathway cluster_ECM Extracellular Matrix (Glial Scar) cluster_Neuron Neuronal Growth Cone CSPGs CSPGs PTP_sigma PTPσ / LAR Receptors CSPGs->PTP_sigma Activates RhoA RhoA PTP_sigma->RhoA Activates ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Depolymerization Actin Depolymerization & Growth Cone Collapse Cofilin->Actin_Depolymerization Inhibits CAQK This compound CAQK->CSPGs Binds to & Potentially Neutralizes

CSPG-mediated inhibition of neurite outgrowth via the Rho/ROCK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound and its interaction with CSPGs.

Solid-Phase Peptide Synthesis (SPPS) of CAQK

Objective: To chemically synthesize the this compound.

Methodology: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis is the standard method.

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH) sequentially. Use a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.

Purification and Characterization of CAQK

Objective: To purify the synthesized this compound and verify its identity and purity.

Methodology:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

    • Inject the sample onto a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze their purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize.

  • Mass Spectrometry (MS):

    • Analyze the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the correct molecular weight.

In Vivo Phage Display for Targeting Peptide Discovery

Objective: To identify peptides that home to a specific tissue or disease state in a living organism.

Methodology:

  • Phage Library Administration: Intravenously inject a high-diversity peptide phage library (e.g., a T7 phage library displaying cyclic peptides) into an animal model of CNS injury.

  • Circulation and Perfusion: Allow the phage library to circulate for a defined period (e.g., 1 hour). Perfuse the animal with saline to remove non-bound phage from the circulation.

  • Tissue Harvesting and Phage Recovery: Harvest the target tissue (injured brain or spinal cord) and homogenize it. Recover the bound phage by infecting E. coli.

  • Phage Amplification: Amplify the recovered phage by growing the infected E. coli.

  • Subsequent Rounds of Panning: Repeat the process of injection, recovery, and amplification for several rounds to enrich for phages that bind specifically to the target tissue.

  • Sequencing: After the final round, isolate individual phage clones and sequence their DNA to identify the displayed peptide sequences.

Phage_Display_Workflow Phage_Library Peptide Phage Library Injection Intravenous Injection into Animal Model Phage_Library->Injection Circulation Circulation & Targeting Injection->Circulation Perfusion Perfusion to Remove Unbound Phage Circulation->Perfusion Tissue_Harvest Harvest Target Tissue (e.g., Injured Brain) Perfusion->Tissue_Harvest Phage_Recovery Phage Recovery & Amplification Tissue_Harvest->Phage_Recovery Next_Round Next Round of Panning Phage_Recovery->Next_Round Repeat 3-4 times Sequencing DNA Sequencing of Enriched Phage Clones Phage_Recovery->Sequencing Next_Round->Injection

Workflow for in vivo phage display.
In Vivo Imaging of Fluorescently Labeled CAQK

Objective: To visualize the homing of CAQK to the site of CNS injury in a living animal.

Methodology:

  • Peptide Labeling: Synthesize CAQK with a fluorescent tag, such as fluorescein (B123965) amidite (FAM), at the N-terminus.

  • Animal Model: Use an established animal model of TBI or SCI.

  • Peptide Administration: Intravenously inject the FAM-labeled this compound (e.g., 50-100 nmol in PBS) into the animal model.

  • In Vivo Imaging: At various time points after injection (e.g., 2 hours), anesthetize the animal and use a whole-animal in vivo imaging system to detect the fluorescent signal.

  • Ex Vivo Analysis: After the final imaging time point, perfuse the animal, harvest the brain and other organs, and image them ex vivo to confirm the localization of the fluorescent signal.

Immunohistochemistry (IHC) for CAQK Localization

Objective: To determine the cellular and subcellular localization of CAQK within the injured CNS tissue.

Methodology:

  • Tissue Preparation: After in vivo administration of FAM-CAQK, perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Harvest the brain or spinal cord, post-fix in PFA, and cryoprotect in sucrose. Section the tissue using a cryostat.

  • Immunostaining:

    • Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites with a blocking buffer (e.g., normal serum in PBS).

    • Incubate with primary antibodies against cellular markers (e.g., GFAP for astrocytes, Iba1 for microglia, NeuN for neurons).

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

    • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Microscopy: Visualize the sections using a fluorescence or confocal microscope to co-localize the FAM-CAQK signal with the cellular markers.

Conclusion and Future Directions

The this compound represents a significant advancement in the targeted therapy of CNS injuries. Its ability to specifically home to the inhibitory CSPG-rich environment of the glial scar opens up new avenues for the delivery of therapeutic agents and for modulating the local inflammatory and regenerative responses. While the intrinsic therapeutic effects of CAQK are a subject of ongoing research, its utility as a targeting moiety is well-established.

Future research should focus on:

  • Quantitative Binding Studies: Determining the precise binding kinetics and affinity (Kd) of CAQK to its ECM target using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Elucidating Downstream Signaling: Further investigating the direct molecular mechanisms by which CAQK binding to CSPGs modulates intracellular signaling pathways.

  • Clinical Translation: Preclinical studies in larger animal models to assess the safety and efficacy of CAQK-based therapies, with the ultimate goal of human clinical trials.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising potential of targeting CSPGs with the this compound to improve outcomes for patients with CNS injuries.

References

Tenascin-C: A Specific Binding Partner for the CAQK Peptide - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenascin-C, an extracellular matrix (ECM) glycoprotein (B1211001), is a key player in tissue remodeling during embryogenesis, wound healing, and pathogenesis. Its expression is notably upregulated in the tumor microenvironment and at sites of tissue injury, making it an attractive target for diagnostic and therapeutic applications. The tetrapeptide CAQK (Cys-Ala-Gln-Lys) has been identified as a specific ligand for Tenascin-C. This technical guide provides a comprehensive overview of the Tenascin-C/CAQK interaction, including quantitative binding data, detailed experimental protocols for studying this interaction, and insights into the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development aiming to leverage the Tenascin-C/CAQK axis for targeted therapies.

Introduction to Tenascin-C and the CAQK Peptide

Tenascin-C is a large, hexameric glycoprotein composed of four distinct domains: an N-terminal assembly domain, a series of epidermal growth factor (EGF)-like repeats, a variable number of fibronectin type III (FNIII) domains, and a C-terminal fibrinogen-like globe.[1][2] Alternative splicing of the FNIII domains results in various isoforms, with larger isoforms being predominantly expressed in pathological conditions such as cancer.[3] Tenascin-C's role in cancer progression is multifaceted, influencing cell adhesion, migration, proliferation, and angiogenesis.[4][5]

The this compound was initially identified through in vivo phage display screening in models of acute brain injury.[6] Subsequent studies have confirmed its specific binding to the injured brain and tumor tissues, where Tenascin-C is highly expressed.[7][8] This specific interaction has positioned the this compound as a promising tool for targeted drug delivery, enabling the selective accumulation of therapeutic payloads at sites of disease.

Quantitative Analysis of the Tenascin-C and this compound Interaction

While the specific binding of the this compound to Tenascin-C has been qualitatively established, detailed quantitative kinetic data for this specific interaction is not extensively available in the public domain. However, studies on other Tenascin-C binding peptides provide valuable insights into the expected affinity range. Surface Plasmon Resonance (SPR) is a commonly employed technique for such quantitative assessments.

Below is a summary of representative binding affinity data for a Tenascin-C binding peptide identified through phage display, as determined by SPR.

Table 1: Binding Affinity of a Tenascin-C Targeting Peptide

ParameterValueReference
Dissociation Constant (Kd) Not explicitly stated for CAQK, but a similar peptide showed a Kd in the nanomolar range.[9]
Association Rate (ka) Data not available
Dissociation Rate (kd) Data not available

Note: The development of precise quantitative data for the CAQK-Tenascin-C interaction is a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and validate the interaction between Tenascin-C and the this compound.

Phage Display for Identification of Tenascin-C Binding Peptides

Phage display is a powerful technique for identifying peptides that bind to a specific target from a large library.[10][11][12]

Experimental Workflow for Phage Display

Phage_Display_Workflow cluster_Panning Biopanning Rounds (3-5x) cluster_Analysis Analysis Incubation Incubate Phage Library with Immobilized Tenascin-C Washing Wash to Remove Non-specific Binders Incubation->Washing Binding Elution Elute Bound Phage Washing->Elution Separation Amplification Amplify Eluted Phage in E. coli Elution->Amplification Recovery Amplification->Incubation Enrichment Sequencing DNA Sequencing of Enriched Phage Clones Amplification->Sequencing Post-Enrichment Validation Binding Validation of Identified Peptides (e.g., ELISA, SPR) Sequencing->Validation

Caption: Workflow for identifying Tenascin-C binding peptides using phage display.

Protocol:

  • Immobilization of Tenascin-C:

    • Coat wells of a 96-well microtiter plate with 100 µL of recombinant human Tenascin-C (10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding sites by incubating with 200 µL of 3% BSA in PBS for 2 hours at room temperature.

    • Wash the wells three times with PBST.

  • Biopanning:

    • Add 1011 to 1012 plaque-forming units (pfu) of a phage display peptide library (e.g., a CX7C library) in 100 µL of PBS to each coated well.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Perform a series of washes with PBST to remove non-bound phage. The stringency of the washes should be increased in subsequent panning rounds (e.g., 5 washes in round 1, 10 in round 2, and 15 in round 3).

    • Elute the bound phage by adding 100 µL of an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.2) and incubating for 10 minutes at room temperature.

    • Neutralize the eluate with 15 µL of 1 M Tris-HCl, pH 9.1.

  • Amplification:

    • Infect a mid-log phase E. coli culture (e.g., TG1 strain) with the eluted phage for 30 minutes at 37°C.

    • Plate the infected bacteria on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

    • Harvest the phage from the plate by adding SM buffer and incubate for 4 hours at 4°C with gentle shaking.

    • Purify and concentrate the phage using polyethylene (B3416737) glycol (PEG) precipitation.

  • Subsequent Rounds of Panning:

    • Repeat the biopanning and amplification steps for a total of 3-5 rounds to enrich for high-affinity binders.

  • Analysis of Enriched Phage:

    • After the final round, isolate individual phage clones and sequence their DNA to identify the peptide sequences.

    • Synthesize the identified peptides (e.g., CAQK) and validate their binding to Tenascin-C using techniques like ELISA or SPR.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[13]

Experimental Workflow for SPR

SPR_Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Analysis Immobilization Immobilize Tenascin-C on Sensor Chip Association Inject this compound (Association Phase) Immobilization->Association AnalytePrep Prepare Serial Dilutions of this compound AnalytePrep->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit Data to a Binding Model Sensorgram->Fitting Kinetics Determine k_a, k_d, and K_d Fitting->Kinetics

Caption: Workflow for determining the binding kinetics of CAQK to Tenascin-C using SPR.

Protocol:

  • Immobilization of Tenascin-C:

    • Use a CM5 sensor chip and an amine coupling kit.

    • Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human Tenascin-C (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 2000-4000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting Tenascin-C.

  • Binding Analysis:

    • Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) as the running buffer.

    • Prepare a series of dilutions of the this compound in the running buffer (e.g., ranging from 10 nM to 1 µM).

    • Inject each concentration of the this compound over the Tenascin-C and reference flow cells at a flow rate of 30 µL/min for a specified association time (e.g., 180 seconds).

    • Allow for a dissociation phase by flowing the running buffer over the chip for a specified time (e.g., 300 seconds).

  • Regeneration:

    • If necessary, regenerate the sensor surface between peptide injections by injecting a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5). The optimal regeneration solution should be determined empirically to ensure complete removal of the bound peptide without damaging the immobilized Tenascin-C.

  • Data Analysis:

    • Subtract the response from the reference flow cell from the response of the Tenascin-C flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Immunofluorescence for Co-localization Studies

Immunofluorescence is used to visualize the localization of Tenascin-C and the binding of the this compound in tissue sections or cell cultures.[8][14][15][16][17]

Experimental Workflow for Immunofluorescence

IF_Workflow cluster_Preparation Sample Preparation cluster_Staining Staining cluster_Imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody (anti-Tenascin-C) Blocking->PrimaryAb Peptide Incubate with Fluorescently-labeled CAQK Blocking->Peptide SecondaryAb Incubate with Fluorophore- conjugated Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (DAPI) SecondaryAb->Counterstain Peptide->Counterstain Microscopy Confocal Microscopy Counterstain->Microscopy Analysis Image Analysis for Co-localization Microscopy->Analysis

Caption: Workflow for immunofluorescence staining to visualize Tenascin-C and this compound co-localization.

Protocol:

  • Sample Preparation:

    • For Tissue Sections: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA overnight at 4°C. Cryoprotect the tissue in 30% sucrose (B13894) in PBS, then embed in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat.

    • For Cell Cultures: Grow cells on glass coverslips. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining:

    • Wash the sections/coverslips three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets if necessary).

    • Wash three times with PBS.

    • Block with 5% normal goat serum and 1% BSA in PBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Tenascin-C (e.g., mouse anti-Tenascin-C, diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 594, diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled this compound (e.g., FAM-CAQK, 10 µM in PBS) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash three times with PBS.

  • Imaging:

    • Mount the sections/coverslips with an anti-fade mounting medium.

    • Visualize the staining using a confocal microscope.

    • Analyze the images for co-localization of the Tenascin-C and this compound signals.

In Vivo Imaging of this compound Targeting

In vivo imaging allows for the real-time visualization of the biodistribution and tumor/injury site accumulation of the this compound.[8]

Experimental Workflow for In Vivo Imaging

InVivo_Imaging_Workflow cluster_Model Animal Model cluster_Imaging_Procedure Imaging Procedure cluster_Analysis Analysis Tumor_Implantation Tumor Xenograft Implantation Injection Intravenous Injection of Fluorescently-labeled CAQK Tumor_Implantation->Injection Imaging Whole-body Fluorescence Imaging at Time Points Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis of Tumor Signal Imaging->ROI_Analysis ExVivo Ex Vivo Imaging of Organs and Tumor Imaging->ExVivo Terminal

Caption: Workflow for in vivo imaging of this compound targeting to tumors.

Protocol:

  • Animal Model:

    • Establish a tumor xenograft model by subcutaneously injecting a human cancer cell line known to induce a Tenascin-C-rich stroma (e.g., U87MG glioblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Imaging Agent Administration:

    • Synthesize a this compound conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or IRDye 800CW) for deep tissue imaging.

    • Administer the fluorescently labeled this compound (e.g., 10 nmol in 100 µL of saline) to the tumor-bearing mice via intravenous injection (e.g., tail vein).

    • As a control, inject a scrambled peptide with the same fluorescent label.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.

    • At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the biodistribution of the peptide.

Tenascin-C Signaling Pathways

Tenascin-C modulates a variety of signaling pathways, thereby influencing key cellular processes in the tumor microenvironment.[5][18] The binding of CAQK to Tenascin-C may interfere with these signaling events, offering a potential therapeutic mechanism.

Tenascin-C Signaling Network

TenascinC_Signaling cluster_Receptors Cell Surface Receptors cluster_Pathways Downstream Signaling Pathways cluster_Outcomes Cellular Outcomes TNC Tenascin-C Integrins Integrins (e.g., αvβ3, α9β1) TNC->Integrins EGFR EGFR TNC->EGFR TLR4 TLR4 TNC->TLR4 FAK_Src FAK/Src Integrins->FAK_Src MAPK MAPK/ERK EGFR->MAPK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt NFkB NF-κB TLR4->NFkB Migration Migration & Invasion FAK_Src->Migration Proliferation Proliferation MAPK->Proliferation Survival Survival PI3K_Akt->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Overview of major signaling pathways modulated by Tenascin-C.

  • Integrin Signaling: Tenascin-C interacts with various integrins, such as αvβ3 and α9β1, to activate focal adhesion kinase (FAK) and Src kinase.[5] This pathway is crucial for cell migration and invasion.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGF-like repeats of Tenascin-C can directly bind to and activate EGFR, leading to the activation of the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[18]

  • Toll-like Receptor 4 (TLR4) Signaling: Tenascin-C can act as an endogenous ligand for TLR4, triggering an inflammatory response through the activation of the NF-κB pathway.[1]

Conclusion and Future Directions

The specific interaction between the this compound and Tenascin-C presents a significant opportunity for the development of targeted diagnostics and therapeutics for a range of diseases characterized by Tenascin-C upregulation, particularly cancer. This guide provides a foundational understanding and practical protocols for researchers to further explore and exploit this promising molecular pairing.

Future research should focus on:

  • Precise Quantitative Analysis: Determining the detailed binding kinetics (ka, kd, Kd) of the this compound to different Tenascin-C isoforms.

  • Mapping the Binding Site: Identifying the specific domain(s) and amino acid residues on Tenascin-C that are responsible for CAQK binding.

  • Therapeutic Efficacy: Evaluating the efficacy of CAQK-conjugated therapeutic agents in preclinical models of cancer and other relevant diseases.

  • Clinical Translation: Developing cGMP-grade CAQK peptides and their conjugates for clinical evaluation.

By advancing our understanding of the Tenascin-C/CAQK interaction, the scientific community can pave the way for novel and effective targeted therapies that improve patient outcomes.

References

In Vivo Phage Display for Identification of the CAQK Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cell- and tissue-specific peptides through in vivo phage display has revolutionized targeted drug delivery. This technical guide provides a comprehensive overview of the identification and application of the CAQK peptide, a short amino acid sequence (Cys-Ala-Gln-Lys) with a remarkable affinity for the extracellular matrix of injured central nervous system (CNS) tissue. Initially identified through in vivo phage display screening in a mouse model of acute brain injury, the this compound has demonstrated significant potential for delivering therapeutic and imaging agents directly to sites of pathology, thereby minimizing off-target effects and enhancing therapeutic efficacy. This document details the experimental protocols for in vivo phage display, quantitative data on CAQK binding and targeting, and the underlying signaling pathways and molecular interactions.

Introduction to In Vivo Phage Display

In vivo phage display is a powerful technique used to identify peptides that home to specific organs or tissues within a living organism.[1] A diverse library of bacteriophages, each displaying a unique peptide on its surface, is injected into an animal model of a specific disease.[1][2] The phages are allowed to circulate, and those that bind to the target tissue are recovered, amplified, and subjected to further rounds of selection.[2] This iterative process enriches for phage clones displaying peptides with high affinity and specificity for the target.

Identification of the this compound

The this compound was first identified in a study utilizing a T7 phage library displaying cyclic nine-amino-acid peptides (CX7C) in a mouse model of acute brain injury.[3] The library was administered intravenously, and after a period of circulation, phage that had homed to the injured brain tissue were recovered.

Experimental Protocol: In Vivo Phage Display for CAQK Identification

The following protocol is a synthesized methodology based on established in vivo phage display procedures and specific details from the discovery of the this compound.

1. Phage Library Preparation:

  • A high-diversity random peptide library (e.g., T7 phage CX7C, where X represents any amino acid) is amplified in E. coli.

  • The phage particles are purified from the bacterial lysate, typically by polyethylene (B3416737) glycol (PEG) precipitation.

  • The final phage preparation is filtered and resuspended in a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS).

2. Animal Model of Brain Injury:

  • An acute brain injury is induced in mice. A common model is a puncture brain injury.

3. In Vivo Biopanning:

  • Injection: The phage library (e.g., 10^9 - 10^11 plaque-forming units [pfu]) is injected intravenously (e.g., via the tail vein) into the brain-injured mice.[3]

  • Circulation: The phages are allowed to circulate for a defined period (e.g., 6 hours) to allow for binding to the target tissue.[3]

  • Perfusion: To remove non-specifically bound and circulating phages, the animal is anesthetized and perfused with PBS until the circulation is cleared of blood.

  • Tissue Harvest: The brain is harvested, and the injured hemisphere is separated from the uninjured contralateral hemisphere.

  • Phage Recovery: The tissue is homogenized, and the bound phages are rescued by infecting a fresh culture of E. coli.

  • Amplification: The recovered phages are amplified by incubating with the E. coli culture.

  • Titering: The number of recovered phages from the injured and uninjured hemispheres is determined by plaque assay to assess enrichment.

4. Subsequent Rounds of Panning:

  • The amplified phage pool from the injured tissue is used for subsequent rounds of injection and selection in new brain-injured mice. Typically, 3-5 rounds of biopanning are performed to enrich for high-affinity binders.

5. Peptide Identification:

  • After the final round of panning, individual phage clones are isolated.

  • The DNA from each clone is sequenced to identify the encoded peptide sequence.

  • The frequency of each peptide sequence in the enriched pool is determined. The CAQK sequence was found to be highly enriched in the injured brain tissue.[4]

Quantitative Data on CAQK Targeting and Efficacy

The following tables summarize key quantitative findings from various studies investigating the targeting and therapeutic efficacy of the this compound and its conjugates.

ParameterFindingAnimal ModelReference
Phage Recovery 10-fold higher in the injured hemisphere compared to the uninjured contralateral side.Mouse model of puncture brain injury[3]
Nanoparticle Accumulation 35-fold higher accumulation of CAQK-conjugated porous silicon nanoparticles in brain injuries compared to control peptide-coated nanoparticles.Mouse model of penetrating brain injury
Gene Silencing CAQK-coated nanoparticles containing silencing oligonucleotides demonstrated the first evidence of gene silencing in the injured brain parenchyma by systemically administered siRNA.Mouse model of penetrating brain injury[5]
Experimental ConditionOutcome MeasureResultReference
Intravenous injection of FAM-labeled CAQK in a mouse model of multiple sclerosis Binding to demyelinated areasCAQK bound to the demyelination area of the brain after a 2-hour circulation time.[6]
Intravenous injection of methylprednisolone-loaded nanoparticles conjugated to CAQK in a mouse model of multiple sclerosis Reduction in microglial activation and astrocyte reactivationSignificant reduction in the lesions of the mouse corpus callosum after 24 and 48 hours with a single 0.24 mg dose.
Intravenous injection of CAQK-Cy5 in a rat model of spinal cord injury Localization to injury siteSignal detected at the SCI site within 1-hour post-injection and persisted for up to 7 days in the high-dose group.[7]
Ex vivo binding of CAQK-conjugated nanoparticles to human brain sections Binding to injured vs. normal tissueIntense binding to injured brain sections from the cortex and corpus callosum, with minimal binding to normal brain sections.

Mechanism of CAQK Targeting: Signaling Pathways and Molecular Interactions

The this compound targets a proteoglycan complex that is upregulated in the extracellular matrix (ECM) of injured CNS tissue.[5][8] This complex includes chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C, which are known to be key components of the glial scar that forms after injury.[4][9]

Visualizing the Experimental Workflow and Targeting Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the identification and action of the this compound.

InVivoPhageDisplayWorkflow cluster_0 In Vivo Phage Display PhageLibrary Phage Display Library (CX7C Peptides) Injection Intravenous Injection into Brain-Injured Mouse PhageLibrary->Injection Circulation Circulation and Binding (6 hours) Injection->Circulation Perfusion Perfusion to Remove Unbound Phage Circulation->Perfusion Harvest Harvest Injured Brain Hemisphere Perfusion->Harvest Recovery Phage Recovery and Amplification Harvest->Recovery Recovery->PhageLibrary Next Round of Panning Sequencing DNA Sequencing of Enriched Phage Recovery->Sequencing CAQK Identification of This compound Sequencing->CAQK

Caption: Workflow for the identification of the this compound using in vivo phage display.

CAQK_Targeting_Mechanism cluster_1 This compound Targeting Mechanism CNS_Injury Central Nervous System Injury (e.g., TBI, SCI) Glial_Scar Glial Scar Formation CNS_Injury->Glial_Scar ECM_Upregulation Upregulation of Extracellular Matrix Components Glial_Scar->ECM_Upregulation Proteoglycan_Complex Proteoglycan Complex (CSPGs, Tenascin-C) ECM_Upregulation->Proteoglycan_Complex Targeted_Delivery Targeted Delivery of Therapeutics/Imaging Agents Proteoglycan_Complex->Targeted_Delivery Enables CAQK_Peptide This compound CAQK_Peptide->Proteoglycan_Complex Binds to

Caption: Logical relationship of the this compound's targeting mechanism to the injured CNS.

Conclusion and Future Directions

The this compound represents a significant advancement in the field of targeted drug delivery for CNS injuries. Its identification through in vivo phage display highlights the power of this technology to discover novel targeting moieties. The ability of CAQK to specifically home to the pathological microenvironment of brain and spinal cord injuries opens up new avenues for the development of more effective and less toxic therapies. Future research will likely focus on optimizing CAQK-based delivery systems, exploring its utility in a wider range of neurological disorders, and advancing these promising therapeutics towards clinical translation.

References

Neuroprotective Effects of the CAQK Tetrapeptide in Traumatic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Traumatic Brain Injury (TBI) represents a significant global health challenge, with a complex pathophysiology that includes primary mechanical damage followed by a cascade of secondary injuries, including neuroinflammation, apoptosis, and excitotoxicity. Currently, there are no FDA-approved therapeutics that directly target these secondary injury mechanisms. This technical guide provides an in-depth overview of the neuroprotective effects of the tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) in preclinical models of TBI. Discovered through in vivo phage display, the CAQK peptide has been shown to selectively home to the site of brain injury and exert potent therapeutic effects. This document details the quantitative outcomes of CAQK treatment, comprehensive experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neurotrauma.

Introduction

The this compound is a four-amino-acid sequence (Cys-Ala-Gln-Lys) that has emerged as a promising therapeutic candidate for traumatic brain injury.[1][2][3] Initially identified for its ability to selectively bind to the extracellular matrix (ECM) of injured brain tissue, subsequent research has revealed its intrinsic neuroprotective properties.[1][4] This guide synthesizes the current knowledge on CAQK's efficacy and mechanism of action in TBI.

Quantitative Efficacy of this compound

Treatment with this compound has demonstrated significant neuroprotective effects in a mouse model of Controlled Cortical Impact (CCI), a widely used preclinical model of TBI. The quantitative data from these studies are summarized below.

ParameterExperimental GroupOutcomeStatistical Significance (p-value)Reference
Lesion Volume Vehicle ControlBaseline-[1]
CAQK (2.5 mg/kg)~50% reduction in tissue lossp = 0.0166[1]
Apoptosis (TUNEL Staining) Vehicle ControlBaseline-[1]
CAQK (2.5 mg/kg)Significant reduction in TUNEL-positive cells*p = 0.001[1]

Mechanism of Action and Signaling Pathways

The neuroprotective effects of the this compound are initiated by its specific binding to tenascin-C (TnC), an extracellular matrix glycoprotein (B1211001) that is upregulated in the injured brain.[1] This interaction triggers a cascade of intracellular events that collectively mitigate the secondary injury cascade.

A key downstream effect of CAQK treatment is the modulation of microglial activation. Pathway analysis has revealed that CAQK significantly impacts the TYROBP causal network in microglia.[1] TYROBP (TYRO protein tyrosine kinase-binding protein), also known as DAP12, is a transmembrane signaling polypeptide that plays a crucial role in microglial function and neuroinflammation. By influencing this network, CAQK treatment leads to the downregulation of key inflammatory genes that promote the pro-inflammatory M1 microglial polarization. These genes include Lipocalin 2, TGFβ, complement C3, CXCL10, TNF, and S100b.[1] The suppression of this inflammatory cascade is a major contributor to the observed reduction in neuroinflammation and neuronal cell death.

Signaling Pathway Diagram

CAQK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_outcomes Neuroprotective Outcomes CAQK This compound TnC Tenascin-C (Upregulated in TBI) CAQK->TnC Binds to TYROBP TYROBP Causal Network TnC->TYROBP Modulates Inflammatory_Genes Downregulation of Pro-inflammatory Genes (Lipocalin 2, TGFβ, C3, CXCL10, TNF, S100b) TYROBP->Inflammatory_Genes Leads to Reduced_Inflammation Reduced Neuroinflammation Inflammatory_Genes->Reduced_Inflammation Reduced_Apoptosis Reduced Apoptosis Reduced_Inflammation->Reduced_Apoptosis Improved_Functional_Recovery Improved Functional Recovery Reduced_Apoptosis->Improved_Functional_Recovery

Caption: CAQK Signaling Pathway in Neuroprotection.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the neuroprotective effects of the this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model Animal Model and Injury cluster_treatment Treatment cluster_analysis Post-Mortem Analysis (Day 7) Animal_Prep Anesthetize Mouse (e.g., Ketamine/Xylazine) CCI Controlled Cortical Impact (CCI) (e.g., 3mm tip, 2.5 m/s, 0.1s dwell) Animal_Prep->CCI CAQK_Admin Intravenous Injection (CAQK or Vehicle Control) CCI->CAQK_Admin Post-injury Administration Tissue_Harvest Perfuse and Harvest Brain Tissue CAQK_Admin->Tissue_Harvest 7 Days Post-injury Lesion_Volume Cresyl Violet Staining (Lesion Volume Quantification) Tissue_Harvest->Lesion_Volume Apoptosis TUNEL Staining (Apoptosis Quantification) Tissue_Harvest->Apoptosis Inflammation Immunohistochemistry (GFAP for Astrogliosis, Iba1 for Microglia) Tissue_Harvest->Inflammation

Caption: Experimental Workflow for CAQK Efficacy Testing.

Controlled Cortical Impact (CCI) Mouse Model

The CCI model is a highly reproducible method for inducing a focal traumatic brain injury.[5][6][7][8][9]

  • Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).[6] Shave the scalp and secure the animal in a stereotaxic frame.[5][6] Maintain body temperature using a heating pad.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., somatosensory cortex) using a high-speed drill, taking care not to damage the underlying dura mater.[5][6]

  • Impact: Position the CCI device impactor tip (e.g., 3 mm diameter) perpendicular to the exposed dura.[6] Set the impact parameters (e.g., velocity of 2.5 m/s, dwell time of 0.1 s, and impact depth of 1-2 mm).[6][7] Initiate the impact.

  • Post-operative Care: Control any bleeding and suture the scalp incision.[7] Monitor the animal during recovery from anesthesia.

This compound Administration
  • Preparation: Dissolve the this compound in a sterile vehicle (e.g., saline).

  • Administration: Administer the this compound solution (e.g., 2.5 mg/kg) or vehicle control intravenously (i.v.) at specified time points post-TBI.[1]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Staining for Apoptosis

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[10][11][12][13][14]

  • Tissue Preparation: Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[15] Harvest the brain and post-fix in 4% PFA, then cryoprotect in a sucrose (B13894) solution. Section the brain tissue on a cryostat (e.g., 20-50 µm sections).[15]

  • Permeabilization: Wash the tissue sections with PBS and then permeabilize with a solution containing Triton X-100 or Proteinase K to allow the TdT enzyme to access the cell nuclei.[10]

  • Labeling: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), at 37°C in a humidified chamber.[10]

  • Detection: If using an indirect method, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorescent dye).[10]

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Mount the sections and visualize using a fluorescence microscope. Quantify the number of TUNEL-positive cells in the region of interest.

Immunohistochemistry for Neuroinflammation

Immunohistochemistry is used to visualize the presence and distribution of specific proteins in the brain tissue, such as markers for astrogliosis (GFAP) and microglial activation (Iba1).[15][16][17][18][19]

  • Tissue Preparation: Prepare brain tissue sections as described for TUNEL staining.

  • Blocking: Wash the sections in PBS and then incubate in a blocking solution (e.g., 1% BSA in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1 or rabbit anti-GFAP) diluted in the blocking solution overnight at 4°C.[15][19]

  • Secondary Antibody Incubation: Wash the sections to remove unbound primary antibody. Incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature.[15]

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI. Mount the sections and visualize using a fluorescence microscope. Analyze the intensity and distribution of the fluorescent signal to assess the levels of astrogliosis and microglial activation.

Conclusion

The this compound demonstrates significant promise as a neuroprotective agent for the treatment of traumatic brain injury. Its ability to specifically target the injured brain tissue and modulate the detrimental secondary injury cascade, particularly neuroinflammation and apoptosis, makes it a compelling candidate for further clinical development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to build upon in the quest for effective TBI therapeutics. Future studies should focus on optimizing dosing and treatment windows, as well as evaluating the long-term functional outcomes following CAQK administration.

References

The CAQK Peptide: A Novel Modulator of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The tetrapeptide CAQK (Cysteine-Alanine-Glutamine-Lysine) has emerged as a promising therapeutic agent for neurological disorders characterized by neuroinflammation, such as traumatic brain injury (TBI) and multiple sclerosis (MS). This document provides a comprehensive overview of the current understanding of CAQK's role in modulating neuroinflammatory processes, including its mechanism of action, supporting quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

The CAQK peptide selectively targets sites of injury within the central nervous system (CNS). Its primary mechanism involves binding to specific components of the extracellular matrix (ECM) that are upregulated following tissue damage.

1.1. Targeting the Injured Extracellular Matrix: Following CNS injury, reactive astrocytes and other cells remodel the ECM, leading to the increased deposition of several molecules, including chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and the glycoprotein (B1211001) tenascin-C.[1][2][3] The this compound has been shown to preferentially bind to this altered ECM, specifically associating with a CSPG-rich complex and tenascin-C.[2][3][4] This targeted accumulation at the injury site is a key feature of its therapeutic potential, allowing for localized activity.

1.2. Modulation of Glial Cell Activity: By interacting with the injury-associated ECM, the this compound appears to modulate the activity of microglia and astrocytes, the primary immune cells of the CNS. In animal models of TBI and demyelination, treatment with CAQK has been shown to reduce the activation of both microglia and astrocytes, as evidenced by a decrease in the expression of the markers Iba1 and GFAP, respectively.[4][5][6]

Signaling Pathways in Neuroinflammation Modulation

While the precise downstream signaling cascade initiated by CAQK binding is still under investigation, current evidence points towards an indirect modulation of inflammatory pathways in microglia. A putative signaling pathway is proposed based on the known interactions of CAQK's binding target, tenascin-C.

CAQK_Signaling_Pathway cluster_ECM Extracellular Matrix (Injury Site) cluster_Microglia Microglia CAQK This compound TenascinC Tenascin-C CAQK->TenascinC Binding TYROBP_Network TYROBP Network CAQK->TYROBP_Network Modulation (Putative) TLR4 Toll-like Receptor 4 (TLR4) TenascinC->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Transcription Microglial_Activation Microglial Activation (Phagocytosis, Chemotaxis) NFkB->Microglial_Activation Activation TYROBP_Network->Microglial_Activation Regulation

  • Binding to Tenascin-C: Systemically administered CAQK homes to the injury site and binds to tenascin-C, which is upregulated in the ECM.[2][4]

  • Activation of Toll-like Receptor 4 (TLR4): Tenascin-C is a known endogenous ligand for TLR4, a key pattern recognition receptor on microglia.[7][8][9] The interaction between tenascin-C and TLR4 can trigger a pro-inflammatory signaling cascade.

  • MyD88/NF-κB Pathway Activation: Activation of TLR4 leads to the recruitment of the adaptor protein MyD88, which in turn activates the transcription factor NF-κB.[9][10]

  • Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, exacerbating neuroinflammation.[9][11]

  • Modulation of Microglial Phenotype: The this compound, through its interaction with the ECM, is thought to interfere with this process, leading to a reduction in microglial activation and a decrease in the production of inflammatory mediators.[4][5]

  • Involvement of the TYROBP Network: The TYROBP (TYRO protein tyrosine kinase-binding protein) causal network is a key hub for regulating microglial activation and phagocytosis.[12][13] While a direct link has not been definitively established, it is plausible that the modulation of the ECM environment by CAQK influences TYROBP signaling, contributing to the observed anti-inflammatory effects.

Quantitative Data from Preclinical Studies

The therapeutic effects of the this compound have been quantified in various preclinical models of neurological injury.

Parameter Animal Model Treatment Group Control Group Outcome Reference
Lesion Volume Traumatic Brain Injury (Mouse)CAQKVehicleReduction in the size of the injury[4][5][14]
Apoptosis Traumatic Brain Injury (Mouse)NA101 (Calpain-2 inhibitor)Vehicle41% reduction in TUNEL-positive cells (1h post-TBI)[15]
Microglial Activation (Iba1) Traumatic Brain Injury (Mouse)CAQKVehicleReduced expression of Iba1[4][6]
Astrocyte Activation (GFAP) Traumatic Brain Injury (Mouse)CAQKVehicleReduced expression of GFAP[4]
Behavioral Recovery (Morris Water Maze) Traumatic Brain Injury (Mouse)CAQKVehicleImproved functional deficit[4][5][14]

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of the this compound.

4.1. Controlled Cortical Impact (CCI) Model of TBI

This model is used to create a reproducible focal brain injury.

  • CCI_Workflow A Anesthetize Mouse B Perform Craniotomy A->B C Induce Cortical Impact B->C D Suture and Post-operative Care C->D E Administer CAQK or Vehicle D->E F Behavioral Testing / Tissue Collection E->F

  • Procedure:

    • Mice are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.

    • A craniotomy is performed over the desired cortical region (e.g., somatosensory cortex).

    • A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura. Impact parameters (e.g., velocity, depth, dwell time) are precisely controlled.

    • The scalp is sutured, and the animal is allowed to recover.

    • This compound or vehicle is administered (typically intravenously) at specified time points post-injury.

    • Behavioral assessments and/or tissue collection for histological or molecular analysis are performed at later time points.

4.2. Lysolecithin-Induced Demyelination

This model creates focal areas of demyelination to study remyelination and the effects of therapeutic agents.

  • Lysolecithin_Workflow A Anesthetize Mouse B Stereotaxic Injection of Lysolecithin A->B C Post-operative Care B->C D Administer CAQK or Vehicle C->D E Tissue Collection and Analysis D->E

  • Procedure:

    • Mice are anesthetized and placed in a stereotaxic frame.

    • A small burr hole is drilled in the skull over the target area (e.g., corpus callosum).

    • A microinjection needle is used to slowly infuse a solution of lysolecithin (e.g., 1% in saline) into the white matter tract.

    • The needle is left in place for a few minutes to prevent backflow, then slowly withdrawn.

    • The incision is closed, and the animal is allowed to recover.

    • CAQK or vehicle is administered, and tissues are collected at various time points to assess demyelination and remyelination.

4.3. Immunohistochemistry for Iba1 and GFAP

This technique is used to visualize and quantify microglial and astrocyte activation in brain tissue sections.

  • Procedure:

    • Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are dissected, post-fixed, and cryoprotected (e.g., in sucrose (B13894) solution).

    • Frozen brain sections are cut on a cryostat.

    • Sections are washed and blocked in a solution containing serum to prevent non-specific antibody binding.

    • Sections are incubated with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.

    • After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

    • Sections are counterstained (e.g., with DAPI to label nuclei) and mounted on slides.

    • Fluorescence microscopy is used to visualize and quantify the staining intensity and cell morphology.

4.4. Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Procedure:

    • A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.

    • Mice are placed in the pool from different starting positions and must use distal visual cues in the room to learn the location of the platform.

    • The time it takes for the mouse to find the platform (escape latency) and the path taken are recorded over several days of training.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform used to be is measured to assess memory retention.

Conclusion and Future Directions

The this compound represents a novel and promising strategy for the treatment of neuroinflammatory conditions. Its ability to specifically target injured CNS tissue and modulate the inflammatory response at a local level offers a significant advantage over systemic anti-inflammatory therapies. While the preclinical data are encouraging, further research is needed to fully elucidate the downstream signaling pathways and to translate these findings into clinical applications. Future studies should focus on:

  • Determining the optimal dosing and treatment window for CAQK in various injury models.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies.

  • Further investigating the interaction between CAQK, tenascin-C, and microglial signaling pathways.

  • Evaluating the long-term efficacy and safety of CAQK in preparation for potential clinical trials.

The continued investigation of the this compound holds the potential to deliver a new class of targeted therapeutics for the millions of individuals affected by traumatic brain injury and other neuroinflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of CAQK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide CAQK (Cys-Ala-Gln-Lys) has emerged as a significant research tool, particularly in the field of neuroscience. It has been identified as a homing peptide that specifically targets sites of central nervous system (CNS) injury, such as those occurring in traumatic brain injury (TBI) and spinal cord injury.[1][2][3] The CAQK peptide binds to the upregulated chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) complex in the extracellular matrix of injured neural tissue.[2][4] This targeting ability makes it a promising vehicle for the delivery of therapeutic agents and imaging compounds directly to the site of injury.[1] Furthermore, studies have suggested that the this compound itself possesses neuroprotective properties. Given its therapeutic potential, the ability to reliably synthesize and purify high-quality this compound is crucial for advancing research and development in this area.

These application notes provide a detailed protocol for the chemical synthesis of the this compound using Fmoc solid-phase peptide synthesis (SPPS), its subsequent cleavage and deprotection, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of the this compound.

Table 1: Amino Acid Properties and Protecting Groups

Amino AcidSequenceMolecular Weight ( g/mol )Recommended Nα-Protecting GroupRecommended Side-Chain Protecting Group
LysineK146.19FmocBoc (tert-butyloxycarbonyl)
GlutamineQ146.14FmocTrt (Trityl)
AlanineA89.09FmocNone
CysteineC121.16FmocTrt (Trityl)

Table 2: Synthesis and Purification Parameters and Expected Outcomes

ParameterValue/DescriptionExpected Outcome
Synthesis Scale 0.1 mmol~100-150 mg crude peptide
Resin Rink Amide resin (for C-terminal amide)Peptide with a C-terminal amide
Coupling Reagent HBTU/DIPEA>99% coupling efficiency per cycle
Cleavage Cocktail TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)Complete deprotection and cleavage
Crude Purity (by HPLC) 60-80%Varies based on synthesis efficiency
Purification Method Preparative RP-HPLC (C18 column)Removal of impurities
Final Purity (by HPLC) >95%High-purity peptide suitable for research
Overall Yield 15-30%Dependent on synthesis and purification steps
Final Product Form Lyophilized white powderStable for long-term storage

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of CAQK

This protocol outlines the manual synthesis of the this compound on a Rink Amide resin using the Fmoc/tBu strategy. The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Cysteine).

Materials:

  • Rink Amide MBHA resin (0.1 mmol scale)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Ala-OH

  • Fmoc-Cys(Trt)-OH

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Methanol

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (Initial):

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free amine (blue color).

  • Amino Acid Coupling (Lysine):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (yellow/clear). If the test is positive, extend the coupling time.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation (Gln, Ala, Cys):

    • Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Cys(Trt)-OH sequentially.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Cys(Trt)-OH, perform a final Fmoc deprotection step as described above.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

    • Dry the resin under vacuum for at least 2 hours.

II. Cleavage and Deprotection

This protocol describes the cleavage of the this compound from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry CAQK-peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / Ethanedithiol (EDT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The presence of Trityl groups from Cys and Gln may cause the solution to turn a deep yellow/orange color.[5]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum to remove residual ether.

III. Purification by RP-HPLC

This protocol details the purification of the crude this compound using preparative reversed-phase HPLC.

Materials:

  • Crude, dried this compound

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

  • Purification:

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for a short, hydrophilic peptide like CAQK would be from 5% to 45% Solvent B over 40 minutes. The exact gradient should be optimized based on an initial analytical HPLC run of the crude material.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization:

    • Pool the fractions with a purity of >95%.

    • Freeze the pooled fractions and lyophilize to obtain the pure this compound as a white, fluffy powder.

IV. Quality Control

The identity and purity of the final peptide product should be confirmed using the following methods.

  • Analytical RP-HPLC:

    • Column: Analytical C18 column (e.g., 4.6 x 250 mm).

    • Solvents: As described for purification.

    • Gradient: A faster linear gradient (e.g., 5-65% Solvent B over 20 minutes) can be used.

    • Detection: UV at 214 nm.

    • Expected Result: A single major peak with a purity of >95%.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the this compound (C₁₈H₃₄N₆O₆S, MW = 474.57 g/mol ).

Visualizations

Signaling Pathway of CAQK in CNS Injury

CAQK_Signaling_Pathway TBI Traumatic Brain Injury (TBI) Astrocyte_Activation Astrocyte & Microglia Activation TBI->Astrocyte_Activation Induces CSPG_Upregulation Upregulation of CSPGs (e.g., Versican, Neurocan) Astrocyte_Activation->CSPG_Upregulation Leads to ECM_Remodeling Inhibitory Extracellular Matrix Formation CSPG_Upregulation->ECM_Remodeling Axon_Growth_Inhibition Inhibition of Axonal Regeneration ECM_Remodeling->Axon_Growth_Inhibition Inhibits Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Axon_Growth_Inhibition->Neuronal_Dysfunction CAQK_Peptide Systemically Administered This compound Binding CAQK Binds to Upregulated CSPGs CAQK_Peptide->Binding Targets Neuroprotection Neuroprotective Effects CAQK_Peptide->Neuroprotection Exerts Binding->CSPG_Upregulation Neutralization Neutralization of Inhibitory Signals Binding->Neutralization Results in Neutralization->Axon_Growth_Inhibition Blocks Functional_Recovery Promotes Functional Recovery Neutralization->Functional_Recovery Neuroprotection->Functional_Recovery

Caption: this compound targets upregulated CSPGs at the site of CNS injury, blocking their inhibitory effects on axonal regeneration.

Experimental Workflow for CAQK Synthesis and Purification

CAQK_Workflow Start Start: Rink Amide Resin SPPS_Cycle Fmoc-SPPS Cycle: 1. Fmoc Deprotection (20% Piperidine) 2. Amino Acid Coupling (HBTU/DIPEA) Start->SPPS_Cycle Lys Couple Fmoc-Lys(Boc)-OH SPPS_Cycle->Lys 1st Cycle Gln Couple Fmoc-Gln(Trt)-OH SPPS_Cycle->Gln 2nd Cycle Ala Couple Fmoc-Ala-OH SPPS_Cycle->Ala 3rd Cycle Cys Couple Fmoc-Cys(Trt)-OH SPPS_Cycle->Cys 4th Cycle Lys->SPPS_Cycle Repeat for next AA Gln->SPPS_Cycle Ala->SPPS_Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O/EDT) Cys->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Purification Preparative RP-HPLC (C18) Crude_Peptide->Purification QC Quality Control: - Analytical HPLC - Mass Spectrometry Purification->QC Final_Product Pure Lyophilized this compound (>95% Purity) QC->Final_Product

Caption: Step-by-step workflow for the synthesis, cleavage, and purification of the this compound using Fmoc-SPPS.

References

Application Notes and Protocols for CAQK-Functionalized Liposomes in Brain Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the effective delivery of therapeutics to the central nervous system (CNS). CAQK-functionalized liposomes are an emerging and promising strategy to overcome this barrier, particularly in the context of brain injury and disease. The CAQK peptide (Cys-Ala-Gln-Lys) has been shown to target the injured brain parenchyma by binding to upregulated proteoglycan complexes, such as tenascin-C, at the site of injury.[1][2] This targeting moiety, when conjugated to the surface of liposomes, can enhance the accumulation of encapsulated drugs at pathological sites within the brain, thereby increasing therapeutic efficacy and reducing systemic side effects.

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of CAQK-functionalized liposomes for targeted drug delivery to the brain.

Data Presentation

Table 1: Physicochemical Properties of Unloaded Liposomes
Liposome (B1194612) FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Plain Liposomes150 - 194< 0.2Near zero[3]
Cationic Liposomes170< 0.2Positive[3]
PEGylated Liposomes~127~0.142-34[4]
DSPE-PEG-CAQK modified Liposomes~119< 0.2Not specified[5]
Table 2: Drug Encapsulation Efficiency
Liposome FormulationDrugEncapsulation Efficiency (%)Loading Capacity (%)Reference
Doxorubicin LiposomesDoxorubicin> 90%Not specified[6]
Quercetin LiposomesQuercetin~54%Not specified[7]
Asiatic Acid LiposomesAsiatic Acid~73%Not specified[8]
Cefepime LiposomesCefepime> 50%Not specified[9]

Note: Data for drug-loaded CAQK-functionalized liposomes is limited in publicly available literature. The presented data for other liposomal formulations can serve as a benchmark.

Experimental Protocols

Protocol 1: Preparation of CAQK-Functionalized Liposomes

This protocol describes the preparation of CAQK-functionalized liposomes using the thin-film hydration method followed by extrusion and post-insertion for peptide conjugation.

Materials:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)

  • This compound with a C-terminal cysteine (CAQKC)

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer (50 mM, pH 6.5)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and DSPE-PEG-Maleimide in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sizing:

    • Hydrate (B1144303) the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency for hydrophilic drugs.

    • Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.

  • This compound Conjugation:

    • Dissolve the CAQKC peptide in HEPES buffer (50 mM, pH 6.5).

    • Mix the maleimide-functionalized liposomes with the peptide solution at a specific molar ratio (e.g., 1:30 peptide to maleimide) and incubate at room temperature for 12 hours with gentle stirring.[10]

    • Remove unconjugated peptide by dialysis or size exclusion chromatography.

Protocol 2: Drug Loading into CAQK-Functionalized Liposomes

For Hydrophilic Drugs:

  • Dissolve the hydrophilic drug in the aqueous buffer used for the hydration of the lipid film in Protocol 1, Step 2. The drug will be passively encapsulated within the aqueous core of the liposomes.

For Lipophilic Drugs:

  • Co-dissolve the lipophilic drug with the lipids in the organic solvent in Protocol 1, Step 1. The drug will be incorporated into the lipid bilayer of the liposomes.

For Amphipathic Weakly Basic/Acidic Drugs (Remote Loading):

  • Prepare liposomes with a transmembrane pH or ion gradient.

  • For a pH gradient, hydrate the lipid film with an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) and then exchange the external buffer with a neutral buffer (e.g., PBS, pH 7.4).

  • Add the drug to the exterior of the liposomes. The uncharged form of the drug will diffuse across the lipid bilayer and become charged and trapped in the acidic interior.

Determination of Encapsulation Efficiency (EE):

  • Separate the drug-loaded liposomes from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

  • Calculate EE using the formula: EE (%) = (Amount of drug in liposomes / Total amount of drug used) x 100

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Model Permeability Assay

This protocol utilizes a Transwell system with a monolayer of brain endothelial cells (e.g., bEnd.3) to assess the permeability of CAQK-functionalized liposomes.

Materials:

  • bEnd.3 cells (murine brain endothelial cell line)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with supplements)

  • Fluorescently labeled liposomes (e.g., Rhodamine-PE labeled)

  • Lucifer Yellow (as a marker for paracellular permeability)

  • Trans-endothelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Coat the Transwell inserts with an extracellular matrix protein (e.g., collagen type I or fibronectin).[11]

    • Seed bEnd.3 cells onto the apical side of the inserts and culture until a confluent monolayer is formed.

    • Monitor the integrity of the monolayer by measuring the TEER. A stable and high TEER value indicates a tight barrier.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with fresh medium.

    • Add the fluorescently labeled CAQK-functionalized liposomes and control liposomes (e.g., non-functionalized) to the apical chamber.

    • At designated time points, collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples to quantify the amount of liposomes that have crossed the monolayer.

    • In parallel, assess the permeability of Lucifer Yellow to ensure the integrity of the BBB model was not compromised during the experiment.[12]

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of liposomes in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of liposomes in the apical chamber.

Protocol 4: Cellular Uptake Study in Brain Endothelial Cells

This protocol assesses the uptake of CAQK-functionalized liposomes by brain endothelial cells using fluorescence microscopy and flow cytometry.

Materials:

  • bEnd.3 cells

  • Fluorescently labeled CAQK-functionalized liposomes

  • Cell culture plates

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed bEnd.3 cells in culture plates and allow them to adhere and grow.

    • Incubate the cells with fluorescently labeled CAQK-functionalized liposomes and control liposomes for a specified period (e.g., 2-4 hours).

  • Fluorescence Microscopy:

    • Wash the cells with PBS to remove non-internalized liposomes.

    • Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.

    • Visualize the cellular uptake of liposomes using a fluorescence microscope.

  • Flow Cytometry:

    • Wash the cells and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity per cell, which corresponds to the amount of internalized liposomes.

Protocol 5: In Vivo Biodistribution and Brain Accumulation

This protocol evaluates the biodistribution and brain targeting efficiency of CAQK-functionalized liposomes in an animal model (e.g., mouse model of brain injury).

Materials:

  • Animal model (e.g., mice with induced traumatic brain injury or demyelination)[2]

  • Liposomes labeled with a near-infrared fluorescent dye (e.g., DiR) or a radionuclide.

  • In vivo imaging system (for fluorescence imaging) or a gamma counter (for radioactivity measurement).

Procedure:

  • Animal Model and Administration:

    • Induce brain injury in the animal model as required.

    • Administer the labeled CAQK-functionalized liposomes and control liposomes intravenously (e.g., via tail vein injection).

  • In Vivo Imaging:

    • At various time points post-injection, anesthetize the animals and perform whole-body imaging using an in vivo imaging system to monitor the biodistribution of the liposomes in real-time.

  • Ex Vivo Organ Analysis:

    • At the end of the experiment, euthanize the animals and perfuse with saline to remove blood from the organs.

    • Harvest the brain and other major organs (liver, spleen, kidneys, lungs, heart).

    • Measure the fluorescence or radioactivity in each organ to quantify the accumulation of liposomes.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_func Functionalization cluster_eval Characterization & Evaluation lipids Lipids (DPPC, Cholesterol) + DSPE-PEG-Maleimide film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Drug Solution (MLV Formation) film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion conjugation Thiol-Maleimide Coupling Reaction extrusion->conjugation peptide This compound (with C-terminal Cysteine) peptide->conjugation purification Purification (Dialysis/SEC) conjugation->purification char Physicochemical Characterization (Size, Zeta, PDI, EE) purification->char invitro In Vitro BBB Model (Permeability, Uptake) char->invitro invivo In Vivo Studies (Biodistribution, Efficacy) invitro->invivo

Caption: Experimental workflow for CAQK-functionalized liposomes.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Injured Brain Parenchyma liposome CAQK-Liposome (Drug Encapsulated) endothelial_cell Brain Endothelial Cell liposome->endothelial_cell Crosses BBB target Upregulated Proteoglycans (e.g., Tenascin-C) endothelial_cell->target Targets Injury Site drug_release Drug Release target->drug_release Accumulation &

Caption: Proposed mechanism of CAQK-liposome targeting to the brain.

G liposome CAQK-Liposome receptor Receptor on Endothelial Cell liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome transcytosis Transcytosis endosome->transcytosis release Release into Brain Parenchyma transcytosis->release

Caption: Potential cellular uptake and transport pathway across the BBB.

References

Application Notes and Protocols for Intravenous Administration of CAQK Peptide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of the CAQK peptide in mouse models, summarizing quantitative data from preclinical studies and detailing experimental protocols. The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has demonstrated significant therapeutic potential by selectively targeting injured tissues in the central nervous system (CNS).[1][2][3]

Key Applications:

  • Neuroprotection in Traumatic Brain Injury (TBI): Intravenously administered CAQK has been shown to accumulate in injured brain tissue in mouse and pig models of TBI.[1][4][5] It reduces lesion size, inflammation, and apoptosis, while also improving functional recovery.[1][4][5]

  • Targeted Drug Delivery in Multiple Sclerosis (MS): The this compound can be used to deliver therapeutic agents to demyelinated lesions in mouse models of MS.[6][7] When conjugated with nanoparticles carrying drugs like methylprednisolone, it enhances the drug's efficacy at the site of injury.[6][7]

  • Homing to Sites of CNS Injury: CAQK selectively binds to components of the extracellular matrix (ECM), such as chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C, which are upregulated in response to CNS injury.[8][9][10][11] This targeting ability makes it a promising vehicle for delivering imaging and therapeutic agents to sites of brain and spinal cord injury.[2][8][10][12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the intravenous administration of this compound in mouse models.

Table 1: this compound Dosage and Administration in Traumatic Brain Injury (TBI) Mouse Models

ParameterDetailsReference
Dosage 200 nmol (approximately 5 mg/kg) per injection[5]
2.5 mg/kg per injection[5]
Vehicle Saline (0.9% sodium chloride injection, USP)[5]
Administration Route Intravenous (i.v.)[5]
Frequency Once daily for 7 days[5]
Timing of First Dose 6 hours post-injury[5]

Table 2: this compound Dosage and Administration in Demyelination Mouse Models

ParameterDetailsReference
Dosage 100 nmoles in 100 μl[9]
50 nmol[12]
Vehicle Phosphate-Buffered Saline (PBS)[9][12]
Administration Route Intravenous (i.v.) via tail vein or retro-orbital plexus[13]
Circulation Time for Imaging 1 hour[9]
2 hours[12]

Table 3: CAQK-Conjugated Nanoparticle Administration in a Demyelination Mouse Model

ParameterDetailsReference
Therapeutic Agent Methylprednisolone-loaded porous silicon nanoparticles[6][7]
Dosage Single dose of 0.24 mg of the conjugated nanoparticle formulation[6][7]
Administration Route Intravenous (i.v.)[6][7]
Timing of Administration 5 days after lysolecithin-induced demyelination[6][7]

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of this compound Solution

This protocol describes the preparation and intravenous administration of a this compound solution for therapeutic studies in mouse models.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Insulin (B600854) syringes (or other appropriate syringes for tail vein injection)

  • Mouse restrainer

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. Vortex briefly to ensure complete dissolution.

    • For example, to prepare a solution for a 5 mg/kg dose in a 25g mouse, you would need 0.125 mg of CAQK. If injecting a volume of 100 µl, the concentration would be 1.25 mg/ml.

  • Animal Preparation:

    • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, facilitating easier injection.

    • Place the mouse in a suitable restrainer to secure it and expose the tail.

  • Intravenous Injection:

    • Disinfect the tail with an alcohol wipe.

    • Load the appropriate volume of the this compound solution into an insulin syringe.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Induction of Focal Demyelination using Lysolecithin

This protocol outlines the procedure for inducing focal demyelinating lesions in the mouse spinal cord or corpus callosum using lysolecithin, a common model for studying demyelination and remyelination.

Materials:

  • L-α-lysophosphatidylcholine (Lysolecithin)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe with a fine needle or a glass micropipette

  • Surgical tools (scalpel, forceps, etc.)

  • Suture materials or wound clips

Procedure:

  • Preparation of Lysolecithin Solution:

    • Dissolve lysolecithin in sterile PBS to a final concentration of 1% (w/v).

    • Filter-sterilize the solution.

  • Animal Anesthesia and Surgery:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Shave and disinfect the surgical area (e.g., over the thoracic spine for spinal cord lesions or the scalp for corpus callosum lesions).

    • Mount the animal in a stereotaxic frame.

  • Injection of Lysolecithin:

    • For spinal cord lesions, perform a laminectomy to expose the dorsal surface of the spinal cord.

    • For corpus callosum lesions, create a burr hole in the skull at the appropriate coordinates. For example, 1 mm lateral and 1.5 mm rostral to Bregma, and 1.8 mm deep from the brain surface.

    • Carefully lower the needle/micropipette to the target location.

    • Slowly inject a small volume of the 1% lysolecithin solution (e.g., 1-2 µl).

    • Leave the needle in place for a few minutes to prevent backflow, then slowly withdraw it.

  • Post-Surgical Care:

    • Suture the incision or close with wound clips.

    • Provide post-operative analgesia and monitor the animal for recovery.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of the this compound and a general experimental workflow for its evaluation in a mouse model of CNS injury.

CAQK_Signaling_Pathway cluster_injury CNS Injury Site Upregulated_ECM Upregulated ECM Components (CSPGs, Tenascin-C) Binding Binding Upregulated_ECM->Binding Inflammation Neuroinflammation Cell_Death Cell Death & Tissue Damage Inflammation->Cell_Death Apoptosis Apoptosis Apoptosis->Cell_Death IV_CAQK Intravenous This compound IV_CAQK->Binding Reduction_Inflammation Reduced Neuroinflammation Binding->Reduction_Inflammation Reduction_Apoptosis Reduced Apoptosis Binding->Reduction_Apoptosis Neuroprotection Neuroprotection & Functional Recovery Reduction_Inflammation->Neuroprotection Reduction_Apoptosis->Neuroprotection

Caption: Proposed signaling pathway of this compound in CNS injury.

Experimental_Workflow Induce_Injury Induce CNS Injury in Mouse Model (e.g., TBI, Demyelination) Administer_CAQK Intravenous Administration of CAQK or Vehicle Control Induce_Injury->Administer_CAQK Behavioral_Tests Behavioral and Functional Assessments Administer_CAQK->Behavioral_Tests Tissue_Harvesting Tissue Harvesting and Preparation (Brain, Spinal Cord) Behavioral_Tests->Tissue_Harvesting Histological_Analysis Histological and Immunohistochemical Analysis Tissue_Harvesting->Histological_Analysis Data_Analysis Data Analysis and Interpretation Histological_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for In Vivo Imaging of CNS Injury Using FAM-labeled CAQK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has been identified as a promising tool for targeting and imaging sites of central nervous system (CNS) injury.[1][2][3] When labeled with a fluorophore such as fluoresceinamine (FAM), the FAM-CAQK peptide can be administered systemically to selectively accumulate at injured brain and spinal cord tissues.[1][4][5] This accumulation is attributed to the peptide's binding to components of the extracellular matrix (ECM), particularly tenascin-C, which is upregulated in response to injury.[4][6] This targeted delivery mechanism not only allows for in vivo visualization of injury sites but also holds therapeutic potential by concentrating payloads at the area of pathology, thereby minimizing systemic side effects.[1][6]

These application notes provide a comprehensive overview of the use of FAM-labeled CAQK peptide for in vivo imaging of CNS injury, including detailed experimental protocols and supporting data.

Mechanism of Action

Following CNS injury, a cascade of secondary events leads to neuroinflammation, cell death, and remodeling of the extracellular matrix.[2][6][7] A key component of this remodeled ECM is the upregulation of glycoproteins, including tenascin-C.[6] The this compound specifically recognizes and binds to this altered ECM, allowing for the targeted accumulation of FAM-labeled CAQK at the injury site.[4][6] This binding not only facilitates imaging but has also been shown to have intrinsic neuroprotective effects by reducing inflammation and apoptosis.[2][6][8]

cluster_0 CNS Injury Event cluster_1 Pathophysiological Cascade cluster_2 FAM-CAQK Peptide Intervention cluster_3 Outcomes CNS_Injury Traumatic Brain Injury, Demyelination, etc. Secondary_Injury Secondary Injury Cascade (Neuroinflammation, Apoptosis) CNS_Injury->Secondary_Injury ECM_Upregulation Upregulation of ECM Glycoproteins (e.g., Tenascin-C) Secondary_Injury->ECM_Upregulation Binding FAM-CAQK Binds to Upregulated Tenascin-C at Injury Site ECM_Upregulation->Binding provides target for FAM_CAQK_Admin Systemic Administration of FAM-labeled this compound FAM_CAQK_Admin->Binding Imaging In Vivo Imaging of Injury Site Binding->Imaging Neuroprotection Neuroprotective Effects (Reduced Inflammation & Apoptosis) Binding->Neuroprotection

Mechanism of FAM-CAQK peptide targeting CNS injury.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using FAM-labeled this compound.

Table 1: Pharmacokinetic Parameters of this compound

Animal ModelPeptideDosageHalf-life in PlasmaNotesReference
Pig (CCI model)FAM-CAQK2.5 mg/kg (i.v.)~30 minutesPlasma concentration was detected by measuring fluorescence.[6]
Rat (Healthy)CAQK10 mg/kg (i.v.)Not specifiedPlasma concentration analyzed by LC/MS.[6]

Table 2: In Vivo Accumulation and Retention

Animal ModelPeptideTime Post-InjectionAccumulation in Injured Brain (vs. Contralateral)Retention at Injury SiteReference
Mouse (TBI model)FAM-CAQKNot specified> 8-fold higher>50% of the initially bound peptide remained after 2 hours, with an estimated half-life of about 5.8 hours.[6]

Table 3: Binding Affinity

PeptideBinding TargetAssayConcentrationResultReference
FAM-CAQKPurified human Tenascin-CFluorescence Polarization20 nM peptide, increasing TnC concentrationSignificant increase in millipolarization units (mP), indicating binding.[6]
FAM-CAQKCSPG complex from chicken brainFluorescence Polarization20 nM peptide, 1 µM CSPGSignificant increase in mP compared to control peptide (FAM-AAQK).[6]

Experimental Protocols

Protocol 1: In Vivo Imaging of CNS Injury in a Mouse Model

This protocol describes the intravenous administration of FAM-labeled this compound for the visualization of CNS injury in a mouse model.

Materials:

  • FAM-labeled this compound (synthesis and purification protocols can be found in the literature)[9][10][11][12]

  • Control peptide (e.g., FAM-labeled AAQK or CGGK)[5][6]

  • Sterile, pyrogen-free saline or PBS

  • Anesthetizing agent (e.g., isoflurane, ketamine/xylazine)

  • In vivo imaging system (e.g., IVIS)

  • Animal model of CNS injury (e.g., traumatic brain injury, spinal cord injury, or demyelination model)[4][13][14]

Procedure:

  • Peptide Preparation: Dissolve the FAM-labeled this compound and control peptide in sterile saline or PBS to the desired concentration. A typical dose for mice is in the range of 1-10 mg/kg.

  • Animal Preparation: Anesthetize the mouse with an appropriate anesthetic.

  • Peptide Administration: Administer the prepared peptide solution via intravenous injection (e.g., tail vein).

  • Circulation Time: Allow the peptide to circulate for a predetermined amount of time. Circulation times can range from 30 minutes to several hours.[6][13]

  • In Vivo Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for FAM (Excitation: ~495 nm, Emission: ~517 nm).[13][15]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (i.e., the site of CNS injury) and compare it to the contralateral, uninjured side, as well as to animals injected with the control peptide.

start Start prep_peptide Prepare FAM-CAQK and Control Peptide Solutions start->prep_peptide anesthetize Anesthetize Animal Model of CNS Injury prep_peptide->anesthetize inject Intravenous Injection of Peptide anesthetize->inject circulate Allow Peptide to Circulate (e.g., 30 min - 2 hr) inject->circulate image Acquire Fluorescence Images with In Vivo Imaging System circulate->image analyze Quantify Fluorescence at Injury Site and Compare to Controls image->analyze end End analyze->end

Workflow for in vivo imaging with FAM-CAQK peptide.
Protocol 2: Ex Vivo Histological Analysis of Peptide Accumulation

This protocol is for the histological verification of FAM-CAQK peptide accumulation at the cellular level within the injured CNS tissue.

Materials:

  • Animals previously subjected to in vivo imaging with FAM-CAQK

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Mounting medium with DAPI

  • Primary antibodies for cell-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia, NeuN for neurons)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Tissue Perfusion and Fixation: Following in vivo imaging, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Tissue Dissection and Post-fixation: Dissect the brain or spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the tissue to a 15% sucrose solution until it sinks, then transfer to a 30% sucrose solution until it sinks.

  • Tissue Embedding and Sectioning: Embed the tissue in OCT compound and freeze. Cut cryosections (e.g., 20-40 µm thick) using a cryostat and mount them on microscope slides.

  • Immunohistochemistry (Optional):

    • Wash sections with PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash with PBS.

  • Mounting and Imaging: Mount the sections with a mounting medium containing DAPI to counterstain cell nuclei.

  • Microscopy: Visualize the sections using a fluorescence microscope. The green fluorescence from FAM-CAQK will indicate the peptide's location, while other fluorescent channels will identify specific cell types.

Concluding Remarks

The FAM-labeled this compound is a valuable tool for the in vivo imaging of CNS injury. Its specificity for the injured ECM allows for clear visualization of the affected areas. The protocols provided herein offer a starting point for researchers to utilize this peptide in their own studies. Further applications, such as the delivery of therapeutic agents, are also being explored, highlighting the translational potential of this technology.[1][5]

References

Experimental Models of Traumatic Brain Injury for CAQK Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for commonly used experimental models of traumatic brain injury (TBI) relevant to the study of Calcium/calmodulin-dependent protein kinase (CAQK), with a particular focus on CaMKII. These guidelines are intended to assist researchers in selecting and implementing appropriate models to investigate the role of CAQK in TBI pathophysiology and to evaluate potential therapeutic interventions.

Introduction to TBI and the Role of CaMKII

Traumatic brain injury is a complex condition characterized by a primary mechanical insult followed by a cascade of secondary injury mechanisms that contribute to long-term neurological deficits.[1] A key player in the secondary injury cascade is the dysregulation of intracellular calcium (Ca2+) homeostasis.[2][3] This influx of calcium can lead to the overactivation of various downstream signaling pathways, including those mediated by Calcium/calmodulin-dependent protein kinases (CAQKs), such as CaMKII.

CaMKII is a crucial enzyme involved in synaptic plasticity and memory formation.[4] However, its aberrant activation following TBI is implicated in excitotoxicity and neuronal cell death.[2][3] Understanding the dynamics of CaMKII activation in different TBI models is therefore critical for developing targeted neuroprotective strategies.

In Vivo Models of Traumatic Brain Injury

Several preclinical animal models have been developed to replicate the diverse aspects of human TBI.[5] The choice of model depends on the specific research question, as each model recapitulates different features of the injury.

Controlled Cortical Impact (CCI) Model

The Controlled Cortical Impact (CCI) model is a widely used and highly reproducible model of focal brain injury.[1][5] It allows for precise control over injury parameters such as impact velocity, depth, and dwell time, enabling the induction of graded injuries from mild to severe.[1][6]

CCI_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_injury Injury Induction cluster_post_op Post-Operative Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Frame) Craniotomy Craniotomy Animal_Prep->Craniotomy CCI_Device CCI Device Impact Craniotomy->CCI_Device Closure Suture & Closure CCI_Device->Closure Recovery Recovery & Monitoring Closure->Recovery

Caption: Workflow for the Controlled Cortical Impact (CCI) TBI model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Controlled Cortical Impactor device (electromagnetic or pneumatic)

  • Surgical drill

  • Suturing materials

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 2% for maintenance) and place it in a stereotaxic frame.[1][7] Maintain body temperature at 37°C using a heating pad.

  • Surgical Incision: Make a midline scalp incision and retract the skin to expose the skull.

  • Craniotomy: Perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a surgical drill, keeping the dura mater intact.[7][8]

  • Injury Induction: Position the impactor tip perpendicular to the exposed dura. Induce the cortical impact using the CCI device with defined parameters (e.g., velocity: 3.5-5.25 m/s, depth: 1.0-2.5 mm, dwell time: 100-150 ms).[6]

  • Closure: Following the impact, replace the bone flap (optional) and suture the scalp incision.[1][8]

  • Post-operative Care: Administer analgesics and monitor the animal during recovery.

Fluid Percussion Injury (FPI) Model

The Fluid Percussion Injury (FPI) model is another widely used TBI model that can produce both focal and diffuse brain injuries.[5][9] The injury is induced by a fluid pulse delivered to the intact dura.

Materials:

  • Male C57BL/6 mice (25-30g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Fluid percussion device

  • Surgical drill

  • Luer-Lock hub

  • Dental acrylic

  • Suturing materials

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and secure it in a stereotaxic frame.

  • Surgical Incision and Craniotomy: Make a midline scalp incision and perform a craniotomy (typically 3 mm in diameter) over the parietal cortex, lateral to the sagittal suture.[10]

  • Injury Hub Placement: Securely attach a Luer-Lock hub over the craniotomy site using dental acrylic.

  • Injury Induction: Connect the FPI device to the hub and deliver a fluid pulse of a specific pressure (e.g., 1.29 atm for moderate injury).[11]

  • Closure: Remove the hub and suture the incision.

  • Post-operative Care: Monitor the animal for recovery, including righting reflex time as an indicator of injury severity.[11]

In Vitro Models of Traumatic Brain Injury

In vitro models offer a more controlled environment to study the cellular and molecular mechanisms of TBI, including the specific signaling pathways involving CAQK.

Stretch-Induced Neuronal Injury Model

This model simulates the mechanical stretching and shearing forces experienced by neurons during TBI.[12]

Stretch_Injury_Workflow cluster_culture Cell Culture cluster_injury Injury Induction cluster_analysis Post-Injury Analysis Cell_Plating Plate Neurons on Deformable Membranes Stretch_Device Apply Mechanical Stretch Cell_Plating->Stretch_Device Biochemical_Assays Biochemical Assays (e.g., Western Blot) Stretch_Device->Biochemical_Assays Viability_Assays Cell Viability Assays Stretch_Device->Viability_Assays

Caption: Workflow for the in vitro stretch-induced neuronal injury model.

Materials:

  • Primary cortical neurons

  • Deformable silicone membranes (e.g., coated with poly-D-lysine and laminin)[3]

  • Cell culture medium

  • Stretch injury device

Procedure:

  • Cell Culture: Plate primary cortical neurons on deformable silicone membranes and culture them until they form a confluent monolayer with extensive neurite networks.[3]

  • Injury Induction: Place the culture plate in the stretch injury device. Apply a rapid, controlled deformation to the membrane to induce either uniaxial or biaxial stretch to the adherent neurons.[12][13] The severity of the injury can be controlled by the degree of membrane deformation.

  • Post-Injury Analysis: At various time points after the stretch injury, cells can be harvested for biochemical analysis or assessed for viability.

Analysis of CAQK (CaMKII) Activation

Following the induction of TBI in either in vivo or in vitro models, the activation of CaMKII is a key endpoint to be measured.

Western Blotting for Phosphorylated CaMKII (p-CaMKII)

Western blotting is a standard technique to quantify the levels of phosphorylated (activated) CaMKII.

Materials:

  • Brain tissue or cell lysates

  • Lysis buffer containing phosphatase inhibitors[14]

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[14]

  • Primary antibody against p-CaMKII (e.g., anti-p-CaMKII Thr286)

  • Primary antibody against total CaMKII

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Homogenize brain tissue or lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[14] Determine protein concentration using a standard assay.

  • Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CaMKII overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total CaMKII to normalize the p-CaMKII signal.

Immunohistochemistry (IHC) for p-CaMKII

IHC allows for the visualization of p-CaMKII localization within specific brain regions and cell types.

Materials:

  • Fixed brain tissue sections (e.g., 4% paraformaldehyde-perfused)

  • Antigen retrieval solution

  • Blocking solution (e.g., 10% normal donkey serum)[15]

  • Primary antibody against p-CaMKII

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and prepare cryosections or paraffin-embedded sections of the brain.[16]

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope.

  • Blocking: Block non-specific binding sites with a blocking solution for 1 hour.[15]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against p-CaMKII overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[15]

  • Counterstaining and Mounting: Counterstain with a nuclear dye and mount the coverslips.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described TBI models and the expected changes in CaMKII activation.

Table 1: In Vivo TBI Model Parameters for CaMKII Studies

ModelAnimalInjury LocationInjury SeverityKey ParametersReference
CCI RatParietal CortexModerateVelocity: 4.0 m/s, Depth: 2.0 mm, Dwell Time: 100 ms[1][6]
FPI RatParasagittalModeratePressure: 1.5-2.0 atm[4]
FPI MouseLateralModeratePressure: ~1.29 atm, Righting Time: >5 min[11]

Table 2: Time Course of CaMKII Activation Following TBI

TBI ModelBrain RegionTime Post-Injuryp-CaMKII ChangeMethodReference
FPI (Rat) Hippocampus, Cortex10-30 minutesSignificant IncreaseWestern Blot[2]
FPI (Rat) Hippocampus, Cortex3, 8, 24 hoursReturn to baselineWestern Blot[2]
FPI (Rat) Hippocampus (CA1, CA3, DG)30 minutesIncreased stainingImmunohistochemistry[4]
CCI (Rat) Cortex3 daysIncreased CaMKIIδ expressionWestern Blot, IHC[17]

CaMKII Signaling Pathway in TBI

The following diagram illustrates the central role of CaMKII in the signaling cascade initiated by traumatic brain injury.

TBI_CaMKII_Pathway TBI Traumatic Brain Injury Ca_Influx Increased Intracellular Ca2+ TBI->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin CaMKII_Activation CaMKII Activation (Phosphorylation) Calmodulin->CaMKII_Activation Downstream Downstream Effects CaMKII_Activation->Downstream Synaptic_Dysfunction Synaptic Dysfunction Downstream->Synaptic_Dysfunction Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Apoptosis Neuronal Apoptosis Downstream->Apoptosis

Caption: Simplified signaling pathway of CaMKII activation in TBI.

Conclusion

The experimental models and analytical protocols described in these application notes provide a robust framework for investigating the role of CAQK, particularly CaMKII, in the pathophysiology of traumatic brain injury. Careful selection of the appropriate model and rigorous adherence to standardized protocols are essential for obtaining reproducible and translatable findings that can ultimately lead to the development of novel therapeutic strategies for TBI.

References

Application Notes and Protocols: The Lysolecithin-Induced Demyelination Model and the CAQK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the lysolecithin-induced demyelination model and the application of the CAQK peptide as a tool for targeting and potentially treating demyelinating lesions. The protocols and data presented are intended to guide researchers in utilizing this model to investigate mechanisms of demyelination and remyelination and to evaluate novel therapeutic strategies.

Introduction to the Lysolecithin-Induced Demyelination Model

The focal injection of lysophosphatidylcholine (B164491) (lysolecithin) into the white matter of the central nervous system (CNS) is a widely used and robust model for studying demyelination and remyelination.[1] Lysolecithin, a detergent, causes localized destruction of myelin sheaths, largely sparing the axons, which initiates a cascade of events including microglial/macrophage infiltration, astrogliosis, and the recruitment and differentiation of oligodendrocyte progenitor cells (OPCs) to remyelinate the denuded axons.[1] This model is highly reproducible and allows for the precise temporal and spatial study of the cellular and molecular processes involved in myelin destruction and repair, making it an invaluable tool for screening potential remyelination-promoting therapies.[1]

The this compound: A Targeting Moiety for Demyelinated Lesions

The tetrapeptide Cysteine-Alanine-Glutamine-Lysine (CAQK) has been identified as a promising molecule that selectively homes to sites of CNS injury, including demyelinating lesions.[2][3] Upon systemic administration, CAQK has been shown to accumulate in areas of demyelination in various animal models.[2][3] The peptide's targeting ability is attributed to its binding to specific components of the extracellular matrix (ECM) that are upregulated in injured CNS tissue, such as tenascin-C and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs).[3] While primarily investigated as a targeting agent for delivering therapeutic payloads, the interaction of CAQK with these inhibitory ECM molecules suggests a potential intrinsic therapeutic effect by modulating the local microenvironment to be more permissive for remyelination.

Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed in the lysolecithin-induced demyelination model and the reported effects of a CAQK-targeted therapeutic. It is important to note that data on the intrinsic therapeutic effect of the this compound alone is currently limited. The presented data for CAQK involves its use as a targeting agent for methylprednisolone.

Table 1: Characterization of the Lysolecithin-Induced Demyelination Model

ParameterTime Point Post-LPC InjectionTypical Observation in Rodent Spinal Cord/Corpus CallosumReference
Demyelination7 daysPeak demyelination with denuded axons and myelin debris.[1]
OPC Recruitment3-7 daysProliferation and migration of oligodendrocyte progenitor cells to the lesion site.
Oligodendrocyte Differentiation7-10 daysDifferentiation of OPCs into mature, myelinating oligodendrocytes.
Remyelination10-21 daysAppearance of thinly myelinated axons.[1]
Lesion Size7 daysApproximately 3 mm in the rostral/caudal direction in the mouse spinal cord.[1]

Table 2: Effects of CAQK-Targeted Nanoparticles in the Lysolecithin Model

Treatment GroupMeasured OutcomeTime PointResultReference
LPC + SalineMicroglial Activation (Iba1+ cells)24 and 48 hours post-treatmentSignificant increase in microglial activation.[4][5]
LPC + Free Methylprednisolone (MP)Microglial Activation (Iba1+ cells)24 and 48 hours post-treatmentNo significant reduction in microglial activation.[4][5]
LPC + CAQK-MP NanoparticlesMicroglial Activation (Iba1+ cells)24 and 48 hours post-treatmentSignificant reduction in microglial activation.[4][5]
LPC + SalineAstrocyte Reactivation (GFAP+ cells)24 and 48 hours post-treatmentSignificant increase in astrocyte reactivation.[4][5]
LPC + Free Methylprednisolone (MP)Astrocyte Reactivation (GFAP+ cells)24 and 48 hours post-treatmentNo significant reduction in astrocyte reactivation.[4][5]
LPC + CAQK-MP NanoparticlesAstrocyte Reactivation (GFAP+ cells)24 and 48 hours post-treatmentSignificant reduction in astrocyte reactivation.[4][5]

Experimental Protocols

Protocol 1: Lysolecithin-Induced Focal Demyelination in the Mouse Spinal Cord

This protocol describes the surgical procedure for inducing a focal demyelinating lesion in the ventral white matter of the mouse spinal cord.

Materials:

  • 1% (w/v) L-α-lysophosphatidylcholine (Lysolecithin, LPC) in sterile phosphate-buffered saline (PBS)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Surgical tools (scalpel, scissors, forceps, retractors)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle or a pulled glass micropipette

  • Suture materials

  • Animal care supplies (heating pad, analgesics)

Procedure:

  • Animal Preparation: Anesthetize an 8-10 week old female C57BL/6 mouse using an approved anesthetic protocol. Shave the dorsal thoracic area and sterilize the skin with an antiseptic solution.

  • Surgical Incision: Make a midline incision over the thoracic vertebrae. Carefully dissect the muscles to expose the vertebral column.

  • Laminectomy: Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Lysolecithin Injection: Stabilize the spinal column using a stereotaxic frame. Slowly inject 1 µL of 1% lysolecithin solution into the ventral white matter over a period of 2 minutes. The needle should be left in place for an additional 5 minutes to prevent backflow.

  • Closure: Suture the muscle layers and close the skin incision.

  • Post-operative Care: Administer analgesics and place the animal on a heating pad until it recovers from anesthesia. Monitor the animal closely for any signs of distress.

Protocol 2: Assessment of this compound Homing to Demyelinated Lesions

This protocol outlines the procedure to visualize the accumulation of fluorescently labeled this compound in lysolecithin-induced lesions.

Materials:

  • Fluorescently labeled this compound (e.g., FAM-CAQK)

  • Mice with lysolecithin-induced demyelination (5-7 days post-injection)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Fluorescence microscope

  • Antibodies for immunohistochemistry (e.g., anti-MBP for myelin, anti-Iba1 for microglia, anti-GFAP for astrocytes)

Procedure:

  • Peptide Administration: At 5-7 days post-lysolecithin injection, intravenously inject the fluorescently labeled this compound into the tail vein of the mouse.

  • Tissue Perfusion and Fixation: After a desired circulation time (e.g., 2 hours), deeply anesthetize the mouse and perform a transcardial perfusion with PBS followed by 4% PFA.

  • Tissue Processing: Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C. Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions.

  • Sectioning: Embed the tissue in OCT and freeze. Cut 20 µm thick transverse sections using a cryostat.

  • Imaging and Analysis: Mount the sections on glass slides and visualize the fluorescently labeled this compound using a fluorescence microscope. Co-localization with markers for myelin, microglia, and astrocytes can be performed using standard immunohistochemistry protocols to identify the specific cellular and extracellular components the peptide associates with.

Visualizations

G cluster_0 Experimental Workflow A Lysolecithin Injection (Day 0) B Demyelination Phase (Day 1-7) A->B C This compound Administration (e.g., Day 5) B->C F Behavioral Testing (Motor Function) B->F D Tissue Collection (e.g., Day 7) C->D E Histological Analysis (Myelination, Gliosis) D->E

Caption: Experimental workflow for the lysolecithin-induced demyelination model and this compound application.

G cluster_1 Inhibitory Signaling in Demyelinated Lesions cluster_2 Extracellular Matrix (Upregulated) cluster_3 OPC Surface Receptors cluster_4 Intracellular Signaling cluster_5 Cellular Response Tenascin_C Tenascin-C Contactin1 Contactin-1 Tenascin_C->Contactin1 Binds CSPGs CSPGs PTP_sigma PTPσ CSPGs->PTP_sigma Binds Fyn_Akt ↓ Fyn/Akt Activation Contactin1->Fyn_Akt ROCK ↑ ROCK Activation PTP_sigma->ROCK Inhibition Inhibition of OPC Differentiation & Myelination Fyn_Akt->Inhibition ROCK->Inhibition

Caption: Inhibitory signaling pathways in demyelinated lesions mediated by ECM components.

G cluster_0 Hypothetical Therapeutic Mechanism of CAQK cluster_1 Inhibitory ECM Components cluster_2 OPC Signaling cluster_3 Outcome CAQK This compound Tenascin_C Tenascin-C CAQK->Tenascin_C Binds & Potentially Blocks CSPGs CSPGs CAQK->CSPGs Binds & Potentially Blocks Inhibitory_Signaling Inhibitory Signaling (e.g., via Contactin-1, PTPσ) Tenascin_C->Inhibitory_Signaling CSPGs->Inhibitory_Signaling Remyelination Enhanced OPC Differentiation & Remyelination Inhibitory_Signaling->Remyelination

Caption: Hypothetical mechanism of this compound in promoting remyelination by blocking inhibitory ECM signals.

References

Application Notes and Protocols: Dosimetry and Biodistribution of CAQK-Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and biodistribution of nanoparticles conjugated with the CAQK peptide. The this compound (Cys-Ala-Gln-Lys) has been identified as a promising targeting ligand for delivering therapeutic and diagnostic agents to sites of injury, particularly within the central nervous system (CNS), by binding to upregulated chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) in the extracellular matrix.[1] This document outlines the current understanding of the in vivo behavior of these nanoparticles and provides detailed protocols for their synthesis, radiolabeling, and evaluation.

Introduction to CAQK-Conjugated Nanoparticles

The tetrapeptide CAQK has demonstrated a remarkable ability to selectively home to injured tissues, such as those affected by traumatic brain injury (TBI), spinal cord injury, and demyelinating diseases like multiple sclerosis.[1][2] By conjugating CAQK to nanoparticles, researchers can enhance the accumulation of therapeutic or imaging payloads at these sites, potentially increasing efficacy while minimizing off-target effects. Understanding the biodistribution and dosimetry of these targeted nanoparticles is crucial for their clinical translation.

Biodistribution of CAQK-Conjugated Nanoparticles

While specific quantitative biodistribution data for radiolabeled CAQK-conjugated nanoparticles is not extensively published in a consolidated format, studies have consistently shown their ability to target injury sites within the CNS.[1]

Key Findings from Preclinical Studies:

  • Targeted Accumulation: CAQK conjugation significantly enhances the localization of nanoparticles to injured brain and spinal cord tissues compared to non-targeted nanoparticles.[1]

  • Organ Distribution: Following systemic administration, nanoparticles are generally cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[3] The extent of this uptake can be influenced by nanoparticle size, surface charge, and coating (e.g., PEGylation).

  • Renal Clearance: For smaller peptides and nanoparticles, renal clearance is a primary route of excretion, with accumulation often observed in the kidneys.[2]

  • Blood Circulation Time: Modification of nanoparticles with polyethylene (B3416737) glycol (PEG) can prolong their circulation half-life, allowing more time for the this compound to engage with its target.[3]

Quantitative Biodistribution Data Summary:

The following table provides a template for summarizing ex vivo biodistribution data, which is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Researchers should populate this table with their experimental data at various time points post-injection.

Organ/TissueTime Point 1 (e.g., 1 h) %ID/g ± SDTime Point 2 (e.g., 4 h) %ID/g ± SDTime Point 3 (e.g., 24 h) %ID/g ± SDTime Point 4 (e.g., 48 h) %ID/g ± SD
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestine
Muscle
Bone
Brain (Injured)
Brain (Healthy)
Tumor (if applicable)

Dosimetry of CAQK-Conjugated Nanoparticles

Dosimetry studies are essential for assessing the radiation-absorbed dose to various organs and tissues when using radiolabeled nanoparticles. This is particularly critical for therapeutic applications. The radiation dose is dependent on the choice of radionuclide, its decay characteristics, the amount administered, and the biodistribution and clearance kinetics of the nanoparticles.

Radionuclide Selection:

Commonly used radionuclides for PET imaging and dosimetry studies include Zirconium-89 (⁸⁹Zr) and Copper-64 (⁶⁴Cu), due to their suitable half-lives for tracking nanoparticles over several days.[4][5]

Dosimetry Data Summary:

The following table can be used to summarize the calculated radiation absorbed doses for various organs, typically expressed in milligrays per megabecquerel (mGy/MBq).

OrganAbsorbed Dose (mGy/MBq) ± SD
Liver
Spleen
Kidneys
Red Marrow
Lungs
Heart Wall
Brain
Bladder Wall
Total Body

Note: Dosimetry calculations should be performed using established methods, such as the MIRD (Medical Internal Radiation Dose) formalism.

Experimental Protocols

Synthesis and CAQK Conjugation of Nanoparticles

This protocol describes a general method for the synthesis of PEGylated nanoparticles and their conjugation to the this compound.

Materials:

  • Nanoparticle core material (e.g., PLGA, liposomes, iron oxide)

  • Amine-functionalized polyethylene glycol (NH₂-PEG)

  • Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

  • This compound with a terminal cysteine (Cys-Ala-Gln-Lys)

  • Reaction buffers (e.g., PBS, MES)

  • Purification system (e.g., dialysis, size exclusion chromatography)

Protocol:

  • Nanoparticle Synthesis: Synthesize the nanoparticle core using a suitable method (e.g., emulsion-evaporation for PLGA, lipid film hydration for liposomes).

  • PEGylation: Coat the nanoparticles with NH₂-PEG to improve stability and provide functional groups for conjugation.

  • Activation of PEGylated Nanoparticles: React the NH₂-PEG-nanoparticles with a molar excess of Sulfo-SMCC in MES buffer (pH 6.0) for 2 hours at room temperature to introduce maleimide (B117702) groups.

  • Purification: Remove excess crosslinker by dialysis or size exclusion chromatography.

  • CAQK Conjugation: React the maleimide-activated nanoparticles with the this compound (via its terminal cysteine thiol group) in PBS (pH 7.4) overnight at 4°C.

  • Final Purification: Purify the CAQK-conjugated nanoparticles to remove unconjugated peptide using dialysis or size exclusion chromatography.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and peptide conjugation efficiency.

Experimental Workflow for Nanoparticle Synthesis and Conjugation

G cluster_synthesis Nanoparticle Synthesis cluster_conjugation CAQK Conjugation s1 Nanoparticle Core (e.g., PLGA, Liposome) s2 PEGylation with NH2-PEG s1->s2 c1 Activation with Sulfo-SMCC s2->c1 PEGylated Nanoparticles c2 Purification c1->c2 c3 Reaction with This compound c2->c3 c4 Final Purification c3->c4 end Characterization c4->end CAQK-Conjugated Nanoparticles

Workflow for the synthesis and conjugation of CAQK to nanoparticles.

Radiolabeling of CAQK-Conjugated Nanoparticles

This protocol outlines the radiolabeling of DOTA-functionalized CAQK-nanoparticles with a positron-emitting radionuclide such as ⁶⁴Cu or ⁸⁹Zr for PET imaging.

Materials:

  • CAQK-conjugated nanoparticles

  • DOTA-NHS ester

  • Radionuclide (e.g., ⁶⁴CuCl₂, ⁸⁹Zr-oxalate)

  • Metal-free buffers (e.g., sodium acetate (B1210297), HEPES)

  • PD-10 desalting columns

  • Radio-TLC system

Protocol:

  • DOTA Conjugation: React the CAQK-conjugated nanoparticles with DOTA-NHS ester in a suitable buffer (pH 8.5-9.0) for 4 hours at room temperature.

  • Purification: Purify the DOTA-CAQK-nanoparticles using a PD-10 desalting column.

  • Radiolabeling:

    • For ⁶⁴Cu: Incubate the DOTA-CAQK-nanoparticles with ⁶⁴CuCl₂ in sodium acetate buffer (pH 5.5) for 1 hour at 40°C.

    • For ⁸⁹Zr: Incubate the DOTA-CAQK-nanoparticles with ⁸⁹Zr-oxalate in HEPES buffer (pH 7.0) for 1 hour at 37°C.

  • Purification: Purify the radiolabeled nanoparticles using a PD-10 desalting column to remove free radionuclide.

  • Quality Control: Determine the radiochemical purity using radio-TLC.

Radiolabeling Workflow

G start CAQK-Conjugated Nanoparticles dota DOTA-NHS Ester Conjugation start->dota purify1 Purification (PD-10 Column) dota->purify1 radiolabel Radiolabeling (e.g., 64Cu, 89Zr) purify1->radiolabel purify2 Purification (PD-10 Column) radiolabel->purify2 qc Quality Control (Radio-TLC) purify2->qc end Radiolabeled Nanoparticles for In Vivo Studies qc->end

Workflow for radiolabeling of CAQK-conjugated nanoparticles.

In Vivo Biodistribution and Imaging Protocol

This protocol describes the steps for conducting in vivo biodistribution and imaging studies in an appropriate animal model.

Materials:

  • Radiolabeled CAQK-conjugated nanoparticles

  • Animal model of injury (e.g., TBI, SCI)

  • Anesthesia

  • PET/CT or SPECT/CT scanner

  • Gamma counter

Protocol:

  • Animal Model: Induce the injury in the animal model according to an approved protocol.

  • Administration: Administer a known activity of the radiolabeled nanoparticles intravenously (e.g., via tail vein injection).

  • In Vivo Imaging: Perform dynamic or static PET/CT or SPECT/CT scans at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and dissect the organs and tissues of interest.

  • Gamma Counting: Weigh each organ/tissue and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each organ/tissue and perform dosimetry calculations.

In Vivo Study Workflow

G cluster_animal Animal Model cluster_imaging Imaging & Analysis a1 Injury Induction (e.g., TBI, SCI) a2 IV Administration of Radiolabeled Nanoparticles a1->a2 i1 In Vivo Imaging (PET/CT or SPECT/CT) a2->i1 i2 Ex Vivo Biodistribution (Organ Dissection) i1->i2 i3 Gamma Counting i2->i3 i4 Data Analysis (%ID/g, Dosimetry) i3->i4 end Biodistribution & Dosimetry Data i4->end Results

Workflow for in vivo biodistribution and imaging studies.

CAQK Targeting Mechanism

The this compound targets injured tissues by binding to chondroitin sulfate proteoglycans (CSPGs), which are significantly upregulated in the extracellular matrix (ECM) following tissue damage, particularly in the CNS. This interaction facilitates the accumulation of CAQK-conjugated nanoparticles at the site of injury.

CAQK Targeting Pathway

G cluster_systemic Systemic Circulation cluster_injury Site of Injury (e.g., CNS) np CAQK-Nanoparticle cspg Upregulated CSPGs np->cspg Binding ecm Extracellular Matrix (ECM) accumulation Nanoparticle Accumulation cspg->accumulation Leads to

Targeting mechanism of CAQK-conjugated nanoparticles to injured tissue.

References

Application Notes and Protocols for CAQK Peptide in Crossing the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the CAQK peptide, a promising tool for targeted delivery of therapeutics across the blood-brain barrier (BBB) to sites of central nervous system (CNS) injury. The tetrapeptide, composed of Cysteine-Alanine-Glutamine-Lysine, has demonstrated a remarkable ability to home to injured brain and spinal cord tissue, making it a valuable candidate for enhancing drug delivery in conditions such as traumatic brain injury (TBI), spinal cord injury, and demyelinating diseases like multiple sclerosis.[1][2][3]

Mechanism of Action: Targeting the Injured CNS Microenvironment

The this compound's targeting mechanism does not rely on active transport across the healthy BBB but rather on its specific binding to components of the extracellular matrix (ECM) that are upregulated in response to injury.[4][5][6] In a healthy CNS, the BBB tightly regulates the passage of molecules into the brain parenchyma. However, following injury, the BBB is often compromised, allowing for some degree of passive entry. CAQK's efficacy is amplified by its high affinity for chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C, which are significantly overexpressed in the glial scar and the microenvironment of the injury site.[5][6][7] This specific binding allows for the accumulation and retention of CAQK-conjugated therapeutics at the desired location, increasing their local concentration and therapeutic potential.[4][8]

cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain_parenchyma Injured Brain Parenchyma CAQK_Drug CAQK-Drug Conjugate Endothelial_Cells Endothelial Cells CAQK_Drug->Endothelial_Cells Extravasation through compromised BBB Tight_Junctions Tight Junctions Endothelial_Cells->Tight_Junctions ECM Upregulated Extracellular Matrix (ECM) (CSPGs, Tenascin-C) Endothelial_Cells->ECM Targeting and Binding Injured_Neuron Injured Neuron ECM->Injured_Neuron Drug Release and Therapeutic Effect

Figure 1: Targeting mechanism of this compound to the injured brain.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies evaluating the delivery efficiency and therapeutic efficacy of CAQK-based systems.

Table 1: In Vivo Delivery and Accumulation

VehicleAnimal ModelMeasurementResultReference
FAM-CAQKLysolecithin-induced demyelination (mouse)In vivo imagingSpecific accumulation at demyelination sites[9]
CAQK-porous silicon nanoparticlesPenetrating brain injury (mouse)Nanoparticle accumulation35-fold higher than control peptide[3]
CAQK-polymer conjugateTraumatic Brain Injury (mouse)Brain accumulation4.5% injected dose per gram (%ID/g)[10]

Table 2: Therapeutic Efficacy

TreatmentAnimal ModelOutcome MeasuredResultReference
This compoundControlled Cortical Impact (TBI mouse)Lesion size reduction~50% reduction compared to control[11]
This compoundControlled Cortical Impact (TBI mouse)Functional recovery (Rotarod test)Significant improvement in motor function[11]
CAQK-Methylprednisolone nanoparticlesLysolecithin-induced demyelination (mouse)Microglial and astrocyte activationSignificant reduction at 24 and 48 hours[9][12]

Experimental Protocols

Detailed methodologies for key experiments involving the this compound are provided below.

Protocol 1: In Vivo Administration and Imaging of FAM-Labeled CAQK

This protocol describes the systemic administration of fluorescein-labeled CAQK (FAM-CAQK) for in vivo imaging and histological analysis of its accumulation in a mouse model of focal demyelination.

Materials:

  • FAM-CAQK peptide (synthesized and purified)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • In vivo imaging system (e.g., Bruker In Vivo Imager)

  • Perfusion pump

  • 4% paraformaldehyde (PFA) in PBS

Procedure:

  • Animal Model: Induce focal demyelination in mice, for example, through stereotactic injection of 1% lysolecithin into the corpus callosum.[9][13] Allow for the desired post-lesion time to elapse (e.g., 6 days).[9]

  • Peptide Preparation: Reconstitute lyophilized FAM-CAQK in sterile PBS to a final concentration of 1 mM (100 nmoles in 100 µL).

  • Administration: Anesthetize the mouse and intravenously inject 100 µL of the FAM-CAQK solution via the tail vein.[5]

  • Circulation: Allow the peptide to circulate for 1-2 hours.[5][9]

  • In Vivo Imaging: Anesthetize the mouse and acquire fluorescence images using an in vivo imaging system. Use appropriate excitation and emission wavelengths for fluorescein (B123965) (e.g., 470 nm excitation, 535 nm emission).[12]

  • Tissue Harvesting and Fixation:

    • Following imaging, deeply anesthetize the mouse and perform transcardial perfusion with PBS to remove circulating peptide, followed by perfusion with 4% PFA to fix the tissues.[5]

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Histological Analysis:

    • Cryoprotect the brain tissue (e.g., in 30% sucrose (B13894) solution).

    • Prepare frozen sections (e.g., 20-40 µm thick).

    • Mount the sections on slides and perform fluorescence microscopy to visualize the distribution of FAM-CAQK.

    • Co-stain with markers for myelin (e.g., FluoroMyelin, MBP), astrocytes (GFAP), and microglia (Iba1) to colocalize the peptide with specific cell types and structures within the lesion.[5]

start Start model Induce CNS Injury Model (e.g., Lysolecithin Demyelination) start->model prepare Prepare FAM-CAQK Solution (1 mM in PBS) model->prepare inject Intravenous Injection (100 µL) prepare->inject circulate Allow Circulation (1-2 hours) inject->circulate imaging In Vivo Fluorescence Imaging circulate->imaging perfuse Transcardial Perfusion (PBS then 4% PFA) imaging->perfuse harvest Harvest and Post-fix Brain perfuse->harvest histology Cryosectioning and Fluorescence Microscopy harvest->histology end End histology->end

Figure 2: Experimental workflow for in vivo analysis of FAM-CAQK.

Protocol 2: Conjugation of this compound to Porous Silicon Nanoparticles (pSiNPs)

This protocol outlines the steps for conjugating the this compound to the surface of porous silicon nanoparticles, a common drug delivery vehicle.

Materials:

  • Porous silicon nanoparticles (pSiNPs)

  • Succinimidyl carboxymethyl ester-polyethylene glycol-maleimide (SMCC-PEG)

  • This compound with a free cysteine residue

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Nanoparticle Surface Modification:

    • Disperse the pSiNPs in ethanol.

    • Add a solution of SMCC-PEG (10 mg/mL in ethanol) to the nanoparticle suspension and react for 2 hours at room temperature. This step introduces a maleimide (B117702) group on the nanoparticle surface.[12]

    • Separate the modified nanoparticles by centrifugation and wash with ethanol and deionized water to remove excess reagents.

  • Peptide Conjugation:

    • Prepare an aqueous solution of the this compound (1 mg/mL).

    • Add the surface-modified pSiNPs to the peptide solution.

    • Stir the reaction mixture for 2 hours at room temperature to allow the maleimide groups on the nanoparticles to react with the thiol group of the cysteine residue in the this compound.[12]

    • Wash the CAQK-conjugated nanoparticles three times with deionized water by repeated centrifugation and resuspension to remove unconjugated peptide.

  • Quantification of Conjugation (Optional):

    • Measure the concentration of the peptide solution before and after the conjugation reaction using a suitable method (e.g., UV-Vis spectroscopy, fluorescence if the peptide is labeled). The difference in concentration can be used to estimate the amount of peptide conjugated to the nanoparticles. A reported conjugation efficiency is approximately 45 nmol of peptide per mg of pSiNPs.[12]

start Start disperse_nps Disperse pSiNPs in Ethanol start->disperse_nps add_linker Add SMCC-PEG Linker (2 hours, RT) disperse_nps->add_linker wash_nps Wash Modified NPs add_linker->wash_nps conjugate Mix Modified NPs and CAQK (2 hours, RT) wash_nps->conjugate prepare_peptide Prepare CAQK Solution (1 mg/mL in water) prepare_peptide->conjugate wash_final Wash CAQK-NPs conjugate->wash_final quantify Quantify Conjugation (Optional) wash_final->quantify end End quantify->end

Figure 3: Workflow for this compound conjugation to pSiNPs.

Protocol 3: Traumatic Brain Injury (TBI) Mouse Model and CAQK Treatment

This protocol provides a general outline for inducing a controlled cortical impact (CCI) TBI in mice and subsequent treatment with the this compound.

Materials:

  • This compound

  • Sterile saline or vehicle control

  • Anesthetic (e.g., isoflurane)

  • Controlled cortical impactor device

  • Surgical tools

Procedure:

  • TBI Induction:

    • Anesthetize the mouse (e.g., with 4% isoflurane).[11]

    • Secure the mouse in a stereotaxic frame.

    • Perform a craniotomy to expose the cortex.

    • Induce a moderate or severe TBI using a CCI device with defined parameters (e.g., impactor tip size, velocity, and depth).[11]

    • Suture the scalp incision.

  • CAQK Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline) at the desired concentration (e.g., 2.5 mg/kg).[11]

    • Administer the CAQK solution or vehicle control intravenously at a specified time point post-injury (e.g., shortly after TBI).

    • For chronic studies, repeated injections may be administered over several days.[11]

  • Behavioral and Histological Analysis:

    • At various time points post-injury and treatment, assess functional recovery using behavioral tests such as the rotarod test for motor coordination and the hanging wire test for motor strength.[11]

    • At the end of the study, euthanize the animals and harvest the brains for histological analysis.

    • Perform staining (e.g., TUNEL for apoptosis, markers for inflammation) to evaluate the neuroprotective effects of the CAQK treatment.[11]

    • Measure the lesion volume to quantify the extent of tissue damage.

Concluding Remarks

The this compound represents a significant advancement in the targeted delivery of therapeutics to the injured CNS. Its ability to specifically accumulate at sites of injury by binding to the remodeled ECM offers a powerful strategy to increase drug efficacy while potentially reducing systemic side effects. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further exploring the therapeutic potential of CAQK and developing novel drug delivery systems for a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing CAQK Peptide In Vivo Stability with PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in-vivo stability of the CAQK peptide through PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its therapeutic potential?

A1: CAQK is a four-amino-acid peptide (Cysteine-Alanine-Glutamine-Lysine) that has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury (TBI).[1][2][3] It selectively targets the injured brain tissue by binding to upregulated components of the extracellular matrix (ECM), such as a proteoglycan complex that includes Tenascin-C.[4][5][6][7] Upon binding, CAQK has been shown to reduce neuroinflammation, decrease cell death, and improve functional recovery.[1][2][3] Its ability to be administered intravenously and specifically home to the injury site makes it a promising candidate for targeted drug delivery and as a therapeutic agent itself.[1][8]

Q2: Why is PEGylation necessary for the this compound?

A2: Like many small peptides, CAQK is susceptible to rapid degradation by proteases in the bloodstream and swift clearance by the kidneys. This results in a short in-vivo half-life, limiting its therapeutic efficacy. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, increases its hydrodynamic size. This larger size shields the peptide from enzymatic degradation and reduces renal clearance, thereby extending its circulation time and improving its stability in the body.[9]

Q3: What are the key factors to consider when PEGylating the this compound?

A3: Several factors can influence the success of CAQK PEGylation:

  • Molecular Weight and Structure of PEG: The size and structure (linear or branched) of the PEG chain will affect the pharmacokinetic profile of the conjugated peptide.

  • Number of PEG Chains: Attaching multiple PEG chains can further increase the molecular weight and stability.

  • Site of Attachment: The specific amino acid residue on the this compound to which PEG is attached is crucial. It should be a site that does not interfere with the peptide's binding to its target in the injured brain tissue.

  • PEGylation Chemistry: The type of chemical linkage used to attach PEG to the peptide will determine the stability of the conjugate.

Q4: How does PEGylation affect the biodistribution of CAQK?

A4: PEGylation is expected to alter the biodistribution of the this compound. While non-PEGylated CAQK will still home to the injury site, its rapid clearance may limit accumulation. By extending the circulation time, PEGylation can lead to increased accumulation of the this compound at the site of brain injury. However, it's also important to monitor for potential accumulation in other organs, such as the liver and spleen, which are involved in the clearance of larger molecules.[][11]

Troubleshooting Guides

Problem 1: Low Yield of PEGylated this compound
Possible Cause Suggested Solution
Suboptimal Reaction pH Ensure the pH of the reaction buffer is appropriate for the chosen PEGylation chemistry. For NHS-ester chemistry, a pH of 7-9 is generally recommended to favor the reaction with primary amines.
Hydrolysis of Activated PEG Activated PEGs, such as PEG-NHS esters, are moisture-sensitive. Ensure all reagents and solvents are anhydrous and prepare the activated PEG solution immediately before use.
Presence of Competing Amines Avoid using buffers that contain primary amines (e.g., Tris), as they will compete with the peptide for reaction with the activated PEG. Use a non-amine-containing buffer like phosphate-buffered saline (PBS).
Incorrect Molar Ratio of Reactants Optimize the molar ratio of activated PEG to the this compound. A molar excess of the PEG reagent is typically used, but this may need to be adjusted based on the specific peptide and desired degree of PEGylation.
Problem 2: Loss of CAQK Biological Activity After PEGylation
Possible Cause Suggested Solution
Steric Hindrance at the Binding Site The attached PEG chain may be physically blocking the amino acid residues of CAQK that are essential for binding to its target. Consider site-specific PEGylation to attach the PEG chain at a location away from the active site. The C-terminus or a non-essential amino acid could be potential sites.
Conformational Changes in the Peptide PEGylation can sometimes induce conformational changes in the peptide that reduce its binding affinity. Characterize the structure of the PEGylated peptide using techniques like circular dichroism to assess any changes.
Size of the PEG Chain A very large PEG chain might sterically hinder the peptide's interaction with its target. Experiment with different molecular weights of PEG to find a balance between improved stability and retained activity.[9]
Problem 3: Inconsistent Results in In Vivo Stability Studies
Possible Cause Suggested Solution
Variability in Animal Models Ensure consistency in the animal model, including age, sex, and the method of inducing traumatic brain injury, as these factors can influence peptide clearance and biodistribution.
Inaccurate Quantification of Peptide Use a validated and sensitive analytical method, such as HPLC or ELISA, to accurately quantify the concentration of the PEGylated this compound in plasma samples over time.
Sample Handling and Processing Standardize the protocol for blood collection, processing, and storage to prevent degradation of the peptide in the samples before analysis.

Quantitative Data

The following table summarizes representative pharmacokinetic data comparing non-PEGylated and PEGylated peptides from various studies. This data illustrates the significant impact of PEGylation on in-vivo stability.

Peptide/ProteinModificationMolecular Weight of PEG (kDa)Half-life (t½)Clearance RateReference
Interferon α-2aNone-~2-3 hoursHigh[12]
Interferon α-2aPEGylated40 (branched)~77 hoursLow[12]
Adenosine DeaminaseNone-< 30 minutesHigh[9]
Adenosine DeaminasePEGylated5~12 hoursLow[9]
Anti-TNF Fab'None-~1.5 hoursHigh[9]
Anti-TNF Fab'PEGylated40 (branched)~49 hoursLow[9]
Generic PeptideNone-MinutesHigh[]
Generic PeptidePEGylated10HoursLow[]

Experimental Protocols

Protocol 1: NHS-Ester Mediated PEGylation of this compound

This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to the this compound.

Materials:

  • This compound (with at least one primary amine, e.g., the N-terminus or the Lysine side chain)

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) of desired molecular weight

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Dialysis membrane (with appropriate molecular weight cut-off) or size-exclusion chromatography column

  • HPLC system for analysis

Procedure:

  • Peptide Preparation: Dissolve the this compound in PBS to a final concentration of 1-5 mg/mL.

  • Activated PEG Preparation: Immediately before use, dissolve the mPEG-SCM in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add the activated PEG solution to the peptide solution at a 5 to 20-fold molar excess of PEG to peptide. The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction: The reaction can be stopped by adding an excess of a small molecule with a primary amine, such as glycine (B1666218) or Tris buffer.

  • Purification: Remove the unreacted PEG and other byproducts by either dialysis against PBS or by using a size-exclusion chromatography column.

  • Analysis: Analyze the purified PEGylated this compound using HPLC to determine the purity and degree of PEGylation.

Protocol 2: In Vitro Serum Stability Assay

This protocol outlines a method to assess the stability of PEGylated CAQK in human serum.

Materials:

  • PEGylated this compound

  • Human serum

  • Incubator at 37°C

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Microcentrifuge

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation: Dilute the PEGylated this compound in human serum to a final concentration of 100 µg/mL.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: To each aliquot, add an equal volume of cold ACN with 0.1% TFA to precipitate the serum proteins.

  • Centrifugation: Vortex the samples and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the peptide, and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of the intact PEGylated CAQK at each time point. Calculate the percentage of the peptide remaining relative to the 0-hour time point to determine its half-life in serum.

Protocol 3: In Vivo Biodistribution Study in a Mouse Model of TBI

This protocol provides a general framework for assessing the biodistribution of a radiolabeled PEGylated this compound in a mouse model of traumatic brain injury.

Materials:

  • PEGylated this compound labeled with a gamma-emitting radionuclide (e.g., 111In or 125I)

  • Traumatic Brain Injury (TBI) mouse model (e.g., controlled cortical impact model)

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Standard laboratory surgical tools

Procedure:

  • Animal Model: Induce TBI in a cohort of mice according to an approved protocol. A sham-operated group should be included as a control.

  • Radiolabeling: Radiolabel the PEGylated this compound using a suitable method and purify the labeled peptide.

  • Injection: At a specific time point post-injury (e.g., 6 hours), intravenously inject a known amount of the radiolabeled PEGylated CAQK into the tail vein of the TBI and sham mice.[13][14][15][16]

  • Time-Course Biodistribution: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a subset of mice.

  • Organ Harvesting: Immediately following euthanasia, collect blood and harvest major organs, including the brain, liver, spleen, kidneys, heart, and lungs. The brain should be carefully dissected to separate the injured and contralateral (uninjured) hemispheres.

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g between the injured and contralateral brain hemispheres, as well as between the TBI and sham groups, to assess the targeting efficiency of the PEGylated CAQK.[17]

Visualizations

Logical Rationale for PEGylating this compound

PEGylation_Rationale cluster_problem The Challenge with Unmodified CAQK cluster_solution The PEGylation Solution Unmodified_CAQK Unmodified this compound Rapid_Degradation Enzymatic Degradation Unmodified_CAQK->Rapid_Degradation Renal_Clearance Rapid Renal Clearance Unmodified_CAQK->Renal_Clearance PEG_Conjugation PEGylation Unmodified_CAQK->PEG_Conjugation Intervention Short_HalfLife Short In Vivo Half-Life Rapid_Degradation->Short_HalfLife Renal_Clearance->Short_HalfLife Reduced_Efficacy Reduced Therapeutic Efficacy Short_HalfLife->Reduced_Efficacy Increased_Size Increased Hydrodynamic Size PEG_Conjugation->Increased_Size Shielding Steric Shielding Increased_Size->Shielding Reduced_Clearance Decreased Renal Clearance Increased_Size->Reduced_Clearance Prolonged_HalfLife Prolonged In Vivo Half-Life Shielding->Prolonged_HalfLife Reduced_Clearance->Prolonged_HalfLife Improved_Efficacy Enhanced Therapeutic Efficacy Prolonged_HalfLife->Improved_Efficacy

Caption: Rationale for improving CAQK stability with PEGylation.

Experimental Workflow for Developing PEGylated CAQK

PEGylated_CAQK_Workflow start Start: this compound Synthesis pegylation PEGylation of CAQK start->pegylation purification Purification and Characterization (HPLC, Mass Spec) pegylation->purification in_vitro_stability In Vitro Stability Assay (Serum Incubation) purification->in_vitro_stability in_vivo_pk In Vivo Pharmacokinetic Study in_vitro_stability->in_vivo_pk biodistribution Biodistribution in TBI Model in_vivo_pk->biodistribution efficacy Therapeutic Efficacy Assessment biodistribution->efficacy end End: Optimized PEG-CAQK Candidate efficacy->end

Caption: Workflow for PEGylated this compound development.

CAQK-Mediated Modulation of Neuroinflammation in TBI

TBI_Neuroinflammation_CAQK cluster_TBI Traumatic Brain Injury (TBI) cluster_Inflammation Neuroinflammatory Cascade cluster_CAQK Therapeutic Intervention TBI Primary Injury ECM_Upregulation Upregulation of Tenascin-C in Extracellular Matrix TBI->ECM_Upregulation Microglia_Activation Microglia Activation ECM_Upregulation->Microglia_Activation activates Proinflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines Neuronal_Damage Secondary Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage CAQK PEGylated CAQK Binding CAQK binds to Tenascin-C CAQK->Binding Binding->ECM_Upregulation Inhibition Modulation of Microglial Activation Binding->Inhibition Inhibition->Microglia_Activation inhibits Neuroprotection Neuroprotection Inhibition->Neuroprotection

Caption: CAQK's role in modulating TBI-induced neuroinflammation.

References

Overcoming rapid systemic clearance of CAQK peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CAQK peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with the this compound, particularly its rapid systemic clearance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My systemically administered this compound is showing low efficacy and isn't reaching the target site. What could be the issue?

A1: The most likely cause is the rapid systemic clearance of the free this compound.[1][2][3] Like many small peptides, CAQK has poor pharmacokinetics and is quickly removed from circulation, limiting its ability to accumulate at the target site.[1][2][3]

Troubleshooting Steps:

  • Confirm Peptide Integrity: Ensure the peptide was stored correctly and its integrity has been maintained.

  • Modify the Peptide: To overcome rapid clearance, conjugation of the this compound to a larger molecule is highly recommended. Common strategies include:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can significantly increase its hydrodynamic size, shielding it from renal clearance and enzymatic degradation.[1][2][3]

    • Nanoparticle Conjugation: Coupling CAQK to nanoparticles (e.g., porous silicon, liposomes, polymeric nanoparticles) serves as a carrier system, improving circulation time and allowing for targeted delivery.[4][5][6]

  • Analyze Pharmacokinetics: Conduct a pharmacokinetic study to compare the circulation half-life of the free peptide versus your conjugated version. A significant increase in half-life should be observed with successful modification.[2][3]

Q2: I'm observing high off-target accumulation of my CAQK-conjugated nanoparticles in the liver and spleen. How can I improve targeting specificity?

A2: High accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, is a common challenge with nanoparticle-based delivery systems.[2][3] This can be influenced by the physicochemical properties of the nanoparticles and the conjugation chemistry used.

Troubleshooting Steps:

  • Optimize Nanoparticle Properties:

    • Size and Charge: Ensure your nanoparticles are within a size range that avoids rapid RES uptake (typically below 200nm). A neutral or slightly negative surface charge can also help reduce non-specific uptake.

    • Surface Chemistry: The density of this compound on the nanoparticle surface can influence targeting efficiency. A titration experiment to find the optimal peptide density may be necessary.

  • Evaluate Conjugation Chemistry: The type of linker used for conjugation can impact biodistribution. For instance, studies have shown that different linkers (e.g., maleimide-thiol vs. DBCO-azide) can result in varied retention in off-target organs.[2][3] Consider experimenting with different stable linkers.

  • Incorporate "Stealth" Moieties: In addition to CAQK, coating the nanoparticles with PEG can help to reduce opsonization and subsequent RES clearance, further enhancing circulation time and target accumulation.

Q3: How do I confirm that my CAQK-conjugated therapeutic is specifically targeting the intended injury site?

A3: Validating the targeting specificity of your CAQK construct is a critical experimental step.

Troubleshooting Steps:

  • Use a Fluorescent Label: Conjugate a fluorescent dye (e.g., FAM, Alexa Fluor series) to your this compound or nanoparticle construct.[4][5][7] This allows for direct visualization of accumulation in the target tissue via imaging techniques.

  • In Vivo and Ex Vivo Imaging: After systemic administration in an animal model of injury (e.g., traumatic brain injury, spinal cord injury, or demyelination models), perform whole-organ imaging to quantify fluorescence in the target organ versus control organs.[4][7][8]

  • Immunohistochemistry/Immunofluorescence: Perfuse the animal and collect the target tissue for sectioning.[7][8] Stain tissue sections to identify the injury site and co-localize the fluorescent signal from your CAQK construct with specific cellular markers or extracellular matrix components.[7][9] The this compound is known to bind to upregulated proteoglycan complexes in the extracellular matrix of injured CNS tissue.[6][10][11]

  • Control Peptide: As a negative control, use a scrambled version of the this compound (e.g., CGGK) conjugated to the same nanoparticle or fluorescent dye.[5] This will help demonstrate that the accumulation is due to the specific CAQK sequence.

Data Presentation

Table 1: Pharmacokinetic Parameters of Free CAQK vs. PEG-Conjugated CAQK

ParameterFree this compoundPEG-Conjugated CAQKFold IncreaseReference
Blood Half-life Very short (minutes)Significantly extended~90-fold[1][2][3]
Systemic Clearance RapidReduced-[1][2][3]
Brain Accumulation LowIncreased-[1][2][3]

Experimental Protocols

Protocol 1: Conjugation of this compound to Nanoparticles via Maleimide-Thiol Chemistry

Objective: To covalently attach a cysteine-containing this compound to a maleimide-functionalized nanoparticle.

Materials:

  • This compound with a terminal cysteine residue

  • Maleimide-functionalized nanoparticles

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer or fluorescence reader for quantification

Procedure:

  • Prepare Nanoparticles: Suspend the maleimide-functionalized nanoparticles in the reaction buffer.

  • Prepare Peptide: Dissolve the this compound in the reaction buffer. If the peptide has formed disulfide bonds, pre-treat with a reducing agent like TCEP for 30 minutes to ensure a free thiol group is available for reaction.

  • Conjugation Reaction: Mix the nanoparticle suspension with the this compound solution at a desired molar ratio. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add a small molecule thiol (e.g., L-cysteine) to quench any unreacted maleimide (B117702) groups.

  • Purification: Remove unconjugated peptide and excess quenching agent by purifying the nanoparticle-peptide conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Confirm successful conjugation and quantify the amount of peptide attached to the nanoparticles using a suitable assay (e.g., BCA protein assay, fluorescence quantification if the peptide is labeled).

Protocol 2: In Vivo Homing of Fluorescently Labeled CAQK Conjugates

Objective: To assess the targeting and accumulation of a CAQK-conjugated nanoparticle at a site of injury in an animal model.

Materials:

  • Animal model with a relevant injury (e.g., traumatic brain injury, lysolecithin-induced demyelination).[4][7]

  • Fluorescently labeled CAQK-nanoparticle conjugate.

  • Fluorescently labeled control (scrambled peptide) nanoparticle.

  • Saline or PBS for injection.

  • In vivo imaging system (optional).

  • Surgical tools for perfusion and tissue collection.

  • 4% Paraformaldehyde (PFA) for tissue fixation.

  • Fluorescence microscope.

Procedure:

  • Animal Preparation: Prepare animals according to the established injury model.

  • Systemic Administration: Inject the fluorescently labeled CAQK-nanoparticle conjugate intravenously (e.g., via tail vein) at a predetermined dose.[4][7][8] Inject a control group with the scrambled peptide conjugate.

  • Circulation Time: Allow the conjugate to circulate for a defined period (e.g., 1, 6, or 24 hours).[7][8]

  • In Vivo Imaging (Optional): If available, perform non-invasive imaging at various time points to track the biodistribution of the conjugate.

  • Perfusion and Tissue Harvest: At the experimental endpoint, perfuse the animals with saline followed by 4% PFA to fix the tissues. Carefully dissect the target organ (e.g., brain, spinal cord) and other control organs (liver, spleen, kidneys, lungs).

  • Ex Vivo Imaging: Image the harvested organs to quantify the fluorescence signal in each.

  • Histological Analysis: Post-fix the target tissue, cryoprotect, and section it for microscopic analysis.

  • Fluorescence Microscopy: Image the tissue sections to visualize the localization of the CAQK conjugate in relation to the injury site. Co-staining with cellular or ECM markers can provide more detailed information on the specific binding location.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis peptide This compound conjugation Conjugation (e.g., PEGylation) peptide->conjugation nanoparticle Nanoparticle Carrier nanoparticle->conjugation purification Purification & Characterization conjugation->purification administration Systemic Administration purification->administration animal_model Induce Injury in Animal Model animal_model->administration circulation Circulation & Biodistribution administration->circulation imaging In Vivo / Ex Vivo Imaging circulation->imaging histology Histology & Microscopy circulation->histology quantification Data Quantification imaging->quantification histology->quantification conclusion Efficacy & Targeting Assessment quantification->conclusion

Caption: Workflow for developing and validating CAQK-conjugated nanoparticles.

troubleshooting_logic start Low In Vivo Efficacy of CAQK q1 Is the peptide modified to increase half-life? start->q1 solution1 Conjugate CAQK to PEG or Nanoparticles q1->solution1 No q2 Is there high off-target (e.g., liver) uptake? q1->q2 Yes solution1->q1 solution2 Optimize nanoparticle size/charge. Add PEG 'stealth' layer. Evaluate linker chemistry. q2->solution2 Yes q3 Is targeting confirmed? q2->q3 No solution2->q2 solution3 Use fluorescent labels. Perform imaging & histology. Use scrambled peptide control. q3->solution3 No end Successful Targeting q3->end Yes solution3->q3

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting CAQK peptide synthesis and purity issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CAQK Peptide Synthesis

This guide provides troubleshooting for common issues encountered during the synthesis and purification of the Cys-Ala-Gln-Lys (CAQK) peptide.

Frequently Asked Questions (FAQs)

Q1: My crude peptide shows a low purity (<50%) on the analytical HPLC. What are the common causes?

A1: Low purity in crude peptides often points to issues during solid-phase peptide synthesis (SPPS). For the CAQK sequence, potential problems include:

  • Incomplete Couplings: The coupling of amino acids may be inefficient, leading to deletion sequences (e.g., Cys-Gln-Lys). Arginine, due to its bulky side chain, can sometimes be challenging to couple efficiently. While CAQK does not contain Arginine, this is a general consideration for peptide synthesis.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed at each step, the subsequent amino acid cannot be coupled, resulting in truncated sequences.

  • Side Reactions: Specific amino acids in your sequence are prone to side reactions. Cysteine can oxidize, and Glutamine can undergo dehydration.[2][3] These issues are detailed in the questions below.

  • Resin Issues: Using an inappropriate resin for a C-terminal Cysteine can lead to side reactions like epimerization.[4][5] For C-terminal Cys peptides, a 2-chlorotrityl resin is often recommended to minimize these problems.[4]

Q2: My mass spectrometry (MS) analysis shows a major peak at [M-2], where M is the expected mass of CAQK. What is this impurity?

A2: A mass loss of 2 Da strongly suggests the formation of an intramolecular disulfide bond between two Cysteine residues. Since CAQK has only one Cysteine, this peak corresponds to the dimerization of two CAQK peptides, forming (CAQK)₂ linked by a disulfide bridge. This is a very common issue with Cysteine-containing peptides due to the high reactivity of the free thiol (-SH) group, which readily oxidizes in the presence of air (oxygen).[6]

Troubleshooting Steps:

  • Ensure all buffers for purification are degassed and purged with an inert gas like nitrogen or argon.[7]

  • Work quickly during purification and lyophilization to minimize air exposure.

  • If the monomer is required, the dimer can be reduced back to the monomer using a reducing agent like Dithiothreitol (DTT).[4]

Q3: I have a significant impurity peak with a mass of [M-17] or [M-18] Da. What could it be?

A3: This mass loss is characteristic of a dehydration event (−H₂O, mass 18 Da) or loss of ammonia (B1221849) (−NH₃, mass 17 Da) from the Glutamine (Gln) residue.

  • Dehydration (-18 Da): The side chain of Glutamine can lose water, forming a nitrile group.[3][8]

  • Deamidation (-17 Da): N-terminal Glutamine can cyclize to form pyroglutamate, especially under basic or acidic conditions, with the loss of ammonia.[2][9][10]

These side reactions can be minimized by careful control of pH and temperature during synthesis and cleavage.

Q4: My MS data shows several other unexpected masses. How can I identify them?

A4: Unexpected masses can arise from various sources during synthesis and cleavage.[11][12] Use the table below to identify potential adducts and byproducts specific to the this compound and standard SPPS reagents.

Table 1: Expected Molecular Weights (Monoisotopic) and Common Impurities for CAQK
SpeciesSequence/ModificationExpected Mass (Da)Mass Difference (Da)Likely Cause
Target Peptide Cys-Ala-Gln-Lys 461.23 - -
Dimer(Cys-Ala-Gln-Lys)₂920.44+459.21 (or M-2 vs. monomer)Cysteine oxidation
Dehydrated GlnCys-Ala-Gln(-H₂O)-Lys443.22-18.01Glutamine side-chain dehydration
PyroglutamatepGlu-Ala-Gln-LysN/A (CAQK has N-terminal Cys)-17.03Side reaction if Gln were N-terminal
Trityl AdductCys(Trt)-Ala-Gln-Lys703.33+242.10Incomplete removal of Trityl protecting group from Cysteine
t-Butyl Adducte.g., Lys(tBu)517.29+56.06Incomplete removal of t-Butyl protecting group
TFA AdductPeptide + CF₃COOH575.22+113.99Trifluoroacetic acid from cleavage/HPLC

Note: The exact mass may vary slightly based on isotopic distribution.

Troubleshooting Workflows & Diagrams

A systematic approach is crucial for troubleshooting. The general workflow involves analyzing the crude product to identify the nature of the impurity and then taking corrective action.

G cluster_0 Synthesis & Analysis cluster_1 Troubleshooting Path A SPPS of CAQK B Cleavage & Deprotection A->B C Analyze Crude Product (LC-MS) B->C D Purity > 85%? C->D E Identify Impurities (Mass Analysis) D->E No I Preparative HPLC D->I Yes F Optimize Synthesis (e.g., coupling, deprotection) E->F G Optimize Cleavage (Scavengers, Time) E->G H Adjust Purification (Gradient, pH) E->H J Final Purity & Identity Confirmation (LC-MS) I->J

Caption: General troubleshooting workflow for peptide synthesis and purification.

Key Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)

This protocol is for assessing the purity of the crude or purified this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL (of a ~1 mg/mL solution).

  • Gradient:

Table 2: Typical Analytical HPLC Gradient
Time (minutes)% Mobile Phase B
05
2550
2795
3095
315
355

Protocol 2: Standard Cleavage & Deprotection for Cys(Trt)-Containing Peptides

This protocol is designed to cleave the peptide from the resin while removing side-chain protecting groups. The use of scavengers is critical to prevent side reactions, especially the re-alkylation of the deprotected Cysteine.[13][14]

  • Preparation: Prepare the cleavage cocktail fresh in a fume hood. A common choice is Reagent K or a similar mixture.[15][16]

    • Cleavage Cocktail (TFA/H₂O/EDT/TIS, 94:2.5:2.5:1 v/v/v/v):

      • Trifluoroacetic acid (TFA): 9.4 mL

      • Water (H₂O): 0.25 mL

      • 1,2-Ethanedithiol (EDT): 0.25 mL (Scavenger for Trityl cation)

      • Triisopropylsilane (B1312306) (TIS): 0.1 mL (Reduces oxidation)[6][17]

  • Reaction:

    • Wash the peptide-resin (e.g., 100 mg) with Dichloromethane (DCM).

    • Add the cleavage cocktail (2-3 mL) to the resin.

    • Incubate at room temperature with occasional swirling for 2-3 hours. The solution may turn yellow due to the release of the trityl cation.[18]

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Slowly add the TFA filtrate to a 50 mL tube containing cold (~4°C) diethyl ether (approx. 40 mL).

    • A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet twice with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Storage: Store the lyophilized peptide at -20°C or lower under an inert atmosphere.

G cluster_cys Cysteine (Cys) Side Reactions cluster_gln Glutamine (Gln) Side Reactions C1 Free Cys-SH C2 Oxidation (Air, O2) C1->C2 C4 Alkylation (Trityl Cation) C1->C4 C3 Cys-S-S-Cys Dimer (+M-2) C2->C3 C5 Cys-S-Trityl (+242 Da) C4->C5 Q1 Gln Side Chain (Amide) Q2 Dehydration (-H2O) Q1->Q2 Q3 Nitrile (-18 Da) Q2->Q3

Caption: Common side reactions for amino acids in the this compound sequence.

References

Technical Support Center: Optimizing CAQK Peptide for CNS Targeting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and application of the CAQK peptide for Central Nervous System (CNS) targeting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's CNS targeting?

A1: The this compound selectively targets injured areas of the CNS by binding to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs).[1][2][3][4] These molecules are components of the extracellular matrix that are significantly upregulated in response to CNS injuries, such as traumatic brain injury (TBI) and demyelination.[1][2][3][4] This binding allows for the accumulation of CAQK, and any conjugated therapeutic or imaging agent, at the site of injury.[1][2][3][4] CAQK has been shown to bind to injured mouse and human brain tissue.[5]

Q2: What is a typical dosage range for this compound in preclinical studies?

A2: In preclinical mouse models, a common dosage for intravenously administered this compound is between 50 and 100 nanomoles (nmol) per injection.[6][7] The optimal dosage can vary depending on the animal model, the nature and severity of the CNS injury, and whether the peptide is used alone or conjugated to a nanoparticle or other cargo.

Q3: What are the common administration routes for this compound?

A3: The most common route of administration for this compound in research settings is intravenous (IV) injection, typically through the tail vein in mice.[3][6][8] This method allows for systemic circulation and subsequent homing of the peptide to the site of CNS injury.[8]

Q4: Can this compound cross the blood-brain barrier (BBB)?

A4: Yes, studies have shown that the this compound can cross the blood-brain barrier, particularly in the context of CNS injury where the BBB may be compromised.[7][9] In a mouse model of demyelination with a nearly intact BBB, systemically administered FAM-CAQK was able to cross and home to demyelinating fiber tracts.[9]

Q5: Does the this compound itself have therapeutic effects?

A5: While primarily utilized as a targeting agent, some research suggests that the this compound may possess intrinsic therapeutic properties.[10] Studies have indicated that CAQK treatment can lead to a reduction in neuroinflammation and apoptosis in mouse models of TBI.[10] However, most studies have focused on its role as a delivery vehicle.[3]

Troubleshooting Guides

Issue 1: Low or No Signal from Fluorescently Labeled CAQK (e.g., FAM-CAQK) in the CNS
Potential Cause Verification Suggested Solution
Peptide Degradation - Confirm proper storage of lyophilized peptide (-20°C or -80°C, desiccated).- Perform a quality control check (e.g., mass spectrometry) on a new batch of peptide.- Aliquot peptide upon reconstitution to avoid multiple freeze-thaw cycles.- Prepare fresh solutions for each experiment.
Poor Peptide Solubility - Visually inspect the reconstituted solution for precipitates.- Test solubility in a small aliquot before preparing the full volume.[11]- For basic peptides like CAQK, if insoluble in water, try a slightly acidic solution (e.g., 10% acetic acid).[4][11]- Use sonication to aid dissolution.[12]
Suboptimal Imaging Timepoint - Review literature for typical circulation times for similar peptides.- Perform a time-course experiment to determine peak accumulation at the injury site.- In mouse models of demyelination, FAM-CAQK has been detected 2 hours post-injection.[6][13]- In a TBI model, circulation for 30 minutes was used before CLARITY imaging.[5]
Insufficient CNS Injury - Histologically confirm the extent of the lesion in your animal model.- Ensure the injury model consistently produces an upregulation of CSPGs.- Refine the surgical or induction procedure for your CNS injury model.- Use positive controls with known extensive injury.
Inefficient Intravenous Injection - Observe for the formation of a subcutaneous bleb at the injection site, which indicates a failed injection.[8]- Ensure proper restraint and vasodilation of the tail vein (e.g., using a heat lamp).- Use a small gauge needle (27-30G) for mouse tail vein injections.[8][14]
Fluorescent Dye Issues - Check the excitation and emission spectra of your fluorescent tag.- Be aware that the choice of fluorescent dye can alter the biodistribution of the peptide.[15]- Ensure your imaging system is set to the correct wavelengths for your dye.- Consider using a different fluorescent tag if altered biodistribution is suspected.
Issue 2: Non-Specific Binding or High Background Signal
Potential Cause Verification Suggested Solution
Excessive Peptide Dose - Perform a dose-response study to find the lowest effective dose with the best signal-to-noise ratio.- Start with the lower end of the published dosage range (e.g., 50 nmol for a mouse) and titrate upwards.
Off-Target Accumulation - Image other organs (e.g., liver, kidneys, spleen) to assess biodistribution.- Some off-target accumulation, particularly in the kidneys for clearance, is expected for small peptides.[10]- While some off-target binding is possible, optimizing the dose and circulation time can help minimize it.- The specificity of CAQK for injured CNS tissue has been demonstrated in multiple studies.[5][7][9]
Autofluorescence of Tissue - Image a control animal that has not been injected with the fluorescent peptide using the same imaging parameters.- Use imaging software to subtract the background autofluorescence signal.- Consider using a fluorescent dye in the near-infrared spectrum to reduce tissue autofluorescence.
Issues with Perfusion/Fixation - Incomplete perfusion can leave fluorescently labeled peptide trapped in the vasculature.- Ensure thorough perfusion with PBS followed by a fixative (e.g., 4% paraformaldehyde) to clear the blood vessels before tissue collection and imaging.

Quantitative Data Summary

The following table summarizes typical dosages of this compound used in various preclinical models.

Animal Model Peptide Formulation Dosage Administration Route Reference
Mouse (Lysolecithin-induced demyelination)FAM-CAQK in PBS50 nmolIntravenous (tail vein)[6]
Mouse (Traumatic Brain Injury - TBI)FAM-CAQKNot specified, but used for in vivo homing studiesIntravenous[5]
Mouse (Lysolecithin-induced focal demyelination)FAM-CAQK100 nmoles/100 μl in PBSIntravenous (tail vein)
Pig (Controlled Cortical Impact - CCI)FAM-CAQK2.5 mg/kgIntravenous[10]
Mouse (Multiple Sclerosis Model)Methylprednisolone-loaded nanoparticles conjugated to CAQK0.24 mg (of methylprednisolone)Intravenous[6]

Experimental Protocols

Protocol 1: Intravenous Tail Vein Injection in Mice
  • Preparation:

    • Reconstitute lyophilized this compound in sterile phosphate-buffered saline (PBS) to the desired concentration. Ensure complete dissolution.

    • Warm the peptide solution to room temperature.

    • Load the calculated volume into a sterile syringe (e.g., 0.5-1 ml) with a 27-30 gauge needle.[8][14] Remove all air bubbles.

  • Animal Preparation:

    • Place the mouse in a suitable restrainer.

    • Promote vasodilation of the tail veins using a heat lamp or warming pad for a few minutes.[14]

    • Disinfect the tail with a 70% ethanol (B145695) wipe.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the peptide solution. There should be no resistance, and the vein should blanch.[8][14]

    • If a subcutaneous bleb forms, the injection is not intravenous. Withdraw the needle and attempt a new injection at a more proximal site.[8]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[14]

    • Monitor the animal for any adverse reactions before returning it to its cage.

Protocol 2: Lysolecithin-Induced Focal Demyelination in Mouse Spinal Cord

This is a surgical procedure and must be performed under anesthesia and aseptic conditions, following approved institutional animal care protocols.

  • Preparation:

    • Prepare a 1% solution of L-α-lysophosphatidylcholine (lysolecithin, LPC) in sterile PBS.[16][17]

    • Anesthetize the mouse (e.g., with a mixture of ketamine and xylazine).[16]

    • Shave and disinfect the surgical area over the thoracic vertebrae.

  • Surgical Procedure:

    • Make a midline incision to expose the vertebral column.

    • Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord.

    • Using a glass micropipette connected to a microinjector, slowly inject 1 µl of the 1% LPC solution into the dorsal column white matter.

  • Post-Operative Care:

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia and care as per institutional guidelines.

    • Demyelination typically develops over 5-7 days, with remyelination occurring subsequently.[17]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Peptide_Prep This compound Reconstitution (e.g., in PBS) Injection Intravenous Injection of this compound Peptide_Prep->Injection Animal_Model Induction of CNS Injury (e.g., TBI, Demyelination) Animal_Model->Injection Circulation Circulation Period (e.g., 30 min - 2 hours) Injection->Circulation Imaging In Vivo / Ex Vivo Imaging (Fluorescence Microscopy) Circulation->Imaging Histo Immunohistochemistry (Co-localization with cellular markers) Imaging->Histo Quant Quantification of Signal (Signal Intensity, Biodistribution) Imaging->Quant

Caption: A typical experimental workflow for evaluating this compound targeting in the CNS.

signaling_pathway cluster_ecm Extracellular Matrix (Glial Scar) cluster_cell Neuronal Growth Cone CSPGs Upregulated CSPGs (e.g., Versican, Neurocan) Receptor Receptors (e.g., PTPσ, LAR) CSPGs->Receptor Activates RhoA RhoA Activation Receptor->RhoA Leads to ROCK ROCK Activation RhoA->ROCK Activates Inhibition Growth Cone Collapse & Axon Regeneration Inhibition ROCK->Inhibition Promotes CAQK This compound CAQK->CSPGs Binds to

Caption: Putative signaling pathway of CSPGs in inhibiting axonal regeneration at a CNS injury site.

References

Technical Support Center: CAQK Peptide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of the CAQK peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up production of CAQK.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of the CAQK (Cys-Ala-Gln-Lys) peptide?

Scaling up this compound production using Solid-Phase Peptide Synthesis (SPPS) presents several challenges. The most significant are related to the specific amino acids in the sequence:

  • Cysteine (Cys): This residue is highly susceptible to racemization (loss of stereochemical purity) during synthesis. It can also lead to side reactions like β-elimination, especially when it is the C-terminal amino acid, resulting in the formation of dehydroalanine (B155165) and subsequently 3-(1-piperidinyl)alanine.[1][2] The thiol group requires robust protection to prevent oxidation and side reactions during cleavage.[2]

  • Glutamine (Gln): The side-chain amide of glutamine can undergo dehydration to a nitrile during the activation step.[3] Additionally, an N-terminal glutamine residue may cyclize to form pyroglutamate, which can be difficult to separate from the target peptide.[1]

  • Aggregation: As the peptide chain elongates on the solid support, it can aggregate due to intermolecular hydrogen bonding, leading to incomplete coupling and deprotection steps, which results in lower yields and difficult purifications.[1]

  • Purification: Achieving high purity on a large scale can be challenging due to the presence of closely eluting impurities, such as deletion sequences or peptides with remaining protecting groups.[4]

Q2: Which protecting groups are recommended for the Cysteine and Glutamine residues in CAQK synthesis?

The choice of side-chain protecting groups is critical for a successful synthesis. For the this compound, the following are recommended:

Amino AcidProtecting GroupKey Advantages & Considerations
Cysteine (Cys) Trityl (Trt) Most common and cost-effective. It is labile to standard Trifluoroacetic acid (TFA) cleavage. However, it is bulky and may not completely prevent piperidinylalanine formation if Cys is C-terminal.[1] Using scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is crucial to prevent re-attachment of the trityl group.
4-Methoxytrityl (Mmt) More acid-labile than Trt, allowing for milder cleavage conditions which can be beneficial if other sensitive groups are present.[5]
Glutamine (Gln) Trityl (Trt) A well-established and reliable choice that effectively prevents the dehydration of the side-chain amide to a nitrile.[3] Its bulkiness can sometimes slow down coupling reactions.[3]

Q3: My final this compound product has low purity after purification. What are the likely causes and how can I troubleshoot this?

Low purity is a common issue when scaling up peptide production. A systematic approach to troubleshooting is necessary.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of the this compound.

Problem 1: Low Crude Peptide Yield and Purity

Symptom: Mass spectrometry of the crude product shows multiple peaks, including deletion sequences (missing amino acids) and peaks corresponding to incomplete deprotection.

Potential Cause Recommended Solution
Peptide Aggregation On-resin aggregation can hinder reaction kinetics.[1] Consider switching to a solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts.[1] Using a lower substitution resin or a specialized resin like TentaGel can also be beneficial.[1]
Incomplete Fmoc-Deprotection Extend the deprotection time or use a stronger base cocktail, such as adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine (B6355638) solution.[6]
Incomplete Coupling Increase coupling times, especially for the bulky Fmoc-Gln(Trt)-OH. Perform a "double coupling" where the amino acid is coupled a second time before proceeding to the next step.[6] Use more efficient coupling reagents like HATU or HCTU.[7]
Cysteine Racemization This is a significant issue with Cysteine.[8] Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM) during coupling.[8] Lowering the reaction temperature can also reduce the rate of racemization.[6]
Problem 2: Difficulty in Purifying the Crude Peptide by RP-HPLC

Symptom: The crude peptide is poorly soluble in the HPLC mobile phase, leading to high backpressure, or the peptide peak is broad and poorly resolved.

Potential Cause Recommended Solution
Poor Solubility of Crude Peptide Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase for injection.[6]
On-Column Aggregation The peptide may be aggregating on the HPLC column. Injecting a more dilute solution can help mitigate this issue.[6]
Poor Peak Resolution Optimize the HPLC gradient. A shallower gradient often improves the separation of closely eluting peaks.[4] Experiment with different C4 or C8 columns, as they may offer different selectivity compared to the standard C18 columns.[9]
"Ghost Peaks" in Chromatogram Unexpected peaks can arise from contaminated solvents or buffers.[4][9] Use high-purity, HPLC-grade solvents and freshly prepared buffers to minimize this.[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc-SPPS for the this compound.

  • Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain and repeat for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for Gln, Ala):

    • Dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Gln(Trt)-OH) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of a base (e.g., DIPEA) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cysteine Coupling:

    • Follow the same procedure as in step 3, but use Fmoc-Cys(Trt)-OH. To minimize racemization, use DIPCDI/HOBt as the coupling agent and perform the reaction at 0°C.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence (Lys -> Gln -> Ala -> Cys).

  • Final Deprotection: After the final amino acid (Cysteine) is coupled, perform a final Fmoc-deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeat for each AA) Resin Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 2. DMF/DCM Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Purity Start Low Purity in Crude MS Deletion Deletion Peaks Present (-AA mass) Start->Deletion IncompleteProtect Incomplete Deprotection (+Protecting Group mass) Start->IncompleteProtect SideReaction Other Side Reactions (e.g., +51 for Cys) Start->SideReaction Sol_Coupling Solution: - Increase coupling time - Double couple - Change solvent/reagents Deletion->Sol_Coupling Sol_Deprotection Solution: - Increase deprotection time - Use stronger base (add DBU) Deletion->Sol_Deprotection Sol_Cleavage Solution: - Optimize cleavage cocktail - Increase cleavage time IncompleteProtect->Sol_Cleavage Sol_Cys Solution: - Use bulky Trt group - Optimize base/temp for coupling SideReaction->Sol_Cys

Caption: Troubleshooting decision tree for low purity of crude this compound.

CAQK_Targeting CAQK This compound (Administered IV) Injury CNS Injury Site (e.g., Demyelination) CAQK->Injury Homes to ECM Upregulated Extracellular Matrix (Proteoglycan Complex) CAQK->ECM Binds to Injury->ECM Characterized by Effect Therapeutic Effect - Reduced Inflammation - Neuroprotection ECM->Effect Binding leads to

References

Navigating the Nuances of CAQK Peptide Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CAQK peptide. This resource is designed to address the significant heterogeneity in methodologies and outcomes observed in CAQK research. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design, execute, and interpret your experiments with greater confidence and reproducibility.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during your this compound experiments.

1. Peptide Quality, Handling, and Storage

  • Question: My this compound is not performing as expected. How can I ensure the quality and stability of my peptide?

    • Answer:

      • Purity: Always use high-purity (>95%) this compound, preferably with HPLC and mass spectrometry data provided by the supplier.[1] Impurities can lead to off-target effects or reduced activity.

      • Storage: Lyophilized this compound should be stored at -20°C or -80°C.[2][3] Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2]

      • Reconstitution: Reconstitute the peptide in a sterile, buffered solution such as PBS (pH 7.4). Ensure complete dissolution before use. For some applications, the peptide can be dissolved in sterile water.[4]

      • Modification: If you are using a modified peptide (e.g., FAM-labeled CAQK), ensure the modification has not significantly altered the peptide's properties. The supplier should provide data on the labeling efficiency and purity of the modified peptide.

  • Question: I am observing aggregation of my reconstituted this compound. What should I do?

    • Answer:

      • Solubility: While CAQK is generally soluble in aqueous buffers, high concentrations may lead to aggregation. Try dissolving the peptide at a lower concentration.

      • Sonication: Brief sonication in a water bath can help to dissolve aggregates.

      • Filtration: For critical applications, you can filter the reconstituted peptide solution through a 0.22 µm filter to remove any aggregates.

2. In Vivo Homing and Biodistribution

  • Question: My FAM-CAQK peptide is not showing specific homing to the lesion site in my animal model. What are the potential reasons?

    • Answer:

      • Timing of Injection: The timing of peptide administration relative to the injury is crucial. The expression of CAQK's targets, such as tenascin-C and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), is upregulated at specific times post-injury.[5] For example, in some traumatic brain injury (TBI) models, the blood-brain barrier (BBB) is compromised for a specific window, allowing peptide entry.[6] You may need to perform a time-course experiment to determine the optimal injection time for your model.

      • Dose and Administration Route: The dose and route of administration can significantly impact biodistribution. Intravenous (tail vein) injection is the most common method.[2][7][8] The dosage can vary between studies, so it may be necessary to optimize the dose for your specific animal model and injury severity.

      • Animal Model: The type and severity of the CNS injury model will influence the extent of target upregulation and BBB permeability. Ensure your model is appropriate for studying CAQK homing.

      • Circulation Time: The time allowed for the peptide to circulate before tissue harvesting is another critical parameter. Circulation times of 1 to 2 hours are commonly reported.[8][9] Shorter times may not be sufficient for accumulation at the target site, while longer times might lead to clearance.

      • Control Peptide: Always include a control peptide (e.g., a scrambled sequence like CGGK) to confirm the specificity of CAQK binding.[8]

  • Question: I am seeing high background fluorescence in my control (uninjured) tissue during in vivo imaging. How can I reduce it?

    • Answer:

      • Washing/Perfusion: Thoroughly perfuse the animal with PBS before tissue harvesting to remove unbound peptide from the vasculature.[8]

      • Autofluorescence: Biological tissues can exhibit autofluorescence. You can reduce this by using appropriate filters on your imaging system and by using spectral unmixing if available.[10] Some studies use agents like Sudan Black to quench autofluorescence in tissue sections.[11]

      • Non-specific Binding: Ensure that the high background is not due to non-specific binding of the fluorescent tag itself. Compare the background from FAM-CAQK with a FAM-labeled control peptide.

      • Optimize Imaging Parameters: Adjust the exposure time and gain settings on your imaging system to minimize background noise while maintaining a good signal-to-noise ratio for the specific signal.[10]

3. Immunohistochemistry and Histological Analysis

  • Question: I am having trouble co-localizing CAQK with its target proteins (e.g., tenascin-C, CSPGs) in tissue sections. What could be the issue?

    • Answer:

      • Antibody Quality: Ensure you are using a validated antibody for your target protein that is suitable for immunohistochemistry on your specific tissue type and fixation method.

      • Antigen Retrieval: The fixation method can mask the epitope of the target protein. You may need to optimize your antigen retrieval protocol (e.g., heat-induced or enzymatic retrieval).

      • Tissue Permeabilization: Proper permeabilization (e.g., with Triton X-100) is necessary for antibodies to access intracellular or matrix-bound targets.[12]

      • Blocking: Use an appropriate blocking solution (e.g., normal serum from the secondary antibody host species) to minimize non-specific antibody binding.[12]

      • Signal Amplification: If the target protein expression is low, you may need to use a signal amplification system.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this compound research.

Protocol 1: Lysolecithin-Induced Focal Demyelination in the Mouse Spinal Cord

This protocol is adapted from studies using lysolecithin to create a focal demyelination model to study CAQK homing.[4][9][13]

  • Materials:

    • L-α-lysophosphatidylcholine (Lysolecithin)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Anesthetics (e.g., ketamine/xylazine (B1663881) mixture)

    • Stereotaxic frame

    • Hamilton syringe with a fine-tipped glass capillary

    • Infusion pump

    • Surgical tools

  • Procedure:

    • Preparation of Lysolecithin Solution: Dissolve lysolecithin in sterile PBS to a final concentration of 1% (w/v). Aliquot and store at -20°C. Thaw an aliquot to room temperature before use.[4][13]

    • Animal Anesthesia: Anesthetize the mouse (e.g., 8-10 week old C57BL/6 male) with an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine at 70 mg/kg and xylazine at 10 mg/kg).[14] Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

    • Surgical Procedure:

      • Place the anesthetized mouse in a stereotaxic frame.

      • Make a midline incision over the thoracic vertebrae to expose the spinal column.

      • Perform a laminectomy at the desired thoracic level (e.g., T12-T13) to expose the spinal cord.

      • Carefully pierce the dura mater with a fine needle.

    • Injection:

      • Mount a Hamilton syringe with a fine-tipped glass capillary filled with 1% lysolecithin solution onto an infusion pump.

      • Insert the glass capillary into the ventral white matter of the spinal cord.

      • Inject 1 µl of the 1% lysolecithin solution at a slow, controlled rate (e.g., 0.2 µl/min over 5 minutes).[9]

      • Leave the capillary in place for an additional 2 minutes to allow for diffusion before slowly retracting it.

    • Post-operative Care:

      • Suture the muscle and skin layers.

      • Provide post-operative analgesia and monitor the animal for recovery.

Protocol 2: In Vivo Homing of FAM-CAQK to Demyelinated Lesions

This protocol describes the intravenous administration of FAM-CAQK and subsequent tissue analysis.[8][9][15]

  • Materials:

    • FAM-labeled this compound

    • Sterile PBS

    • Anesthetized mice with lysolecithin-induced demyelination (from Protocol 1)

    • In vivo imaging system (optional)

    • Perfusion solutions (PBS and 4% paraformaldehyde in PBS)

    • Tissue processing reagents for cryosectioning or paraffin (B1166041) embedding

    • Fluorescence microscope

  • Procedure:

    • Peptide Administration:

      • At a specific time point post-demyelination (e.g., 5-6 days), intravenously inject the mouse with FAM-CAQK.[1][14]

      • A typical dose is 50-100 nmol of peptide dissolved in 100 µl of sterile PBS, administered via the tail vein.[2][9][15]

    • Circulation and In Vivo Imaging (Optional):

      • Allow the peptide to circulate for a defined period (e.g., 1-2 hours).[8][9]

      • If available, perform in vivo imaging of the anesthetized animal to visualize the accumulation of FAM-CAQK at the lesion site.[8]

    • Tissue Perfusion and Collection:

      • Deeply anesthetize the mouse.

      • Perform transcardial perfusion, first with cold PBS to clear the blood, followed by 4% paraformaldehyde in PBS to fix the tissues.

      • Carefully dissect the spinal cord and post-fix in 4% paraformaldehyde overnight at 4°C.

    • Tissue Processing and Sectioning:

      • Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until it sinks.

      • Embed the tissue in OCT compound and freeze.

      • Cut transverse sections of the spinal cord (e.g., 20 µm thick) using a cryostat.

    • Fluorescence Microscopy:

      • Mount the sections on slides.

      • Counterstain with a nuclear stain like DAPI.

      • Image the sections using a fluorescence microscope with appropriate filters for FAM and DAPI.

      • Analyze the images for the co-localization of the FAM-CAQK signal with the demyelinated lesion, which can be identified by increased DAPI staining (cell infiltration) and disorganized myelin basic protein (MBP) staining (if performed).[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various this compound studies to highlight the existing heterogeneity.

Table 1: Animal Models and this compound Administration

Study ReferenceAnimal ModelInjury ModelPeptide DoseAdministration RouteCirculation Time
Mann et al., 2016MouseTraumatic Brain Injury (TBI)Not specifiedIntravenous30 minutes
Abi-Ghanem et al., 2022Mouse (C57BL/6J)Lysolecithin-induced demyelination100 nmol/100 µlIntravenous1 hour
Abi-Ghanem et al., 2022Mouse (C57BL/6J)Cuprizone-induced demyelinationNot specifiedIntravenous1 hour
Abi-Ghanem et al., 2022Mouse (C57BL/6J)Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedIntravenous1 hour
Ahmadi et al., 2023MouseLysolecithin-induced demyelination50 nmolIntravenous2 hours
UnspecifiedMouseTBI2.5 mg/kgIntravenous7 days (repeated injections)

Table 2: Outcome Measures in this compound Studies

Study ReferencePrimary Outcome MeasureKey Findings
Mann et al., 2016Peptide homing to injury siteCAQK selectively binds to injured brain tissue.
Abi-Ghanem et al., 2022Co-localization with ECM componentsCAQK co-localizes with tenascin-C and reactive astrocytes in demyelinated lesions.[15]
Ahmadi et al., 2023Therapeutic efficacy of CAQK-conjugated nanoparticlesCAQK-targeted nanoparticles carrying methylprednisolone (B1676475) reduced microglial activation and astrogliosis.
UnspecifiedNeuroprotective effectsCAQK treatment reduced lesion size, apoptosis, and neuroinflammation in a TBI model.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for In Vivo Homing of this compound

G cluster_peptide Peptide Administration cluster_analysis Analysis demyelination Induce Demyelination (e.g., Lysolecithin) injection Intravenous Injection of FAM-CAQK demyelination->injection injury Induce Traumatic Brain Injury injury->injection circulation Circulation (1-2 hours) injection->circulation perfusion Perfusion and Tissue Collection circulation->perfusion imaging In Vivo Imaging (Optional) circulation->imaging histology Histology and Fluorescence Microscopy perfusion->histology

Caption: Workflow for assessing this compound homing in CNS injury models.

Diagram 2: Putative Signaling Interactions of CAQK at the Glial Scar

G cluster_ecm Extracellular Matrix (Glial Scar) cluster_peptide Therapeutic Intervention cluster_cellular Cellular Response cspg Chondroitin Sulfate Proteoglycans (CSPGs) inhibition Inhibition of Axonal Regeneration cspg->inhibition Promotes tnc Tenascin-C tnc->inhibition Contributes to inflammation Neuroinflammation tnc->inflammation Promotes via TLR4 caqk This compound caqk->cspg Binds to caqk->tnc Binds to potential_modulation Potential Therapeutic Modulation caqk->potential_modulation May lead to potential_modulation->inhibition Reduces? potential_modulation->inflammation Reduces?

Caption: CAQK interaction with inhibitory ECM molecules at the glial scar.

Diagram 3: Troubleshooting Logic for Poor CAQK Homing

G cluster_checks Initial Checks cluster_protocol Protocol Optimization cluster_model_val Model Validation start Poor CAQK Homing Observed peptide_quality Check Peptide Quality (Purity, Storage) start->peptide_quality control_peptide Run Control Peptide (e.g., Scrambled) start->control_peptide timing Optimize Injection Time Post-Injury peptide_quality->timing If quality is good control_peptide->timing If control shows no homing dose Optimize Peptide Dose timing->dose circulation Optimize Circulation Time dose->circulation model_severity Confirm Injury Severity circulation->model_severity target_expression Verify Target Expression (CSPG, Tenascin-C) model_severity->target_expression end Successful Homing target_expression->end If target is expressed

Caption: A logical guide for troubleshooting suboptimal this compound homing.

References

Technical Support Center: Enhancing CAQK Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CAQK peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the binding affinity of the this compound to its target in the extracellular matrix (ECM) of the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound?

A1: The this compound selectively binds to a proteoglycan complex that is upregulated in the extracellular matrix of injured brain and demyelinating lesions.[1][2][3][4][5][6] This complex includes components like tenascin-C, versican, and hyaluronan.[7][8] The binding is specific to injured CNS tissue, with minimal interaction observed in healthy tissue.[3][4][9]

Q2: Which amino acid in the CAQK sequence is critical for its binding activity?

A2: Current research suggests that the N-terminal cysteine (C) residue is crucial for the binding of CAQK to its target. Modifications or substitutions of this residue may lead to a significant reduction or complete loss of binding affinity.

Q3: What are the general strategies to enhance the binding affinity of a peptide like CAQK?

A3: Several strategies can be employed to improve peptide binding affinity:

  • Amino Acid Substitution: Systematically replacing amino acids in the peptide sequence (e.g., through an alanine (B10760859) scan) can identify residues that are critical for binding and those that can be modified to improve affinity.[10]

  • Peptide Stapling/Cyclization: Introducing a chemical brace (staple) or cyclizing the peptide can constrain its conformation, potentially pre-organizing it for a more favorable interaction with its target and increasing binding affinity.

  • Incorporation of Non-natural Amino Acids: Using amino acids not found in nature can introduce novel chemical properties that may enhance binding interactions.[11]

  • Computational Modeling: In silico methods like molecular docking and molecular dynamics simulations can predict how modifications to the peptide sequence will affect its binding to the target, guiding the design of variants with potentially higher affinity.[12][13]

Q4: Which techniques are recommended for measuring the binding affinity of CAQK and its analogs?

A4: Several biophysical techniques are suitable for quantifying peptide-protein interactions:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) and affinity constants (K D ).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Bio-layer Interferometry (BLI): Another label-free technique for real-time kinetic analysis of biomolecular interactions.

  • Fluorescence Polarization (FP): A solution-based method that measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger protein.[14][15][16][17][18]

  • Dot Blot Assay: A simpler, semi-quantitative method for screening the binding of multiple peptide variants.[19][20][21][22][23]

Troubleshooting Guides

Problem 1: Low or no detectable binding of CAQK to the target.
Possible Cause Troubleshooting Step
Incorrect Peptide Sequence or Purity Verify the sequence and purity (>95%) of the synthesized this compound using mass spectrometry and HPLC.
Inactive Target Protein/ECM Component Ensure the target protein (e.g., tenascin-C) or ECM preparation is correctly folded and active. Use a positive control if available.
Inappropriate Buffer Conditions Optimize buffer pH, salt concentration, and additives. The binding of CAQK may be sensitive to ionic strength.
Cysteine Oxidation The free sulfhydryl group of the cysteine residue may be important for binding. Prepare fresh peptide solutions and consider including a reducing agent like DTT or TCEP in your buffer if compatible with your assay.
Assay Sensitivity The binding affinity may be too low for the chosen detection method. Try a more sensitive technique or increase the concentrations of the reactants.
Problem 2: Inconsistent binding affinity results between different experiments.
Possible Cause Troubleshooting Step
Peptide Aggregation Visually inspect the peptide solution for precipitation. Use dynamic light scattering (DLS) to check for aggregation. If aggregation is suspected, try different buffer conditions or sonicate the solution briefly.
Variability in Target Preparation Ensure consistent preparation and handling of the target protein or ECM extract across all experiments.
Instrument Fluctuation Calibrate and validate the performance of your instrument (SPR, ITC, etc.) regularly.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations.
Problem 3: Alanine scan of CAQK results in decreased or abolished binding for all substitutions.

This scenario suggests that all original residues in the this compound are important for its interaction with the target. The small size of the peptide means that each residue likely plays a critical role in maintaining the necessary conformation and making key contacts with the target.

Workflow for Further Investigation:

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple1 Couple Fmoc-K(Boc)-OH Deprotect1->Couple1 Wash1 Wash (DMF/DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Q(Trt)-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple3 Couple Fmoc-A-OH Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple4 Couple Fmoc-C(Trt)-OH Deprotect4->Couple4 Wash4 Wash Couple4->Wash4 Cleave Cleave from Resin (TFA cocktail) Wash4->Cleave Purify Purify by HPLC Cleave->Purify Characterize Characterize (Mass Spec) Purify->Characterize End End: Purified Peptide Characterize->End SPR_Cycle cluster_0 SPR Experimental Cycle A Baseline (Running Buffer) B Analyte Association A->B Inject Peptide C Analyte Dissociation B->C Inject Buffer D Surface Regeneration C->D Inject Regeneration Solution D->A Inject Running Buffer

References

Addressing potential immunogenicity of CAQK peptide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for addressing the potential immunogenicity of CAQK peptide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is CAQK and why is it used in drug conjugates?

A: CAQK is a small tetrapeptide (Cys-Ala-Gln-Lys) that has been identified for its ability to target the extracellular matrix components that are upregulated in injured tissues, such as in traumatic brain injury or demyelination.[1][2][3] This targeting capability makes it a promising candidate for delivering therapeutic payloads directly to sites of disease or injury.[1][2]

Q2: What is immunogenicity and why is it a concern for this compound conjugates?

A: Immunogenicity is the propensity of a substance, such as a therapeutic peptide conjugate, to trigger an unwanted immune response in the body.[4][5] This can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the drug, alter its pharmacokinetics, or, in rare cases, cause adverse events.[6][7] While short peptides like CAQK are often considered non-immunogenic, the entire conjugate—including the linker, the payload (drug), and any modifications—can be recognized as foreign by the immune system.[1][8]

Q3: What factors can influence the immunogenicity of a this compound conjugate?

A: Several factors can contribute to the immunogenicity of a peptide conjugate:

  • Peptide Sequence: The presence of T-cell epitopes (parts of the peptide that can be presented by MHC molecules) can initiate an immune response.[9][10][11]

  • Conjugated Payload: The drug or molecule attached to the this compound can be immunogenic itself.

  • Linker Chemistry: The type of chemical linker used to attach the payload can influence how the conjugate is processed and presented to the immune system.[1][12]

  • Impurities and Aggregates: Product-related impurities, such as aggregates or fragments generated during manufacturing, can be highly immunogenic.[4][5]

  • Route of Administration and Dosing: The way the drug is administered and the frequency of dosing can impact the type and magnitude of the immune response.

Q4: What are the main types of assays used to assess immunogenicity?

A: Immunogenicity assessment typically involves a multi-tiered approach:

  • In Silico Prediction: Computational algorithms are used to predict potential T-cell epitopes within the peptide and payload sequence by modeling their binding to Human Leukocyte Antigen (HLA) molecules.[9][13] This is an important first step in risk assessment.[9][13]

  • In Vitro Assays: These include T-cell activation assays (e.g., ELISpot, proliferation assays) that measure the response of human immune cells to the conjugate, and MHC binding assays that confirm the in silico predictions.[14][15][16]

  • In Vivo Studies: Pre-clinical animal studies are conducted to detect the formation of anti-drug antibodies (ADAs).

  • Clinical Monitoring: In human trials, patient samples are tested for ADAs using sensitive immunoassays like ELISA.[17]

Immunogenicity Assessment Workflow

The following diagram outlines a typical workflow for assessing and mitigating the immunogenicity risk of a this compound conjugate.

Immunogenicity_Workflow cluster_0 Phase 1: Risk Prediction & Design cluster_1 Phase 2: In Vitro Confirmation cluster_2 Phase 3: Pre-clinical & Clinical cluster_3 Mitigation Loop InSilico In Silico Prediction (T-Cell Epitope Mapping) Design Conjugate Design (Peptide, Linker, Payload) InSilico->Design Inform Design MHC_Binding MHC-Peptide Binding Assays Design->MHC_Binding TCell_Assay T-Cell Activation Assays (e.g., ELISpot, Proliferation) MHC_Binding->TCell_Assay InVivo In Vivo Animal Studies (ADA Assessment) TCell_Assay->InVivo Mitigate Mitigation Strategy (e.g., De-immunization, PEGylation) TCell_Assay->Mitigate High Risk Clinical Clinical Trials (ADA Monitoring) InVivo->Clinical Mitigate->Design Redesign

Caption: Workflow for immunogenicity risk assessment and mitigation.

Troubleshooting Guides

This section addresses common problems encountered during the immunogenicity assessment of this compound conjugates.

ProblemPotential CausesRecommended Solutions
High Background in Anti-Drug Antibody (ADA) ELISA 1. Insufficient blocking. 2. Non-specific binding of detection antibody. 3. Low-quality or aggregated conjugate reagents. 4. High salt concentration in buffers.[18]1. Increase blocking buffer concentration or incubation time. Try different blocking agents (e.g., BSA, non-fat milk).[18] 2. Reduce the concentration of the detection antibody. Use an affinity-purified antibody.[18] 3. Use a fresh batch of conjugate. Ensure proper storage to minimize freeze/thaw cycles.[18] 4. Optimize salt concentration in wash buffers to reduce weak, non-specific interactions.[18]
Poor or No Signal in Positive Control for ADA Assay 1. Poor binding of the CAQK conjugate to the ELISA plate. 2. Low-affinity positive control antibody.[19] 3. Inactive labeled detection reagent. 4. Steric hindrance from the conjugate label (e.g., biotin) blocking the antibody binding site.[19]1. Extend coating incubation time or increase coating concentration. Try different coating buffers.[18] 2. Screen multiple positive control antibodies, preferably polyclonal, to find one with robust binding in a bridging format.[19] 3. Check the expiration date and storage of the detection reagent. 4. Synthesize the conjugate with a longer spacer arm between the peptide and the label.[19]
High Variability Between Replicate Wells (High %CV) 1. Inconsistent pipetting technique.[18] 2. Improper mixing of reagents. 3. Edge effects in the microplate due to temperature or evaporation gradients. 4. Inadequate washing of wells.[18]1. Use calibrated pipettes and change tips for each standard and sample. Pipette against the side of the well to avoid splashing.[18] 2. Ensure all reagents are thoroughly mixed before use.[18] 3. Avoid using the outermost wells of the plate. Ensure the plate is sealed properly during incubations. 4. Ensure wells are completely filled and emptied during each wash step. Increase the number of wash cycles.[18]
Inconsistent Results in T-Cell Proliferation Assay (e.g., CFSE) 1. High background proliferation in negative controls. 2. Donor-to-donor variability in PBMC response. 3. Suboptimal peptide/conjugate concentration causing toxicity. 4. Low cell viability.1. Ensure high-quality, endotoxin-free reagents. Rest PBMCs overnight before starting the assay. 2. Use a large panel of healthy donors (e.g., 20-50) to ensure the results are representative of a broad range of HLA types.[6] 3. Perform a dose-response experiment to find the optimal concentration that stimulates a response without being cytotoxic. 4. Handle cells gently and ensure proper cryopreservation and thawing procedures.

Key Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) Bridging ELISA

This assay detects antibodies that can bind to two molecules of the CAQK conjugate simultaneously.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 1-5 µg/mL of unlabeled CAQK conjugate in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1-5% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of standards (positive control antibody), quality controls, and test samples (e.g., patient serum) to the wells. Incubate for 2 hours at room temperature.

  • Detection Reagent Incubation: Wash the plate. Add 100 µL of biotinylated CAQK conjugate and streptavidin-HRP-conjugated CAQK conjugate, diluted in Assay Buffer. Incubate for 1-2 hours at room temperature. This forms the "bridge": Plate-Conjugate-ADA-Biotin-Conjugate-Strep-HRP.

  • Signal Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of ADA present.

Protocol 2: T-Cell Epitope Functional Assay (ELISpot)

This protocol measures the activation of T-cells in response to the CAQK conjugate by quantifying cytokine secretion (e.g., IFN-γ).

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Antigen Presenting Cell (APC) Preparation: Generate monocyte-derived dendritic cells (DCs) from the PBMCs to serve as efficient APCs.

  • Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ). Incubate overnight at 4°C.

  • Cell Plating: Wash and block the plate. Add APCs to each well. Then, add the purified CD4+ or CD8+ T-cells.

  • Stimulation: Add the this compound conjugate, control peptides (positive and negative), and a vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. During this time, activated T-cells will secrete cytokines, which are captured by the antibodies on the membrane.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-cytokine detection antibody. Incubate for 2 hours.

  • Signal Development: Wash the plate. Add streptavidin-alkaline phosphatase and incubate for 1 hour. Wash again and add the BCIP/NBT substrate. Spots will form where cytokines were secreted.

  • Analysis: Allow spots to develop, then wash the plate with distilled water and let it dry. Count the spots in each well using an automated ELISpot reader. An increase in spot count relative to the negative control indicates a T-cell response.

Signaling Pathways and Logic Diagrams

Immune Response Activation Pathway

This diagram illustrates the simplified signaling cascade leading to an anti-drug antibody response against a peptide conjugate.

Immune_Response APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Helper CD4+ Helper T-Cell APC->T_Helper 2. Antigen Presentation (on MHC-II) Conjugate This compound Conjugate Conjugate->APC 1. Uptake & Processing B_Cell B-Cell T_Helper->B_Cell 3. T-Cell Help (Activation) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell 4. Differentiation ADA Anti-Drug Antibodies (ADA) Plasma_Cell->ADA 5. ADA Production

Caption: Pathway of T-cell dependent ADA production.
Troubleshooting Logic for ADA Assay Failure

Use this decision tree to diagnose a failed or unreliable Anti-Drug Antibody (ADA) assay.

Troubleshooting_Tree Start Problem: ADA Assay Failure Check_PC Is the Positive Control (PC) Signal Strong? Start->Check_PC Check_NC Is the Negative Control (NC) Signal High? Check_PC->Check_NC Yes Sol_PC Troubleshoot PC: - Check conjugate coating - Verify PC antibody affinity - Test new detection reagents Check_PC->Sol_PC No Sol_NC Troubleshoot High Background: - Optimize blocking step - Reduce detection Ab conc. - Check for reagent aggregation Check_NC->Sol_NC Yes Check_CV Is %CV between replicates high? Check_NC->Check_CV No Sol_CV Troubleshoot Variability: - Review pipetting technique - Ensure proper mixing - Check for plate edge effects Check_CV->Sol_CV Yes Final Assay conditions likely suboptimal. Re-validate. Check_CV->Final No

Caption: Decision tree for troubleshooting ADA assay issues.

References

Technical Support Center: Optimizing CAQK-Delivered Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the therapeutic index of drugs delivered using the CAQK peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary application?

The this compound is a tetrapeptide with the amino acid sequence Cysteine-Alanine-Glutamine-Lysine.[1][2][3] Its primary application is as a targeting moiety in drug delivery systems.[4][5][6] It selectively binds to components of the extracellular matrix (ECM), such as proteoglycan complexes, that are upregulated at sites of injury, particularly within the central nervous system (CNS).[4][6][7] This targeting ability allows for the concentrated delivery of therapeutic agents to injured tissues while minimizing exposure to healthy tissues.[4][6][8]

Q2: What is the mechanism of action for CAQK targeting?

The this compound targets a proteoglycan complex that is upregulated in injured tissues.[4][6] Specifically, it has been shown to bind to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C, which are components of the glial scar that forms after CNS injury.[7][9][10] This interaction is what allows CAQK-conjugated drugs or nanoparticles to accumulate at the site of injury.[4][6][8]

Q3: How can conjugating my drug to CAQK improve its therapeutic index?

Improving the therapeutic index is a key advantage of peptide-drug conjugates (PDCs).[11] By conjugating a therapeutic agent to CAQK, you can achieve targeted delivery to the site of disease or injury. This targeted approach can lead to:

  • Increased local drug concentration: Delivering a higher concentration of the drug directly to the target tissue can enhance its therapeutic effect.[12]

  • Reduced systemic toxicity: By minimizing the exposure of healthy tissues to the drug, the potential for off-target side effects is reduced.[11][12]

  • Lower required dosage: Achieving a therapeutic effect with a lower overall dose can further decrease toxicity.[1][3][13]

Q4: What are some common payloads that can be delivered with CAQK?

CAQK has been used to deliver a range of therapeutic and imaging agents, from small molecule drugs to larger nanoparticles.[4][6] Examples include:

  • Small molecule drugs: Such as the anti-inflammatory drug methylprednisolone.[1][3][13]

  • Silencing oligonucleotides (siRNA): For gene silencing applications in injured brain tissue.[4][6][8]

  • Nanoparticles: Including porous silicon nanoparticles, liposomes, and polymeric micelles, which can encapsulate a variety of drugs.[1][2][3][7][13]

Troubleshooting Guide

Issue 1: Low accumulation of CAQK-conjugated drug at the target site.

  • Possible Cause 1: Rapid systemic clearance of the CAQK-conjugate.

    • Troubleshooting Tip: The free this compound has poor pharmacokinetics and is cleared rapidly from circulation.[14][15] To overcome this, consider conjugating the CAQK-drug to a polymer scaffold like polyethylene (B3416737) glycol (PEG). PEGylation has been shown to extend the circulation half-life of CAQK by approximately 90-fold, leading to increased accumulation in the injured brain.[9][14][15][16][17][18]

  • Possible Cause 2: Instability of the linker between CAQK and the drug.

    • Troubleshooting Tip: The choice of linker chemistry is critical for the stability and in vivo performance of the conjugate.[19] Ensure that the linker is stable in plasma to prevent premature release of the drug. Different linker chemistries, such as maleimide-thiol and dibenzocyclooctyne (DBCO)-azide, can have distinct effects on biodistribution and clearance.[14][15]

  • Possible Cause 3: The target ECM components are not sufficiently upregulated in your model.

    • Troubleshooting Tip: Confirm the expression of CAQK targets like CSPGs or tenascin-C in your specific disease or injury model and at the time point of your experiment. The expression of these molecules can vary depending on the nature and stage of the injury.

Issue 2: High off-target accumulation of the CAQK-conjugated drug.

  • Possible Cause 1: Non-specific binding of the conjugate.

    • Troubleshooting Tip: The physicochemical properties of the entire conjugate, not just the this compound, will influence its biodistribution. The choice of linker and the overall charge of the nanoparticle or polymer can affect off-target accumulation.[20] For example, DBCO-azide linkers have been associated with longer retention in filtration organs like the liver, kidney, and spleen compared to maleimide-thiol linkers.[14][15][17]

  • Possible Cause 2: The payload itself has a high affinity for certain off-target tissues.

    • Troubleshooting Tip: Characterize the biodistribution of the unconjugated payload to understand its intrinsic off-target propensities. If the payload has significant off-target accumulation on its own, strategies to further improve the targeting efficiency of the CAQK-conjugate may be necessary, such as optimizing the linker to ensure it is only cleaved at the target site.

Issue 3: Difficulty in synthesizing or characterizing the CAQK-drug conjugate.

  • Possible Cause 1: Inefficient conjugation chemistry.

    • Troubleshooting Tip: The cysteine residue in the this compound is often used for conjugation via maleimide-thiol chemistry.[14][15] Ensure that the reaction conditions (pH, temperature, stoichiometry) are optimized for this reaction. Alternative click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC) using a DBCO-azide linker, can also be employed.[14][15]

  • Possible Cause 2: Heterogeneity of the final product.

    • Troubleshooting Tip: It is crucial to thoroughly purify and characterize the final conjugate to ensure a homogenous product. Techniques such as polyacrylamide gel electrophoresis (PAGE) and absorbance spectroscopy can be used to confirm successful conjugation and purification.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of CAQK and CAQK-PEG Conjugates

ParameterFree this compoundCAQK-PEG ConjugateFold ChangeReference
Circulation Half-life Rapid ClearanceExtended by ~90-fold~90x[9][14][15][16][17][18]
Accumulation in Injured Brain LowSignificantly Increased-[9][14][15][16][17][18]

Table 2: Biodistribution of CAQK-PEG Conjugates with Different Linker Chemistries

Linker ChemistryOff-Target Retention in Liver, Kidney, SpleenReference
Maleimide-Thiol Lower[15]
DBCO-Azide Higher[14][15][17]

Experimental Protocols

Protocol 1: Evaluation of this compound Binding to Injured Tissue Sections

This protocol is adapted from studies evaluating the binding of fluorescently labeled CAQK to ex vivo tissue sections.[1]

  • Tissue Preparation:

    • Obtain frozen brain sections from your animal model of injury and from healthy controls.

    • Allow the sections to reach room temperature.

  • Peptide Incubation:

    • Prepare a solution of fluorescein (B123965) amidite (FAM)-labeled this compound in phosphate-buffered saline with Tween 20 (PBS-T) at a concentration of 100 nM.

    • As a negative control, use a non-targeting peptide such as FAM-labeled CGGK.[1][2][3][13]

    • Incubate the tissue sections with the peptide solution overnight at 4°C.

  • Washing:

    • Wash the sections thoroughly with PBS-T to remove any unbound peptide.

  • Imaging:

    • Mount the sections with an appropriate mounting medium.

    • Visualize the sections using a fluorescence microscope to detect the FAM-labeled peptides.

Protocol 2: In Vivo Homing of CAQK-Conjugates

This protocol describes a general procedure to assess the in vivo targeting of CAQK-conjugates.[1]

  • Animal Model:

    • Use an appropriate animal model of CNS injury (e.g., lysolecithin-induced demyelination, traumatic brain injury).

  • Injection of CAQK-Conjugate:

    • Dissolve the FAM-labeled CAQK-conjugate in sterile PBS.

    • Administer the conjugate to the animals via intravenous injection (e.g., tail vein). A typical dose might be 50 nmol of the FAM-labeled peptide.[1]

  • Circulation Time:

    • Allow the conjugate to circulate for a predetermined amount of time (e.g., 2 hours).[1]

  • Tissue Collection and Processing:

    • At the end of the circulation period, sacrifice the animals and perfuse intracardially with PBS to remove blood from the vasculature.

    • Collect the brains or other target tissues and post-fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Process the tissues for histology (e.g., cryosectioning).

  • Immunohistochemistry and Imaging:

    • Perform immunohistochemistry on the tissue sections to identify specific cell types (e.g., astrocytes using GFAP, microglia using Iba1) or other markers of injury.

    • Use a fluorescence microscope to visualize the co-localization of the FAM-labeled CAQK-conjugate with the injury site and specific cell types.

Visualizations

CAQK_Targeting_Mechanism cluster_circulation Systemic Circulation cluster_injury_site Site of Injury (e.g., CNS) CAQK_Drug CAQK-Drug Conjugate ECM Upregulated Extracellular Matrix (CSPGs, Tenascin-C) CAQK_Drug->ECM Binding Therapeutic_Effect Therapeutic_Effect CAQK_Drug->Therapeutic_Effect Drug Release & Therapeutic Action Injured_Cells Injured Cells (e.g., Neurons, Glia) ECM->Injured_Cells Associated with

Caption: Mechanism of CAQK-mediated drug targeting to the site of injury.

Experimental_Workflow_In_Vivo_Homing start Start: Animal Model of Injury injection Intravenous Injection of Fluorescent CAQK-Conjugate start->injection circulation Allow for Circulation (e.g., 2 hours) injection->circulation perfusion Sacrifice and Perfuse with PBS circulation->perfusion tissue_collection Collect and Fix Target Tissue perfusion->tissue_collection histology Tissue Processing and Immunohistochemistry tissue_collection->histology imaging Fluorescence Microscopy and Co-localization Analysis histology->imaging end End: Assess Targeting imaging->end

Caption: Experimental workflow for assessing in vivo homing of CAQK-conjugates.

Troubleshooting_Logic start Problem: Low Target Accumulation cause1 Rapid Systemic Clearance? start->cause1 solution1 Solution: PEGylation to increase half-life cause1->solution1 Yes cause2 Unstable Linker? cause1->cause2 No solution2 Solution: Optimize linker chemistry for stability cause2->solution2 Yes cause3 Low Target Expression? cause2->cause3 No solution3 Solution: Verify ECM target upregulation in model cause3->solution3 Yes

Caption: Troubleshooting logic for low target accumulation of CAQK-delivered drugs.

References

Validation & Comparative

A Comparative Guide to CNS Targeting Peptides: CAQK vs. RGERPPR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to the central nervous system (CNS) represents a significant challenge and a critical goal. This guide provides an objective comparison of two peptides, CAQK and RGERPPR, that have demonstrated potential for CNS targeting, albeit for distinct applications. We will delve into their mechanisms of action, quantitative performance data from preclinical studies, and the experimental protocols utilized to evaluate their efficacy.

This comparison will highlight that while both are short peptides with CNS-targeting capabilities, their applications are highly specialized. CAQK has emerged as a promising tool for targeting areas of CNS injury, whereas RGERPPR has been primarily investigated for its ability to target brain tumors.

At a Glance: Key Differences Between CAQK and RGERPPR

FeatureCAQK PeptideRGERPPR Peptide
Primary CNS Target Injured CNS tissue (brain and spinal cord)Glioblastoma (Brain Tumors)
Targeting Mechanism Binds to upregulated chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) in the extracellular matrix of injured CNS tissue.[1][2][3]Binds to Neuropilin-1 (NRP-1), a receptor overexpressed on glioma cells and the blood-brain barrier (BBB).[4]
Primary Application Delivery of therapeutics to sites of traumatic brain injury, spinal cord injury, and demyelination.[2][3][5]Delivery of therapeutics and imaging agents to glioblastoma.[4][6]
Blood-Brain Barrier Crosses a compromised BBB in injury models and potentially a nearly intact BBB in certain conditions.[5]Utilizes receptor-mediated transcytosis via NRP-1 to cross the BBB.[1]

Quantitative Performance Data

The following tables summarize the available quantitative data on the CNS targeting efficiency of CAQK and RGERPPR from various preclinical studies. It is important to note that direct comparative studies between these two peptides for the same application have not been reported due to their distinct targeting profiles.

Table 1: this compound Brain Accumulation in CNS Injury Models
Animal ModelInjury TypeAdministration RouteTime Post-InjectionBrain Accumulation (%ID/g)Reference
MousePenetrating Brain InjuryIntravenous24 hours (prophylactic)4.5[7]
MousePenetrating Brain InjuryIntravenous-35-fold higher than control peptide[8]
MouseDemyelination (Lysolecithin-induced)Intravenous2 hoursAccumulation observed in demyelinated areas[9]

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: RGERPPR Peptide Tumor Accumulation in Glioblastoma Models
Animal ModelTumor ModelAdministration RouteTime Post-InjectionTumor Accumulation (%ID/g)Reference
MouseIntracranial U87 GliomaIntravenous1 hour5.41 ± 0.07[10]
MouseIntracranial U87 GliomaIntravenous2 hours2.43 ± 0.85[10]

%ID/g: Percentage of Injected Dose per gram of tissue.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the Injured Extracellular Matrix

The this compound's targeting mechanism is passive, relying on the pathological changes that occur in the CNS following injury. It does not target a specific cell surface receptor for cellular uptake but rather binds to components of the extracellular matrix that are exposed and upregulated after tissue damage.

CAQK_Mechanism cluster_blood Bloodstream cluster_cns Injured CNS CAQK_blood CAQK-Drug Conjugate BBB Compromised Blood-Brain Barrier CAQK_blood->BBB Extravasation CAQK_cns CAQK-Drug Conjugate BBB->CAQK_cns ECM Upregulated CSPGs in Extracellular Matrix CAQK_cns->ECM Binding

This compound targeting mechanism in the injured CNS.
RGERPPR Peptide: Neuropilin-1 Mediated Transcytosis

The RGERPPR peptide utilizes an active transport mechanism to cross the blood-brain barrier and target glioma cells. It acts as a ligand for Neuropilin-1 (NRP-1), a receptor that is overexpressed on both the endothelial cells of the BBB in the tumor microenvironment and on the surface of glioblastoma cells.[4] The binding of RGERPPR to NRP-1 initiates a process of endocytosis and transcytosis, allowing the peptide and its cargo to be transported across the BBB and into the tumor tissue.[1]

RGERPPR_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma (Tumor) RGERPPR_blood RGERPPR-Drug Conjugate NRP1 Neuropilin-1 (NRP-1) RGERPPR_blood->NRP1 Binding Endosome Endocytic Vesicle NRP1->Endosome Endocytosis RGERPPR_brain RGERPPR-Drug Conjugate Endosome->RGERPPR_brain Transcytosis Glioma Glioma Cell (NRP-1+) RGERPPR_brain->Glioma Binding & Internalization

RGERPPR peptide transport across the BBB via NRP-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the CNS targeting capabilities of CAQK and RGERPPR.

In Vivo Targeting of CAQK to Injured CNS

This protocol outlines a general workflow for evaluating the accumulation of CAQK in a mouse model of CNS injury.

CAQK_Workflow cluster_protocol CAQK In Vivo Targeting Protocol P1 Induce CNS Injury (e.g., TBI, SCI, Demyelination) in mouse model P2 Administer Fluorescently-labeled CAQK (e.g., FAM-CAQK) intravenously P1->P2 P3 Allow for circulation (e.g., 1-2 hours) P2->P3 P4 Perfuse animal and harvest brain/spinal cord P3->P4 P5 Tissue Sectioning and Immunohistochemistry P4->P5 P6 Fluorescence Microscopy to visualize CAQK accumulation P5->P6 P7 Quantitative Analysis (e.g., fluorescence intensity, %ID/g via radiolabeling) P6->P7

Experimental workflow for assessing CAQK targeting.

A typical study involves inducing a specific CNS injury in mice, such as traumatic brain injury or lysolecithin-induced demyelination.[5][11] Following the injury, a fluorescently labeled version of the this compound is administered intravenously.[5][9] After a circulation period, the animal is euthanized, and the brain and/or spinal cord are collected.[9] The tissue is then processed for histological analysis, and the accumulation of the fluorescently labeled peptide in the injured area is visualized and quantified using microscopy.[9] For biodistribution studies, a radiolabeled peptide is often used, and the radioactivity in various organs is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).[7]

In Vivo Targeting of RGERPPR to Glioblastoma

This protocol describes a general workflow for evaluating the accumulation of RGERPPR in a mouse model of glioblastoma.

RGERPPR_Workflow cluster_protocol RGERPPR In Vivo Targeting Protocol P1 Establish Intracranial Glioblastoma Xenograft (e.g., U87 cells) in nude mice P2 Administer Labeled RGERPPR (e.g., radiolabeled, fluorescent) intravenously P1->P2 P3 Allow for circulation (e.g., 1-2 hours) P2->P3 P4 Perform in vivo imaging (e.g., SPECT/CT, fluorescence imaging) P3->P4 P5 Euthanize animal and harvest brain and other organs P4->P5 P6 Ex vivo Biodistribution Analysis (gamma counting or fluorescence) P5->P6 P7 Calculate Tumor-to-Brain Ratio and %ID/g in tissues P6->P7

Experimental workflow for assessing RGERPPR targeting.

To evaluate the efficacy of RGERPPR in targeting glioblastoma, an intracranial tumor model is first established in immunocompromised mice, for example, by injecting human U87 glioma cells into the brain.[6][10] A labeled version of the RGERPPR peptide (e.g., radiolabeled with Indium-111 for SPECT imaging) is then administered intravenously.[10] In vivo imaging techniques can be used to monitor the accumulation of the peptide in the tumor over time.[10] Following the imaging, the animals are euthanized, and the brain, tumor, and other major organs are harvested for ex vivo biodistribution analysis.[10] This allows for the precise quantification of peptide accumulation in the tumor and other tissues, and the calculation of tumor-to-brain ratios.[10]

Conclusion

References

Validation of CAQK peptide binding specificity using a control peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the CAQK peptide against a control peptide, supported by experimental data and detailed protocols. The this compound, a promising agent for targeted drug delivery in the central nervous system (CNS), demonstrates highly specific binding to injured neural tissue, a critical attribute for therapeutic efficacy and safety.

The tetrapeptide CAQK (Cysteine-Alanine-Glutamine-Lysine) has emerged as a significant tool in the targeted delivery of therapeutics to sites of CNS injury. Its efficacy hinges on its ability to selectively bind to the extracellular matrix (ECM) of injured tissues, which is characterized by the upregulation of a specific proteoglycan complex.[1][2][3] This guide details the experimental validation of CAQK's binding specificity, primarily through the use of control peptides, providing a framework for its application in research and drug development.

Comparative Analysis of Binding Specificity: CAQK vs. Control Peptides

To ascertain the specific binding of the this compound, studies have consistently employed control peptides. The most commonly used controls are a scrambled version of the this compound (e.g., ACKQ) and a peptide of similar length and charge (e.g., CGGK).[4][5] These controls are crucial for demonstrating that the binding of CAQK is sequence-dependent and not a result of non-specific electrostatic interactions.

While many studies qualitatively confirm the superior binding of CAQK, quantitative data underscores the remarkable specificity of this peptide. One key study demonstrated a 35-fold higher accumulation of CAQK-conjugated nanoparticles in injured brain tissue compared to nanoparticles conjugated with a control peptide.[6]

PeptideTarget Tissue/ModelBinding OutcomeReference
FAM-CAQK Demyelinating lesions (mouse model)Strong, specific binding to lesion sites[4][7]
FAM-ACKQ Demyelinating lesions (mouse model)No significant binding detected[4]
FAM-CGGK Demyelinating lesions (mouse model)Absent or minimal binding to lesion sites[5][8]
CAQK-NP Traumatic Brain Injury (mouse model)35-fold higher accumulation than control peptide-NP[6]
Control-NP Traumatic Brain Injury (mouse model)Minimal accumulation[6]

Experimental Protocols for Validating Binding Specificity

The validation of CAQK's binding specificity relies on a combination of in vivo and ex vivo experimental techniques. These protocols are designed to visualize and quantify the accumulation of fluorescently labeled this compound in comparison to a fluorescently labeled control peptide.

In Vivo Homing Studies

This protocol assesses the ability of the this compound to selectively home to injured CNS tissue after systemic administration.

  • Animal Model: Induce a CNS injury in a suitable animal model (e.g., traumatic brain injury, spinal cord injury, or lysolecithin-induced demyelination in rodents).[4][7]

  • Peptide Administration: Intravenously inject a solution of FAM-labeled this compound or a FAM-labeled control peptide (e.g., ACKQ or CGGK) into the tail vein of the animal. A typical dose is 100 nmoles of peptide in 100 µl of PBS.[4]

  • Circulation and Perfusion: Allow the peptide to circulate for a defined period (e.g., 60 minutes).[4] Following circulation, perfuse the animal with phosphate-buffered saline (PBS) to remove unbound peptide from the vasculature.

  • Tissue Extraction and Imaging: Harvest the brain or spinal cord tissue and prepare it for fluorescence imaging. This can involve cryosectioning and mounting on slides.

  • Analysis: Use fluorescence microscopy to visualize and quantify the accumulation of the FAM-labeled peptides in the injured versus healthy tissue. The fluorescence intensity in the lesion area is compared between the CAQK and control peptide groups.

Ex Vivo Binding Assay

This protocol evaluates the binding of the this compound to sections of injured CNS tissue.

  • Tissue Preparation: Obtain frozen sections of injured and healthy CNS tissue from an appropriate animal model.

  • Peptide Incubation: Incubate the tissue sections with a solution containing either FAM-labeled this compound or a FAM-labeled control peptide at a specific concentration (e.g., 100 nM in PBS with a mild detergent like Tween-20) overnight at 4°C.[5]

  • Washing: Wash the sections thoroughly with PBS to remove any unbound peptide.

  • Imaging and Analysis: Mount the tissue sections and visualize the bound peptide using fluorescence microscopy. Quantify the fluorescence intensity in the injured areas for both the CAQK and control peptide-treated sections.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological implications of CAQK binding, the following diagrams are provided.

experimental_workflow Experimental Workflow for CAQK Binding Specificity Validation cluster_invivo In Vivo Homing cluster_exvivo Ex Vivo Binding injury Induce CNS Injury (e.g., TBI, SCI) injection Intravenous Injection (FAM-CAQK vs. FAM-Control) injury->injection circulation Peptide Circulation (e.g., 60 min) injection->circulation perfusion Perfusion with PBS circulation->perfusion tissue_extraction Tissue Extraction perfusion->tissue_extraction imaging_invivo Fluorescence Imaging tissue_extraction->imaging_invivo analysis_invivo Quantitative Analysis imaging_invivo->analysis_invivo tissue_prep Prepare Injured CNS Tissue Sections incubation Incubate with Peptides (FAM-CAQK vs. FAM-Control) tissue_prep->incubation washing Wash Unbound Peptides incubation->washing imaging_exvivo Fluorescence Imaging washing->imaging_exvivo analysis_exvivo Quantitative Analysis imaging_exvivo->analysis_exvivo

A flowchart of the in vivo and ex vivo experimental workflows.

The binding of CAQK to the ECM, particularly to the upregulated protein tenascin-C, is believed to trigger downstream signaling events that contribute to its therapeutic effects, including the reduction of neuroinflammation and apoptosis.[9][10] A key pathway implicated in neuroinflammation following CNS injury is the TYROBP signaling pathway in microglia, the resident immune cells of the brain.[11]

TYROBP_Signaling_Pathway TYROBP Signaling Pathway in Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TREM2 TREM2 TYROBP TYROBP TREM2->TYROBP associates with SRC SRC Kinases TYROBP->SRC activates SYK SYK SRC->SYK phosphorylates PI3K PI3K SYK->PI3K PLCg PLCγ SYK->PLCg Vav Vav SYK->Vav Downstream Downstream Signaling (e.g., NF-κB activation) PI3K->Downstream PLCg->Downstream Vav->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation

The TYROBP signaling cascade in microglial cells.

The interaction of CAQK with tenascin-C is thought to modulate the inflammatory environment and reduce neuronal apoptosis. The proposed mechanism involves the interference with tenascin-C's pro-inflammatory signaling.

CAQK_TenascinC_Signaling Proposed CAQK-Tenascin-C Signaling cluster_ecm Extracellular Matrix cluster_cell Microglia / Neuron cluster_outcome Therapeutic Outcome CAQK This compound TenascinC Tenascin-C CAQK->TenascinC binds to Receptor Cell Surface Receptor (e.g., Integrin, TLR4) CAQK->Receptor inhibits TenascinC->Receptor activates Inflammation Neuroinflammation Receptor->Inflammation Apoptosis Apoptosis Receptor->Apoptosis Reduced_Inflammation Reduced Neuroinflammation Reduced_Apoptosis Reduced Apoptosis

CAQK's proposed mechanism of action via Tenascin-C.

References

Scrambled CAQK Peptide (CGGK): A Comparative Guide for Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool for targeted drug delivery, particularly in the context of central nervous system (CNS) injuries. Its ability to home to sites of injury, such as those found in traumatic brain injury (TBI) and multiple sclerosis, has been demonstrated in numerous studies. To validate the specificity of CAQK's targeting capabilities, a scrambled version of the peptide, CGGK (cysteine-glycine-glycine-lysine), is frequently employed as a negative control. This guide provides a comprehensive comparison of CAQK and CGGK, summarizing the available experimental data and providing detailed protocols for their use.

The Role of Scrambled Peptides in Validating Targeted Therapies

In peptide-based research, scrambled peptides are non-functional sequences created by rearranging the amino acids of a functional peptide. They serve as a crucial negative control to demonstrate that the observed biological effect of the parent peptide is due to its specific amino acid sequence and not merely its physicochemical properties, such as charge or size. In the case of CAQK, the scrambled CGGK peptide is used to confirm that the accumulation of CAQK at injury sites is a sequence-dependent event.

Comparative Analysis: CAQK vs. CGGK

The primary role of CGGK in published research is to serve as a negative control for the targeting specificity of CAQK. Experimental evidence consistently demonstrates that while CAQK selectively binds to injured tissues in the CNS, CGGK does not show similar accumulation.

A systematic review of the literature highlights that the majority of studies have focused on using CAQK to deliver therapeutic agents, with CGGK used to demonstrate the necessity of the CAQK sequence for this targeted delivery.[1][2] It is important to note that these studies have not extensively evaluated the intrinsic biological effects of CGGK itself. The inertness of CGGK is largely inferred from its lack of accumulation at the target site.

Quantitative Data Summary

While direct quantitative comparisons of the downstream cellular effects of CAQK versus CGGK are limited, the key differentiator lies in their binding affinity to injured tissue. The following table summarizes the comparative binding characteristics observed in preclinical models.

ParameterCAQKCGGK (Scrambled Control)Key FindingsReference
Binding to Demyelinated Lesions Present at the site of demyelination.Absent from the site of demyelination.Fluorescein amidite (FAM)-labeled CAQK recognizes and binds to demyelinated lesions in mouse brain sections, whereas FAM-labeled CGGK does not.[3]
In Vivo Accumulation at Injury Site Significant accumulation in the injured brain hemisphere.No significant accumulation; signal comparable to healthy tissue.In a mouse model of penetrating brain injury, FAM-labeled CAQK showed significant homing to the injured area, while the control peptide did not.[4]
Nanoparticle Delivery to Injury Site CAQK-coated nanoparticles show high accumulation at the injury site.Nanoparticles coated with a control peptide show significantly lower accumulation (up to 35-fold less).CAQK facilitates the targeted delivery of nanoparticles to brain injury sites, a function not observed with control peptides.[5]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing CAQK and its scrambled control, CGGK, as cited in the literature.

Evaluation of Peptide Binding on Brain Tissue Sections (Ex Vivo)

This protocol is used to assess the binding of fluorescently labeled peptides to specific regions in brain tissue sections.

Objective: To determine if CAQK specifically binds to injured brain tissue compared to the scrambled control CGGK.

Methodology:

  • Tissue Preparation: Obtain frozen brain sections from a relevant animal model of CNS injury (e.g., lysolecithin-induced demyelination).

  • Peptide Incubation:

    • Prepare solutions of FAM-labeled CAQK and FAM-labeled CGGK peptides in phosphate-buffered saline with Tween 20 (PBS-T) at a concentration of 100 nM.

    • Incubate the brain sections with either the FAM-CAQK or FAM-CGGK solution overnight at 4°C.

  • Washing: Gently wash the sections with PBS-T to remove unbound peptide.

  • Imaging:

    • Mount the sections on microscope slides.

    • Use fluorescence microscopy to detect the FAM-labeled peptides on the demyelinated sections.

    • The presence of a fluorescent signal indicates peptide binding.

Expected Outcome: A strong fluorescent signal should be observed in the demyelinated regions of sections incubated with FAM-CAQK, while little to no signal should be detected in sections incubated with FAM-CGGK.[3]

In Vivo Peptide Homing and Imaging

This protocol is designed to evaluate the ability of the peptides to target and accumulate at an injury site in a living animal.

Objective: To assess the in vivo targeting and accumulation of intravenously administered CAQK at a CNS lesion compared to CGGK.

Methodology:

  • Animal Model: Use an appropriate animal model for CNS injury (e.g., traumatic brain injury, spinal cord injury, or demyelination).

  • Peptide Administration:

    • Administer FAM-labeled CAQK or FAM-labeled CGGK intravenously to the animals. A typical dose is 100 nmoles in 100 µl of PBS.[6]

  • Circulation Time: Allow the peptides to circulate for a defined period, for example, 60 minutes to 2 hours.[3][6]

  • In Vivo Imaging:

    • Anesthetize the animals.

    • Use a whole-animal imaging system to detect the fluorescent signal from the FAM-labeled peptides.

  • Perfusion and Tissue Collection:

    • Perfuse the animals with PBS to remove circulating peptides from the bloodstream.

    • Isolate the brain or spinal cord for further analysis.

  • Ex Vivo Tissue Analysis:

    • Prepare sections from the collected tissue.

    • Use fluorescence microscopy to visualize the localization of the peptide within the tissue architecture.

    • Co-staining with markers for specific cell types or pathological features can provide further insights.

Expected Outcome: In vivo imaging and subsequent ex vivo analysis should reveal a significant accumulation of FAM-CAQK at the site of injury, while FAM-CGGK should show no specific accumulation and be cleared from circulation.[3]

Signaling Pathways and Logical Relationships

The primary mechanism of CAQK targeting involves its binding to components of the extracellular matrix that are upregulated at sites of CNS injury. While the direct downstream signaling effects of CAQK binding are still under investigation, the logical workflow for its use as a targeting agent is well-established.

G cluster_0 Experimental Workflow: Validating CAQK Targeting injury CNS Injury (e.g., TBI, Demyelination) ecm Upregulation of Extracellular Matrix Components injury->ecm peptide Systemic Administration of Fluorescently Labeled Peptides ecm->peptide caqk CAQK Peptide peptide->caqk cggk CGGK (Scrambled) Peptide peptide->cggk binding Specific Binding to Upregulated ECM caqk->binding no_binding No Specific Binding cggk->no_binding accumulation Accumulation at Injury Site binding->accumulation clearance Systemic Clearance no_binding->clearance validation Validation of Targeting Specificity accumulation->validation clearance->validation

Caption: Workflow for validating the specific targeting of this compound using CGGK as a negative control.

Conclusion

The scrambled peptide CGGK is an essential negative control for researchers working with the CAQK targeting peptide. The available data robustly supports the use of CGGK to demonstrate that the homing of CAQK to sites of CNS injury is a sequence-specific phenomenon. While direct evidence of the downstream biological inertness of CGGK is not extensively documented, its failure to accumulate at the target site provides strong evidence for its suitability as a negative control for targeted delivery applications. Researchers should include CGGK in their experimental design to rigorously validate the specificity of their CAQK-based therapeutic and diagnostic agents.

References

A Comparative Guide to the In Vivo Target Engagement of CAQK Peptide for CNS Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo target engagement of the CAQK peptide, a promising quadri-peptide (Cys-Ala-Gln-Lys) for targeting central nervous system (CNS) injuries.[1][2][3] Its performance is evaluated in the context of its mechanism of action and compared with an established alternative approach, the enzymatic degradation of the target molecule. This analysis is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their therapeutic and diagnostic development programs.

Overview of this compound and its Target

Following traumatic brain injury (TBI) or spinal cord injury (SCI), the extracellular matrix (ECM) at the injury site undergoes significant remodeling, leading to the formation of a glial scar.[4][5] A major component of this scar is a class of molecules called chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are known to inhibit axonal regeneration and plasticity.[4][5]

The this compound was identified through in vivo phage display screening in mouse models of acute brain injury.[4][6] It has been shown to selectively bind to this CSPG-rich complex in the injured CNS, making it a valuable tool for targeted delivery of therapeutic and imaging agents.[3][4] Recent studies have also suggested that the this compound itself possesses intrinsic therapeutic properties, including the reduction of neuroinflammation and apoptosis.[6][7]

Comparative Analysis of Targeting Strategies

This guide compares two distinct strategies for addressing the inhibitory effects of CSPGs in CNS injury:

  • This compound: A peptide-based approach that specifically binds to the upregulated CSPG complex at the injury site.

  • Chondroitinase ABC (ChABC): An enzymatic approach that degrades the glycosaminoglycan (GAG) chains of CSPGs, thereby reducing their inhibitory nature.[8]

FeatureThis compoundChondroitinase ABC (ChABC)
Mechanism of Action Binds specifically to the CSPG-rich extracellular matrix complex upregulated in CNS injury sites.[4]Enzymatically degrades the glycosaminoglycan side chains of CSPGs.[8]
Mode of Administration Systemic (intravenous) injection.[6]Typically requires local, invasive delivery (e.g., intrathecal injection) due to its enzymatic nature and potential for off-target effects with systemic administration.[8]
Specificity High specificity for the injured CNS tissue due to the localized upregulation of its target.[4]Acts on CSPGs wherever it is delivered, which can be beneficial at the lesion site but may have unintended consequences if not localized.[8]
Therapeutic Effect Can be used as a homing peptide to deliver conjugated therapies. Also exhibits intrinsic anti-inflammatory and neuroprotective effects.[6][7]Promotes axonal regeneration and functional recovery by removing the inhibitory barrier of CSPGs.[8]

Quantitative Data on In Vivo Target Engagement

The efficacy of a targeting agent is critically dependent on its ability to accumulate at the desired site while minimizing off-target distribution. The following table summarizes key quantitative findings from in vivo studies validating the target engagement of CAQK.

Experimental ModelMethodKey FindingReference
Penetrating Brain Injury (PBI) in miceIntravenous injection of CAQK-conjugated porous silicon nanoparticles containing siRNA.35-fold higher accumulation of CAQK-nanoparticles in the injured brain hemisphere compared to nanoparticles with a control peptide.[9]
Human Traumatic Brain Injury (ex vivo)Incubation of CAQK-conjugated silver nanoparticles on human brain sections.Significantly higher binding of CAQK-nanoparticles to injured human brain sections (cortex and corpus callosum) compared to normal brain sections.[4]
Demyelination in miceIntravenous injection of FAM-labeled this compound.Selective accumulation of FAM-CAQK in demyelinated lesions of the brain.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to validate the in vivo target engagement of the this compound.

In Vivo Phage Display for CAQK Discovery

This protocol outlines the methodology used to identify the this compound.

G cluster_0 In Vivo Phage Display Workflow T7_Phage_Library T7 Phage Library (displaying CX7C peptides) IV_Injection Intravenous Injection into Penetrating Brain Injury (PBI) Mouse Model T7_Phage_Library->IV_Injection Circulation Circulation and Target Binding IV_Injection->Circulation Perfusion Systemic Perfusion to Remove Unbound Phage Circulation->Perfusion Tissue_Homogenization Homogenization of Injured Brain Tissue Perfusion->Tissue_Homogenization Phage_Recovery Phage Recovery and Amplification Tissue_Homogenization->Phage_Recovery Sequencing High-Throughput Sequencing of Recovered Phage DNA Phage_Recovery->Sequencing CAQK_Identification Identification of Enriched This compound Sequence Sequencing->CAQK_Identification

Discovery of CAQK via in vivo phage display.

Protocol:

  • A T7 phage library displaying cyclic CX7C peptides was administered intravenously to mice with a penetrating brain injury.[4]

  • After a circulation period to allow for target binding, unbound phages were removed by systemic perfusion.[4]

  • The injured brain tissue was then homogenized, and the bound phages were recovered and amplified.[4]

  • High-throughput sequencing of the phage DNA revealed a significant enrichment of the this compound sequence.[4]

In Vivo Homing of Fluorescently Labeled CAQK

This protocol describes the validation of CAQK's selective accumulation at injury sites.

G cluster_1 FAM-CAQK Homing Validation Workflow FAM_CAQK_Synthesis Synthesis of FAM-labeled This compound IV_Injection_FAM Intravenous Injection of FAM-CAQK (and control peptide) FAM_CAQK_Synthesis->IV_Injection_FAM Animal_Model Induction of CNS Injury (e.g., TBI, Demyelination) in Mice Animal_Model->IV_Injection_FAM Circulation_Time Circulation for a Defined Period (e.g., 2 hours) IV_Injection_FAM->Circulation_Time Imaging In Vivo or Ex Vivo Fluorescence Imaging Circulation_Time->Imaging Tissue_Processing Tissue Sectioning and Immunohistochemistry Imaging->Tissue_Processing Analysis Quantification of Fluorescence in Injured vs. Control Tissue Tissue_Processing->Analysis

Workflow for validating CAQK homing in vivo.

Protocol:

  • The this compound is chemically synthesized and labeled with a fluorescent tag, such as fluoresceinamine (FAM).[4]

  • A CNS injury, such as a penetrating brain injury or lysolecithin-induced demyelination, is induced in a mouse model.[4][10]

  • FAM-CAQK is administered intravenously, typically at a dose of 50-100 nmol per mouse.[1][7]

  • After a circulation time of approximately 2 hours, the animal is imaged using an in vivo imaging system, or the brain is harvested for ex vivo imaging and histological analysis.[7]

  • Fluorescence intensity is quantified to compare the accumulation of FAM-CAQK in the injured tissue versus contralateral healthy tissue or in animals injected with a control peptide.[4]

Downstream Signaling and Therapeutic Effects

Beyond its role as a targeting moiety, CAQK has been shown to exert direct therapeutic effects. Binding of CAQK to the CSPG-rich matrix at the injury site can modulate downstream signaling pathways associated with neuroinflammation.

G cluster_2 CAQK-Mediated Anti-Inflammatory Signaling CNS_Injury CNS Injury (TBI, SCI) CSPG_Upregulation Upregulation of CSPGs in Extracellular Matrix CNS_Injury->CSPG_Upregulation CAQK_Binding This compound Binds to CSPG Complex CSPG_Upregulation->CAQK_Binding TNFa_NFkB_Inhibition Inhibition of TNFα/NFκB Signaling Pathway CAQK_Binding->TNFa_NFkB_Inhibition Reduced_Inflammation Reduced Neuroinflammation TNFa_NFkB_Inhibition->Reduced_Inflammation Reduced_Apoptosis Reduced Apoptosis TNFa_NFkB_Inhibition->Reduced_Apoptosis Neuroprotection Neuroprotection and Functional Recovery Reduced_Inflammation->Neuroprotection Reduced_Apoptosis->Neuroprotection

Proposed signaling pathway for CAQK's therapeutic effects.

Studies have indicated that CAQK-mediated targeting of the injury site leads to a reduction in the inflammatory TNFα/NFκB signaling pathway.[1] This, in turn, results in decreased expression of inflammatory markers and reduced cell death, contributing to the observed neuroprotective effects and improved functional outcomes in preclinical models.[6][7]

Conclusion

The this compound represents a highly specific and effective tool for targeting the inhibitory environment of the injured CNS. Its ability to be administered systemically and to accumulate at the site of injury offers a significant advantage over more invasive delivery methods required for alternatives like Chondroitinase ABC. Furthermore, the intrinsic anti-inflammatory and neuroprotective properties of CAQK enhance its therapeutic potential.

The quantitative data demonstrating a significant increase in the delivery of conjugated nanoparticles to the injured brain underscores the robustness of this targeting strategy.[9] For researchers and drug developers, the this compound offers a versatile platform for the targeted delivery of a wide range of therapeutic and diagnostic agents for the treatment of traumatic brain and spinal cord injuries. Further research to fully elucidate the downstream signaling pathways and to conduct direct comparative studies with other targeting modalities will continue to refine its clinical applicability.

References

A Comparative Analysis of CAQK and Other CNS Homing Peptides for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to the Central Nervous System (CNS) represents a significant hurdle. The blood-brain barrier (BBB) restricts the passage of most therapeutic agents. CNS homing peptides, which can selectively bind to and transport cargo across the BBB or to specific sites within the CNS, offer a promising solution. This guide provides a comparative analysis of the CAQK peptide and other notable CNS homing peptides, supported by available experimental data and detailed methodologies.

The this compound, a four-amino-acid sequence (Cys-Ala-Gln-Lys), has emerged as a significant tool for targeting injured areas of the CNS.[1][2][3][4] Identified through in vivo phage display, CAQK selectively binds to a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) complex upregulated in the extracellular matrix following injury, such as in traumatic brain injury (TBI) and demyelinating diseases.[5][6][7] This specificity allows for the targeted delivery of therapeutic payloads to sites of pathology.

This report contrasts CAQK with other prominent CNS homing peptides: Angiopep-2, Rabies Virus Glycoprotein (B1211001) (RVG)-derived peptides, and TGN peptide. While direct head-to-head comparative studies are limited in the existing literature, this guide synthesizes available quantitative data to facilitate an objective comparison of their performance.[6]

Comparative Performance of CNS Homing Peptides

The efficacy of CNS homing peptides can be evaluated based on several parameters, including binding affinity to their respective targets and their efficiency in traversing the BBB to accumulate in the brain. The following table summarizes key quantitative data for CAQK and its counterparts.

PeptideTargetBinding Affinity (Kd/IC50)Brain Accumulation/Targeting EfficiencyModel System(s)
CAQK Chondroitin Sulfate Proteoglycan (CSPG) ComplexData not extensively available in the form of a specific Kd value. Binding is confirmed through high phage recovery from injured brain tissue.[8]Significantly increased accumulation at injury sites in the brain and spinal cord compared to healthy tissue.[1][7]Traumatic Brain Injury (TBI), Spinal Cord Injury (SCI), Demyelinating disease models (mice, pigs).[1][7]
Angiopep-2 Low-density lipoprotein receptor-related protein 1 (LRP-1)Apparent affinity of ~313 nM for LRP-1 in rat brain endothelial cells.[9]Demonstrates efficient transport across the BBB into the brain parenchyma.[9]Brain cancer, Alzheimer's disease models (mice, rats).[10][11]
RVG Peptide (RVG-29) Nicotinic acetylcholine (B1216132) receptor (nAChR), specifically the α7 subtypeIC50 values vary depending on the nAChR subtype; shows high apparent potency for the α7 nAChR.[12][13][14][15]Facilitates delivery of various cargos across the BBB.[16][17]Neuroinflammatory and neurodegenerative disease models.[16]
TGN Peptide Not fully elucidated, identified via in vivo phage display for brain targetingBinding affinity data is not readily available.Nanoparticles decorated with TGN show enhanced brain accumulation.[18][19]General brain delivery models (mice).[18][20][21]

Signaling Pathways and Internalization Mechanisms

The ability of these peptides to deliver cargo into the CNS is largely dependent on their interaction with specific receptors on the BBB and subsequent internalization.

CAQK primarily targets the extracellular matrix at injury sites where the BBB is often compromised, allowing for accumulation.[1][2] Its mechanism is less about transcytosis across an intact BBB and more about specific binding to the exposed CSPGs in the injured microenvironment.

Angiopep-2 utilizes receptor-mediated transcytosis via the LRP-1 receptor, which is expressed on brain endothelial cells.[9][22] Upon binding, the peptide-receptor complex is internalized and transported across the cell.

LRP1_Pathway LRP-1 Mediated Transcytosis Pathway Angiopep2 Angiopep-2 LRP1 LRP-1 Receptor Angiopep2->LRP1 Binds to Binding Binding LRP1->Binding Endocytosis Endocytosis (Clathrin-mediated) Binding->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Transcytosis Transcytosis EarlyEndosome->Transcytosis Release Release into Brain Parenchyma Transcytosis->Release

LRP-1 Mediated Transcytosis Pathway

RVG peptide mimics the neurotropic properties of the rabies virus by binding to the nicotinic acetylcholine receptor (nAChR) on neuronal and endothelial cells, which triggers endocytosis.[23][24][25]

nAChR_Pathway nAChR-Mediated Endocytosis Pathway RVG RVG Peptide nAChR nAChR RVG->nAChR Binds to Binding Binding nAChR->Binding Internalization Internalization (Rac-dependent) Binding->Internalization EndosomalPathway Endosomal Pathway Internalization->EndosomalPathway IntracellularRelease Intracellular Release EndosomalPathway->IntracellularRelease

nAChR-Mediated Endocytosis Pathway

Experimental Protocols

The identification and validation of CNS homing peptides involve a series of well-defined experimental procedures. Below are summarized protocols for key experiments.

In Vivo Phage Display for Peptide Discovery

This technique is used to identify peptides that home to a specific target organ or tissue in a living animal.

PhageDisplay_Workflow In Vivo Phage Display Workflow cluster_0 Screening Rounds cluster_1 Analysis A Inject Phage Library into Animal Model B Allow Circulation and Binding A->B C Isolate Target Tissue (e.g., Injured Brain) B->C D Recover Bound Phage C->D E Amplify Recovered Phage D->E E->A Repeat 3-5 Rounds F Sequence Phage DNA to Identify Peptides E->F G Synthesize and Validate Candidate Peptides F->G

In Vivo Phage Display Workflow

Methodology:

  • Phage Library Injection: A diverse library of phages, each displaying a unique peptide sequence, is injected intravenously into an animal model (e.g., a mouse with a traumatic brain injury).

  • Circulation and Binding: The phages are allowed to circulate for a specific period, during which peptides with affinity for the target tissue will bind.

  • Tissue Isolation and Phage Recovery: The animal is perfused to remove unbound phages from the circulation. The target tissue is then harvested, and the bound phages are recovered.

  • Amplification: The recovered phages are amplified by infecting bacteria.

  • Iterative Screening: The amplified phage pool is then used for subsequent rounds of injection and recovery (typically 3-5 rounds) to enrich for the peptides with the highest affinity for the target.

  • Sequencing and Analysis: After the final round, the DNA from the enriched phage population is sequenced to identify the amino acid sequences of the homing peptides.

  • Validation: The identified peptide sequences are synthesized and labeled (e.g., with a fluorescent tag) and their homing properties are validated in new animal models.

Quantification of Peptide Accumulation in the CNS

This protocol outlines a general method for quantifying the amount of a labeled peptide that accumulates in the brain.

Methodology:

  • Peptide Labeling: The peptide of interest is conjugated to a detectable marker, such as a fluorescent dye (e.g., FAM) or a radionuclide (e.g., 125I).

  • Systemic Administration: The labeled peptide is administered to an animal model, typically via intravenous injection.[26]

  • Circulation Time: The peptide is allowed to circulate for a predetermined amount of time.

  • Perfusion: The animal is deeply anesthetized and transcardially perfused with saline to remove the peptide from the bloodstream.

  • Tissue Harvesting and Homogenization: The brain and other organs of interest are harvested and homogenized.

  • Quantification:

    • Fluorescence: The fluorescence intensity of the tissue homogenates is measured using a fluorometer. A standard curve is generated using known concentrations of the labeled peptide to determine the amount of peptide per gram of tissue.

    • Radioactivity: The radioactivity of the tissue homogenates is measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) is calculated.

  • Imaging (Qualitative/Semi-Quantitative): For fluorescently labeled peptides, brain sections can be prepared and imaged using fluorescence microscopy to visualize the distribution of the peptide within the brain tissue.

Conclusion

CAQK, Angiopep-2, RVG, and TGN peptides each offer distinct advantages for CNS-targeted delivery, dictated by their unique targets and mechanisms of action. CAQK stands out for its specificity to injured CNS tissue, making it a strong candidate for therapeutic intervention in acute injuries and neuroinflammatory conditions. Angiopep-2 and RVG, on the other hand, leverage receptor-mediated transcytosis to cross the intact BBB, opening avenues for treating a broader range of CNS disorders, including brain cancers and neurodegenerative diseases. The TGN peptide also shows promise for general brain delivery.

The choice of a CNS homing peptide for a particular application will depend on the specific disease pathology, the nature of the therapeutic cargo, and the desired site of action within the CNS. Further direct comparative studies are needed to fully elucidate the relative efficiencies of these peptides and to guide the rational design of next-generation CNS drug delivery systems.

References

Evaluating the Binding Kinetics of CAQK to Tenascin-C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Tenascin-C Binding Peptides

The following table summarizes the binding characteristics of CAQK and a peer-identified tenascin-C-binding peptide. This comparison highlights the need for further quantitative studies on CAQK to fully elucidate its binding profile.

FeatureCAQKPeptide #1
Sequence Cys-Ala-Gln-LysGly-Phe-Ala-Cys-His-Met-Leu-Asn-Phe-Thr
Binding to Tenascin-C Confirmed through fluorescence polarization assays and colocalization in injured tissues.Confirmed and quantified.
Binding Kinetics (Kd) Not quantitatively determined in publicly available literature.4.58 ± 1.4 μM (determined by Surface Plasmon Resonance)[1]

Experimental Protocols

The determination of binding kinetics is crucial for the development of targeted therapies. Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technique to study biomolecular interactions in real-time.

Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction Analysis

This protocol provides a general framework for assessing the binding of a peptide (e.g., CAQK) to a protein (e.g., tenascin-C).

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d) for the peptide-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Ligand: Purified tenascin-C

  • Analyte: Synthetic CAQK peptide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

  • Ligand Immobilization:

    • Inject the purified tenascin-C protein diluted in the immobilization buffer over the activated sensor surface. The protein will be covalently coupled to the sensor surface via amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine. This blocks unreacted groups on the surface to minimize non-specific binding.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the this compound (analyte) in running buffer over the immobilized tenascin-C surface (ligand).

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This generates a sensorgram showing the association phase.

    • After the injection of the analyte, flow running buffer over the sensor chip to monitor the dissociation of the peptide from the protein. This is the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical Surface Plasmon Resonance experiment to evaluate peptide-protein binding kinetics.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Ligand Tenascin-C (Ligand) Immobilization Ligand Immobilization Ligand->Immobilization Analyte CAQK (Analyte) Binding Analyte Injection (Association) Analyte->Binding Activation Surface Activation (EDC/NHS) Activation->Immobilization Immobilization->Binding Dissociation Buffer Flow (Dissociation) Binding->Dissociation Sensorgram Sensorgram Generation Binding->Sensorgram Regeneration Surface Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Binding Kinetics Kinetic Analysis (ka, kd, KD) Sensorgram->Kinetics

Caption: Workflow of a Surface Plasmon Resonance experiment.

References

A Head-to-Head Comparison: CAQK-Targeted Nanoparticles Outperform Non-Targeted Counterparts in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

La Jolla, CA – In the urgent quest for effective treatments for Traumatic Brain Injury (TBI), researchers are increasingly turning to nanotechnology for targeted drug delivery. A growing body of evidence demonstrates that nanoparticles functionalized with the CAQK peptide, a short amino acid sequence that specifically binds to injured brain tissue, offer a significant advantage over their non-targeted counterparts. This guide provides an objective comparison of CAQK-targeted versus non-targeted nanoparticles in the context of TBI, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.

The this compound acts as a homing device, directing nanoparticles to the site of injury by binding to a proteoglycan complex that is overexpressed in the brain's extracellular matrix following trauma. This targeted approach enhances the accumulation of therapeutic payloads at the desired location, increasing efficacy while potentially reducing off-target side effects.

Quantitative Data Summary: Enhanced Accumulation and Therapeutic Efficacy

Experimental studies in animal models of TBI have consistently shown the superior performance of CAQK-targeted nanoparticles in terms of both brain accumulation and therapeutic benefit.

Performance MetricCAQK-Targeted NanoparticlesNon-Targeted NanoparticlesReference
Brain Accumulation (in injured cortex) ~2-fold higher accumulationBaseline accumulation[1]
Lesion Volume Reduction (with BDNF cargo) ~24% reduction compared to controlsNot reported in direct comparison[2]
Neurological Deficit (Hypothetical Example) Significant improvement in mNSSMinimal to no improvementN/A

Note: The neurological deficit data is a hypothetical representation based on the established increase in nanoparticle accumulation and therapeutic efficacy of targeted drug delivery. Specific studies directly comparing the neurological outcomes of cargo-free targeted vs. non-targeted nanoparticles are an emerging area of research.

Experimental Workflows and Signaling Pathways

To understand the experimental basis for these findings and the biological context, the following diagrams illustrate a typical experimental workflow for evaluating nanoparticles in a TBI model and the key signaling pathways involved in the secondary injury cascade that these therapies aim to mitigate.

Experimental_Workflow cluster_NP_Prep Nanoparticle Preparation cluster_TBI_Model TBI Animal Model cluster_Treatment_Eval Treatment and Evaluation NP Nanoparticle Core (e.g., PLGA, Liposome) Conjugation Conjugation (e.g., EDC-NHS chemistry) NP->Conjugation NonTargeted_NP Non-Targeted Nanoparticle NP->NonTargeted_NP CAQK This compound CAQK->Conjugation Targeted_NP CAQK-Targeted Nanoparticle Conjugation->Targeted_NP Injection Intravenous Injection Targeted_NP->Injection NonTargeted_NP->Injection Mice Mice CCI Controlled Cortical Impact (CCI) Mice->CCI TBI_Mice TBI Model Mice CCI->TBI_Mice Biodistribution Biodistribution Analysis (Fluorescence Imaging) TBI_Mice->Biodistribution Behavioral Behavioral Testing (mNSS, Rotarod) TBI_Mice->Behavioral Histology Histological Analysis (Lesion Volume) TBI_Mice->Histology Injection->TBI_Mice

Caption: Experimental workflow for comparing targeted and non-targeted nanoparticles in a TBI model.

TBI_Secondary_Injury TBI Traumatic Brain Injury (Primary Insult) Glutamate ↑ Glutamate Release TBI->Glutamate Inflammation Neuroinflammation (Microglial Activation) TBI->Inflammation BBB Blood-Brain Barrier Disruption TBI->BBB Ca_Influx ↑ Intracellular Ca²⁺ Glutamate->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Mito_Dys Apoptosis Apoptosis (Neuronal Cell Death) Mito_Dys->Apoptosis Inflammation->ROS Inflammation->Apoptosis Secondary_Damage Secondary Brain Damage Apoptosis->Secondary_Damage Edema Cerebral Edema BBB->Edema Edema->Secondary_Damage

Caption: Key signaling pathways in the secondary injury cascade following TBI.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CAQK-targeted and non-targeted nanoparticles.

Synthesis of CAQK-Targeted Nanoparticles (via EDC-NHS Coupling)

This protocol describes the conjugation of the this compound to carboxylated nanoparticles (e.g., poly(lactic-co-glycolic acid) - PLGA).

Materials:

  • Carboxylated nanoparticles

  • This compound with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Nanoparticle Activation:

    • Resuspend carboxylated nanoparticles in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Remove the supernatant and resuspend the pellet in Coupling Buffer. Repeat this wash step twice to remove excess EDC and Sulfo-NHS.

  • Peptide Conjugation:

    • Dissolve the this compound in Coupling Buffer.

    • Add the peptide solution to the washed, activated nanoparticles.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the nanoparticle-peptide mixture and incubate for 30 minutes to block any unreacted sites.

  • Final Washing:

    • Wash the conjugated nanoparticles three times with Wash Buffer using centrifugation to remove unbound peptide and quenching reagents.

  • Storage:

    • Resuspend the final CAQK-targeted nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Controlled Cortical Impact (CCI) Mouse Model of TBI

This is a widely used and reproducible model to induce a focal brain injury.

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotaxic frame.

    • Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Craniotomy:

    • Make a midline incision to expose the skull.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a micro-drill, being careful not to damage the underlying dura mater.

  • Induction of Injury:

    • Position the CCI device impactor tip perpendicular to the exposed dura.

    • Set the desired impact parameters (velocity, depth, and dwell time).

    • Trigger the impactor to induce the cortical injury.

  • Post-operative Care:

    • Control any bleeding and suture the scalp incision.

    • Administer analgesics and monitor the animal's recovery on a warming pad.

Evaluation of Neurological Deficits

Modified Neurological Severity Score (mNSS): The mNSS is a composite of motor, sensory, balance, and reflex tests. A score is given for each task, and a higher total score indicates a more severe injury. Tests include:

  • Motor tests: Raising the mouse by the tail (observing for flexion of limbs), walking on a floor with a grid (observing for gait).

  • Sensory tests: Placing a piece of adhesive tape on a paw and timing its removal.

  • Beam balance tests: Observing the ability of the mouse to traverse a narrow wooden beam.

Rotarod Test: This test assesses motor coordination and balance.

  • Training: Mice are trained for several days to walk on a rotating rod at a constant or accelerating speed.

  • Testing: After TBI, the latency to fall from the rotating rod is measured. A shorter latency indicates greater motor impairment.

Quantification of Nanoparticle Biodistribution

This protocol uses fluorescently labeled nanoparticles to visualize and quantify their accumulation in the brain.

Procedure:

  • Injection:

    • Administer fluorescently labeled CAQK-targeted or non-targeted nanoparticles intravenously to TBI mice at a specific time point post-injury.

  • Tissue Collection:

    • At a predetermined time after injection, perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and other organs of interest.

  • Imaging and Analysis:

    • The whole brain can be imaged using an in vivo imaging system (IVIS) to get a gross assessment of fluorescence.

    • For higher resolution, the brain is sectioned and imaged using fluorescence microscopy.

    • Image analysis software is used to quantify the fluorescence intensity in the injured region and compare it to the contralateral (uninjured) hemisphere and to the brains of animals that received non-targeted nanoparticles.

Conclusion

The use of the this compound to target nanoparticles to the site of traumatic brain injury represents a promising strategy to enhance the delivery of therapeutic agents. The experimental evidence clearly indicates that this targeting approach leads to a significant increase in the concentration of nanoparticles at the injury site compared to non-targeted nanoparticles. This improved localization is a critical step towards developing more effective and safer treatments for the devastating consequences of TBI. Further research focusing on the direct therapeutic effects of these targeted nanoparticles, even without a specific drug cargo, and their long-term functional outcomes will be crucial in translating this technology from the laboratory to the clinic.

References

Comparative Analysis of CAQK Peptide Specificity: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of the CAQK peptide, a promising targeting agent for central nervous system (CNS) injuries. We objectively review its on-target performance versus its cross-reactivity with other tissue types, supported by experimental data from peer-reviewed studies.

Introduction: The this compound

The this compound is a four-amino-acid sequence (Cysteine-Alanine-Glutamine-Lysine) identified through in vivo phage display for its remarkable ability to home to sites of injury within the CNS.[1][2] Its primary therapeutic and diagnostic potential lies in its capacity to selectively deliver payloads, such as imaging agents or therapeutic molecules, directly to damaged brain and spinal cord tissues.[1][3][4] The peptide's target is a proteoglycan complex within the extracellular matrix (ECM) that becomes overexpressed following tissue injury.[1][5][6] This guide focuses on a critical aspect for any targeted agent: its specificity and potential for off-target binding in healthy tissues.

On-Target vs. Off-Target Binding: A Comparative Summary

Experimental evidence strongly indicates a high degree of specificity of the this compound for injured CNS tissue, with minimal cross-reactivity reported in healthy tissues. The peptide selectively associates with the fibrous ECM that is deposited near reactive astrocytes at lesion sites.[2][7][8]

Studies have consistently shown that systemically administered, fluorescently-labeled FAM-CAQK selectively accumulates in demyelinating areas and brain lesions while being absent from healthy, intact brain and spinal cord tissue.[5][7][8][9] This specificity is attributed to the upregulation of its target—an ECM complex including chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C—which is a hallmark of CNS injury but is not prevalent in healthy CNS or peripheral tissues.[7][10][11][12]

The concept of targeted delivery versus off-target effects is illustrated in the logical diagram below.

cluster_0 Systemic Administration of this compound cluster_1 Injured CNS Tissue cluster_2 Healthy Peripheral & CNS Tissue Start This compound (Intravenous Injection) Target Upregulated ECM (CSPGs, Tenascin-C) Start->Target Encounters NoTarget Normal ECM Expression Start->NoTarget Encounters Effect High-Affinity Binding & Accumulation of CAQK Target->Effect Binds to Outcome Therapeutic/Diagnostic Action (Concentrated at lesion site) Effect->Outcome Leads to NoEffect Minimal to No Binding NoTarget->NoEffect Lacks binding site NoOutcome No Off-Target Accumulation NoEffect->NoOutcome Results in G cluster_model 1. Disease Model Induction cluster_admin 2. Peptide Administration cluster_circ 3. Circulation & Tissue Harvest cluster_analysis 4. Analysis Model Induce CNS Injury in Mice (e.g., Cuprizone Diet, Lysolecithin Injection, Controlled Cortical Impact) Admin Systemic Injection of Fluorescently-Labeled CAQK (e.g., FAM-CAQK) Model->Admin Circ Allow Peptide to Circulate (e.g., 1-2 hours) Admin->Circ Harvest Harvest Target (CNS) and Control (Peripheral) Tissues Circ->Harvest IHC Immunohistochemistry (IHC) - Process and section tissues - Stain for cell/ECM markers Harvest->IHC Imaging Fluorescence Microscopy - Image sections to detect FAM-CAQK signal IHC->Imaging Compare Compare Signal Intensity (Injured vs. Healthy Tissue) Imaging->Compare

References

A Head-to-Head Comparison of CAQK-Nanoparticle Formulations for Targeted Drug Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CAQK peptide (Cysteine-Alanine-Glutamine-Lysine) has emerged as a promising targeting ligand for delivering therapeutics to sites of injury within the central nervous system (CNS). Its affinity for chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are upregulated in the extracellular matrix of injured brain and spinal cord tissues, makes it an invaluable tool for enhancing drug delivery to these otherwise challenging environments.[1][2][3] This guide provides a head-to-head comparison of two distinct CAQK-nanoparticle formulations that have been investigated for this purpose: porous silicon nanoparticles (PSi-NPs) and liposomes. The comparison is based on available experimental data to assist researchers in selecting and designing appropriate nanocarriers for their specific therapeutic applications.

Performance Comparison of CAQK-Nanoparticle Formulations

The following tables summarize the key performance characteristics of CAQK-conjugated porous silicon nanoparticles and liposomes based on published preclinical studies. It is important to note that a direct comparative study between these two formulations has not been conducted; therefore, the data presented here is compiled from separate investigations.

Nanoparticle FormulationDrug(s) LoadedDrug Loading CapacityPeptide Conjugation EfficiencyReference
CAQK-Porous Silicon Nanoparticles (CAQK-PSi-NPs) MethylprednisoloneNot explicitly quantified, but effective in vivo at a low dose.~45 nmol/mg of nanoparticles[3]
CAQK-Liposomes Docetaxel (DTX) and Brain-Derived Neurotrophic Factor (BDNF)Not explicitly quantified, but successful encapsulation of both a hydrophobic drug and a protein was achieved.Not reported.[2]

Table 1: Drug Loading and Peptide Conjugation Efficiency. This table highlights the capacity of each nanoparticle formulation to carry therapeutic payloads and the efficiency of this compound attachment.

Nanoparticle FormulationCellular Uptake/TargetingIn Vivo ModelKey In Vivo Efficacy ResultsReference
CAQK-PSi-NPs Demonstrated specific binding to demyelinated lesions in mouse brain sections. In vivo imaging confirmed accumulation in the demyelinated area of the brain after intravenous injection.Mouse model of multiple sclerosis (lysolecithin-induced demyelination).A single intravenous dose of 0.24 mg methylprednisolone-loaded CAQK-PSi-NPs significantly reduced microglial activation and astrocyte reactivation in the corpus callosum at 24 and 48 hours post-injection.[3]
CAQK-Liposomes In vivo imaging showed specific binding of CAQK-liposomes to the injury site in the spinal cord. Fluorescence imaging confirmed localization in the injured spinal cord tissue.Rat model of spinal cord injury (SCI).The combined delivery of DTX and BDNF via CAQK-liposomes, in conjunction with a hydrogel, promoted neuronal survival, plasticity, and axonal regeneration.[2]

Table 2: Cellular Uptake and In Vivo Efficacy. This table summarizes the targeting capabilities and therapeutic outcomes observed with each CAQK-nanoparticle formulation in relevant animal models of CNS injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are the protocols for the synthesis and evaluation of the CAQK-nanoparticle formulations discussed.

CAQK-Porous Silicon Nanoparticle (PSi-NP) Formulation

a) Synthesis and Characterization of Porous Silicon Nanoparticles: Porous silicon nanoparticles are typically synthesized via electrochemical etching of silicon wafers.[3] The process involves applying an electrical current to a silicon wafer in a hydrofluoric acid solution, which creates a network of pores. The resulting porous silicon layer is then fractured into nanoparticles using ultrasonication. Characterization of the nanoparticles includes determining their size and morphology using transmission electron microscopy (TEM) and dynamic light scattering (DLS).

b) this compound Conjugation: The surface of the PSi-NPs is first modified to introduce amine groups. This is achieved by reacting the nanoparticles with an amine-containing silane, such as 3-(ethoxymethyl)-propylamine silane. Following this, a heterobifunctional linker, like succinimidyl carboxymethyl ester-polyethylene glycol-maleimide, is added to react with the amine groups. Finally, the this compound, which contains a cysteine residue, is conjugated to the maleimide (B117702) group of the linker. The efficiency of peptide conjugation can be estimated by measuring the peptide concentration in the solution before and after the reaction.[3]

c) Drug Loading: For loading drugs such as methylprednisolone, the peptide-functionalized PSi-NPs are incubated in a concentrated solution of the drug. The porous structure of the nanoparticles allows the drug molecules to be entrapped within the pores. The drug loading is quantified by measuring the difference in the drug concentration in the supernatant before and after incubation using UV-Vis spectrophotometry.[3]

d) In Vivo Evaluation in a Mouse Model of Multiple Sclerosis: Demyelination is induced in mice by injecting lysolecithin into the corpus callosum. The therapeutic efficacy of the drug-loaded CAQK-PSi-NPs is evaluated by intravenously injecting the formulation into the mice. At specific time points post-injection, the brains are harvested, and immunohistochemistry is performed on brain sections to assess the levels of microglial activation and astrocyte reactivation, which are hallmarks of neuroinflammation.[3]

CAQK-Liposome Formulation

a) Preparation of CAQK-Liposomes: Liposomes are prepared using the thin-film hydration method. Lipids, including a maleimide-functionalized lipid for peptide conjugation, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer containing the hydrophilic drug (e.g., BDNF). The hydrophobic drug (e.g., DTX) is typically incorporated into the lipid bilayer during the film formation step. The resulting liposomes are then sized by extrusion through polycarbonate membranes. The this compound is conjugated to the surface of the liposomes via the reaction between the cysteine residue of the peptide and the maleimide group on the lipid.[2]

b) In Vivo Targeting and Efficacy in a Rat Model of Spinal Cord Injury: A spinal cord injury is created in rats, typically at the thoracic level. To assess the targeting ability of the CAQK-liposomes, a fluorescent dye (e.g., indocyanine green) is encapsulated within the liposomes. Following intravenous injection, the biodistribution of the liposomes is monitored using an in vivo imaging system. For efficacy studies, the drug-loaded CAQK-liposomes are administered to the injured rats. The therapeutic outcomes are evaluated through various assessments, including behavioral tests to monitor motor function recovery, and histological analysis of the spinal cord tissue to examine axonal regeneration and glial scar formation.[2]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the targeting mechanism of CAQK and the experimental workflow for evaluating these nanoparticle formulations.

CAQK_Targeting_Pathway cluster_blood Bloodstream cluster_injury CNS Injury Site CAQK-NP CAQK-Nanoparticle (Drug Loaded) CSPGs Chondroitin Sulfate Proteoglycans (CSPGs) (Upregulated) CAQK-NP->CSPGs This compound binds to CSPGs Neuron Injured Neuron CAQK-NP->Neuron Drug Release & Therapeutic Effect Glia Reactive Glia CAQK-NP->Glia Drug Release & Therapeutic Effect ECM Extracellular Matrix (ECM) ECM->Neuron ECM->Glia CSPGs->ECM

Caption: CAQK-nanoparticle targeting mechanism in CNS injury.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_evaluation Preclinical Evaluation Synthesis 1. Nanoparticle Synthesis (e.g., PSi-NPs, Liposomes) Conjugation 2. This compound Conjugation Synthesis->Conjugation Loading 3. Drug Loading Conjugation->Loading Characterization 4. Physicochemical Characterization (Size, Zeta Potential, Drug Load) Loading->Characterization InVitro 5. In Vitro Studies (Cellular Uptake, Cytotoxicity) Characterization->InVitro InVivo_Model 6. Animal Model of CNS Injury (e.g., SCI, MS) InVitro->InVivo_Model Administration 7. IV Administration of CAQK-Nanoparticles InVivo_Model->Administration Analysis 8. Efficacy & Biodistribution Analysis (Imaging, Histology, Behavior) Administration->Analysis

Caption: General experimental workflow for CAQK-nanoparticles.

Conclusion

Both porous silicon nanoparticles and liposomes represent viable platforms for CAQK-targeted drug delivery to the CNS. The choice between these formulations will depend on the specific therapeutic agent(s) to be delivered, the desired release kinetics, and the specific application. CAQK-PSi-NPs have shown promise for the delivery of small molecule drugs and offer a stable platform, while CAQK-liposomes have demonstrated the capacity for co-delivery of different types of therapeutics, including proteins and hydrophobic drugs.[2][3] Further research involving direct, head-to-head comparisons of these and other CAQK-nanoparticle formulations will be critical for optimizing targeted therapies for neurological injuries and diseases.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CAQK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of the CAQK peptide, a research-grade chemical. While specific disposal protocols for CAQK are not publicly documented, this document outlines a comprehensive approach based on general laboratory guidelines for peptide waste management, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific peptide you are working with. If an SDS is not available, the substance should be treated as a hazardous chemical.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1]

Step-by-Step Disposal Protocol

The proper method for disposing of peptide waste depends on whether it is in liquid or solid form and must always adhere to local and institutional guidelines.[1]

Liquid Waste Disposal:

  • Inactivation (Chemical Degradation): To add a layer of safety, it is recommended to inactivate liquid peptide waste through hydrolysis, which breaks the peptide bonds. This can be accomplished by treating the peptide solution with a strong acid or base.[2]

    • Acid Hydrolysis: In a chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.[2]

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution in a chemical fume hood.[2]

    • A 10% bleach solution can also be an effective inactivation reagent.[1]

  • Inactivation Time: Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container to ensure complete degradation of the peptide.[2]

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 5.5 and 9.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.[1][2]

  • Final Disposal: Once inactivated and neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[1] Always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.

Solid Waste Disposal:

Solid waste contaminated with the this compound, such as pipette tips, gloves, and empty vials, must be handled as hazardous waste.[1]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][3]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.

Inactivation ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions[1]20-60 minutes[1]Effective for many peptides, but may be corrosive to some surfaces.[1]
Sodium Hydroxide (NaOH)1 M[1][2]Minimum 24 hours[2]Strong base used for hydrolysis.[2]
Hydrochloric Acid (HCl)1 M[1][2]Minimum 24 hours[2]Strong acid used for hydrolysis.[2]
Enzymatic DetergentTypically a 1% (m/v) solution[1]Varies by product; follow manufacturer's instructions[1]Good for cleaning labware; may require subsequent disinfection.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_start cluster_waste_type cluster_liquid_waste Liquid Waste Pathway cluster_solid_waste Solid Waste Pathway start Start: this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Vials, PPE, etc.) waste_type->solid_waste Solid inactivate Inactivate with Chemical Reagent (e.g., 1M NaOH, 1M HCl, or 10% Bleach) liquid_waste->inactivate neutralize Neutralize to pH 5.5-9.0 inactivate->neutralize verify Verify with EHS for Drain Disposal neutralize->verify drain_disposal Drain Disposal with Copious Water verify->drain_disposal Permissible hazardous_liquid Dispose as Hazardous Liquid Waste verify->hazardous_liquid Not Permissible segregate Segregate in Labeled, Leak-Proof Container solid_waste->segregate store Store in Designated Hazardous Waste Area segregate->store hazardous_solid Dispose via Certified Hazardous Waste Service store->hazardous_solid

Caption: Workflow for the proper disposal of liquid and solid this compound waste.

References

Personal protective equipment for handling CAQK peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like CAQK is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While CAQK peptide is not classified as a hazardous substance, it should be handled with care, following standard laboratory procedures for chemicals with unknown toxicological properties.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[3] The following personal protective equipment is recommended.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[3][4]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used and provide adequate protection.[3][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[3][4][7]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of the this compound.

Receiving and Storage of Lyophilized Peptide:

  • Upon receipt, store the lyophilized this compound at -20°C or -80°C for long-term stability.[3][6][8]

  • Keep the container tightly sealed and protected from light.[6][8]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][4]

Reconstitution and Solution Storage:

  • When reconstituting the peptide, work in a designated clean area, preferably in a fume hood, to avoid contamination and inhalation.[9]

  • Use high-purity, sterile water or an appropriate buffer for reconstitution.[6]

  • For short-term storage of peptide solutions (up to one week), maintain the solution at 4°C.[8]

  • For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][8][9] Peptide solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[10]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.[6][11][12]

Waste Segregation and Disposal Protocol:

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3][5][11]

  • Liquid Waste: Unused or contaminated peptide solutions should be collected in a designated chemical waste container. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5][6]

  • Disposal: Arrange for the pickup and disposal of chemical waste through your institution's certified hazardous waste management service.[5][11]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Waste Disposal Receive Receive Lyophilized Peptide Store Store at -20°C to -80°C Receive->Store Immediate Storage Equilibrate Equilibrate to Room Temp Store->Equilibrate In Desiccator Weigh Weigh Powder (with Respirator) Equilibrate->Weigh Reconstitute Reconstitute in Sterile Buffer Weigh->Reconstitute Use Perform Experiment Reconstitute->Use Aliquoting Aliquot for Storage Reconstitute->Aliquoting For Future Use SolidWaste Collect Solid Waste Use->SolidWaste Contaminated PPE, Vials LiquidWaste Collect Liquid Waste Use->LiquidWaste Unused Solution Aliquoting->LiquidWaste Contaminated Tips Dispose Dispose via EHS SolidWaste->Dispose LiquidWaste->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.